ATX inhibitor 16
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H27F3N6OS2 |
|---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
1-[[2-[3-[(Z)-N-(1,3-benzothiazol-2-ylamino)-C-(trifluoromethyl)carbonimidoyl]-1-ethylindol-5-yl]-1,3-thiazol-4-yl]methyl]piperidin-4-ol |
InChI |
InChI=1S/C28H27F3N6OS2/c1-2-37-15-21(25(28(29,30)31)34-35-27-33-22-5-3-4-6-24(22)40-27)20-13-17(7-8-23(20)37)26-32-18(16-39-26)14-36-11-9-19(38)10-12-36/h3-8,13,15-16,19,38H,2,9-12,14H2,1H3,(H,33,35)/b34-25- |
InChI Key |
HEUKTBHROASCCI-NQUVTRGKSA-N |
Isomeric SMILES |
CCN1C=C(C2=C1C=CC(=C2)C3=NC(=CS3)CN4CCC(CC4)O)/C(=N/NC5=NC6=CC=CC=C6S5)/C(F)(F)F |
Canonical SMILES |
CCN1C=C(C2=C1C=CC(=C2)C3=NC(=CS3)CN4CCC(CC4)O)C(=NNC5=NC6=CC=CC=C6S5)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of ATX Inhibitor 16
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of the bioactive signaling lipid, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cancer progression, inflammation, and fibrosis. Consequently, ATX has emerged as a critical therapeutic target. This technical guide provides a comprehensive overview of the mechanism of action of ATX inhibitor 16, a potent indole-based inhibitor with a hydrazone moiety. This document details its inhibitory potency, anti-proliferative effects, binding mode, and the experimental protocols utilized for its characterization, offering a valuable resource for researchers in the field of drug discovery and development.
Core Mechanism of Action
This compound, also identified as compound 9j in the primary literature, is a highly potent, competitive inhibitor of autotaxin.[1] Its mechanism of action is centered on the direct binding to the active site of ATX, thereby preventing the hydrolysis of its substrate, lysophosphatidylcholine (LPC), into LPA. This blockade of LPA production leads to the attenuation of downstream signaling cascades that are crucial for tumor cell proliferation, migration, and survival.
The core structure of this compound features an indole scaffold linked to a trifluoroacetyl hydrazone moiety and a phenyl-thiazole fragment.[2] This chemical architecture is designed to occupy the T-shaped lipid-binding pocket of ATX, a tripartite site composed of the catalytic site, a hydrophobic pocket, and a tunnel.[2][3] Molecular modeling studies suggest that the inhibitor establishes multiple points of contact within this pocket, including hydrogen bonds and hydrophobic interactions, leading to its high-affinity binding and potent inhibitory activity.[2]
Quantitative Data Summary
The inhibitory potency and anti-proliferative activity of this compound have been quantified through various in vitro assays. The key quantitative data are summarized in the tables below for clear comparison.
Table 1: In Vitro ATX Inhibitory Activity
| Compound | Target | IC₅₀ (μM) | Assay Method | Reference |
| This compound (9j) | ATX | 0.0021 | FS-3 fluorescent substrate-based assay | [1] |
Table 2: In Vitro Anti-proliferative Activity
| Compound | Cell Line | Cancer Type | IC₅₀ (μM) | Assay Method | Reference |
| This compound (9j) | MCF7 | Breast Cancer | 0.43 | MTT Assay | [1] |
| MDA-MB-231 | Breast Cancer | 0.31 | MTT Assay | [1] | |
| A549 | Lung Cancer | 10.98 | MTT Assay | [1] | |
| H2228 | Lung Cancer | 7.18 | MTT Assay | [1] |
Signaling Pathway
This compound exerts its biological effects by disrupting the ATX-LPA signaling pathway. By inhibiting ATX, the production of extracellular LPA is significantly reduced. LPA signals through at least six G protein-coupled receptors (GPCRs), namely LPA₁₋₆, to activate a variety of downstream signaling cascades.[4] These pathways include the Ras-MEK-ERK, PI3K-Akt, and RhoA-ROCK pathways, which are pivotal in regulating cell proliferation, survival, and migration. The inhibition of LPA production by this compound effectively dampens these pro-tumorigenic signals.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro ATX Inhibition Assay (FS-3 Assay)
This assay quantifies the enzymatic activity of ATX using a fluorogenic substrate, FS-3.
-
Reagents and Materials:
-
Recombinant human ATX
-
FS-3 (a fluorogenic LPC analog)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% Triton X-100
-
This compound (and other test compounds)
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add 2 µL of the inhibitor solution to each well of the 96-well plate.
-
Add 48 µL of a solution containing recombinant human ATX to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the FS-3 substrate solution to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
Continue to monitor the fluorescence every 5 minutes for a total of 30 minutes.
-
Calculate the rate of reaction (slope of the fluorescence versus time curve).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell lines (MCF7, MDA-MB-231, A549, H2228)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well clear microplates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
-
Conclusion
This compound is a potent and effective inhibitor of autotaxin, demonstrating significant anti-proliferative activity against various cancer cell lines, particularly in breast cancer models. Its mechanism of action, involving the competitive inhibition of the ATX active site, underscores the therapeutic potential of targeting the ATX-LPA signaling axis in cancer. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this and similar classes of inhibitors. The continued exploration of the downstream effects of this compound on specific signaling pathways will be crucial in elucidating its full therapeutic potential and in the design of future clinical trials.
References
The Impact of Autotaxin Inhibition on Cancer Cell Proliferation: A Technical Overview of ATX Inhibitor GLPG1690
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment plays a critical role in cancer progression, with numerous signaling molecules fostering conditions ripe for tumor growth, invasion, and resistance to therapy. One such pivotal signaling system is the autotaxin-lysophosphatidic acid (ATX-LPA) axis. Autotaxin (ATX), a secreted lysophospholipase D enzyme, is the primary producer of the bioactive lipid, lysophosphatidic acid (LPA), in the extracellular space.[1][2] LPA, through its interaction with at least six G protein-coupled receptors (LPARs), activates a cascade of downstream signaling pathways that are hallmarks of cancer, including robust cell proliferation, survival, and migration.[1][3]
Given its significant role in promoting tumorigenesis, the ATX-LPA axis has emerged as a promising therapeutic target.[2] This technical guide focuses on a potent and selective ATX inhibitor, GLPG1690 (Ziritaxestat), to elucidate the effects of ATX inhibition on cancer cell proliferation. We will delve into the quantitative data from preclinical studies, detail the experimental methodologies employed, and visualize the complex signaling networks involved.
Mechanism of Action: Disrupting the ATX-LPA Signaling Axis
GLPG1690 is a first-in-class, selective, and orally bioavailable inhibitor of autotaxin.[4][5] It directly targets the enzymatic activity of ATX, thereby preventing the hydrolysis of lysophosphatidylcholine (LPC) into LPA.[6] This reduction in LPA levels in the tumor microenvironment leads to decreased activation of LPARs on cancer cells, subsequently attenuating the pro-proliferative and pro-survival signals.
The inhibitory potency of GLPG1690 against human ATX is well-documented, with reported IC50 values in the nanomolar range, demonstrating its high efficacy.[4][5][7]
Quantitative Effects on Cancer Cell Proliferation
The anti-proliferative effects of GLPG1690 have been quantified, particularly in combination with standard cancer therapies like radiotherapy and chemotherapy. The data presented below is derived from a key study using a syngeneic orthotopic mouse model of breast cancer (4T1 cell line).[1]
Inhibitory Potency of GLPG1690
| Parameter | Value | Species | Reference |
| IC50 | 131 nM | Human | [4][5][7] |
| Ki | 15 nM | Human | [4] |
| IC50 (LPA Production) | 242 nM | Human Plasma | [4][5] |
Effect on Proliferation Marker Ki67 in Combination with Radiotherapy
In a mouse model of breast cancer, GLPG1690 was shown to enhance the anti-proliferative effects of radiotherapy (RT). The percentage of Ki67-positive cells, a key marker of cell proliferation, was significantly reduced.[1][8]
| Treatment Group | Mean % of Ki67-Positive Cells (Approx.) | Change vs. Control | Change vs. RT Alone | Reference |
| Control | 80% | - | - | [1] |
| GLPG1690 Alone | No significant change | - | - | [9] |
| Radiotherapy (RT) Alone | 35% | ↓ 56% | - | [1] |
| RT + GLPG1690 | 20% | ↓ 75% | ↓ 43% | [1] |
Synergistic Effect on Proliferation with Doxorubicin
GLPG1690 acts synergistically with the chemotherapeutic agent doxorubicin to decrease tumor growth and the percentage of Ki67-positive cells.[1]
| Treatment Group | Mean % of Ki67-Positive Cells (Approx.) | Change vs. Control | Change vs. Doxorubicin Alone | Reference |
| Control | 80% | - | - | [1] |
| GLPG1690 Alone | 75% | ↓ 6% | - | [1] |
| Doxorubicin Alone | 50% | ↓ 37.5% | - | [1] |
| Doxorubicin + GLPG1690 | 25% | ↓ 68.75% | ↓ 50% | [1] |
Key Experimental Methodologies
The following protocols are based on methodologies described for preclinical evaluation of ATX inhibitors in breast cancer models.[1]
Syngeneic Orthotopic Mouse Model of Breast Cancer
This in vivo model is crucial for evaluating therapeutic efficacy in an immunocompetent environment, closely mimicking human breast cancer.
-
Cell Culture : 4T1 murine breast cancer cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cell Preparation : Cells are harvested during the logarithmic growth phase, washed with phosphate-buffered saline (PBS), and resuspended in a sterile solution (e.g., PBS or Matrigel) at a concentration of 1x10^5 cells per 50 µL.[5]
-
Implantation : Female BALB/c mice (6-8 weeks old) are anesthetized. The cell suspension is injected into the second mammary fat pad.[1][6]
-
Tumor Growth Monitoring : Tumor growth is monitored by palpation and measured using digital calipers. Tumor volume is calculated using the formula: Volume = (Length × Width²)/2.[10]
-
Treatment Administration : Once tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomized into treatment groups. GLPG1690 is administered orally (e.g., 100 mg/kg, twice daily) via gavage.[1] Radiotherapy is delivered using a targeted external beam irradiator. Doxorubicin is administered via intraperitoneal injection.
-
Endpoint Analysis : At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histological and molecular analysis.
Immunohistochemistry (IHC) for Proliferation and Apoptosis Markers
IHC is used to visualize and quantify protein expression within the tumor tissue.
-
Tissue Preparation : Excised tumors are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin. 4-5 µm sections are cut and mounted on slides.
-
Deparaffinization and Rehydration : Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol washes to water.
-
Antigen Retrieval : Heat-induced epitope retrieval is performed by immersing slides in a retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0) and heating (e.g., in a steamer or water bath at 95-100°C for 20-30 minutes).[11]
-
Blocking : Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific binding is blocked by incubating with a blocking serum (e.g., normal goat serum) for 1 hour at room temperature.
-
Primary Antibody Incubation : Slides are incubated with primary antibodies against Ki67 (for proliferation), cleaved caspase-3 (for apoptosis), or Bcl-2 (anti-apoptotic) overnight at 4°C in a humidified chamber.[12]
-
Secondary Antibody and Detection : Slides are washed and incubated with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex. The signal is developed using a chromogen like 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.[11]
-
Counterstaining and Mounting : Slides are counterstained with hematoxylin to visualize nuclei, dehydrated, cleared, and mounted with a permanent mounting medium.
-
Analysis : The percentage of positively stained cells is quantified by analyzing multiple high-power fields per tumor section using image analysis software.
Signaling Pathways Affected by ATX-LPA Axis
LPA binding to its G protein-coupled receptors (LPARs) initiates multiple downstream signaling cascades that are central to cancer cell proliferation and survival. The primary G proteins activated are Gαi, Gαq, and Gα12/13.[13]
-
Gαi primarily activates the PI3K-AKT and Ras-MAPK pathways. The PI3K-AKT pathway is a crucial regulator of cell survival, growth, and proliferation. The Ras-MAPK pathway is a key signaling cascade that transmits signals from the cell surface to the nucleus to regulate gene expression involved in cell proliferation.[3][13]
-
Gαq activates Phospholipase C (PLC), leading to downstream activation of Protein Kinase C (PKC).[3]
-
Gα12/13 activates the small GTPase Rho , which is involved in cell migration and cytoskeletal reorganization.[3]
Inhibition of ATX by GLPG1690 reduces LPA levels, thereby dampening the activation of these pro-tumorigenic pathways.
Conclusion
The ATX inhibitor GLPG1690 effectively targets a key signaling axis in the tumor microenvironment. By reducing the production of the potent mitogen LPA, GLPG1690 demonstrates a clear impact on cancer cell proliferation, particularly when used to augment the efficacy of standard treatments like radiotherapy and chemotherapy. The quantitative data from preclinical models underscore the potential of ATX inhibition as a valuable strategy in oncology. The detailed methodologies and pathway visualizations provided in this guide offer a framework for researchers and drug development professionals to further explore and harness the therapeutic potential of targeting the ATX-LPA axis in cancer.
References
- 1. Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LPA(3), a unique G protein-coupled receptor for lysophosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATX-LPA Receptor Axis in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Surgically-Induced Multi-organ Metastasis in an Orthotopic Syngeneic Imageable Model of 4T1 Murine Breast Cancer | Anticancer Research [ar.iiarjournals.org]
- 7. Autotaxin-Lysophosphatidic Acid: From Inflammation to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4T1 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
- 10. Establishment of a murine breast tumor model by subcutaneous or orthotopic implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sysy-histosure.com [sysy-histosure.com]
- 12. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Potent Autotaxin Inhibitor PF-8380: A Technical Guide for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Autotaxin (ATX), a secreted lysophospholipase D, is the primary producer of the bioactive signaling lipid, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is a critical regulator of numerous physiological and pathological processes, including cell proliferation, migration, survival, inflammation, and fibrosis. Its upregulation is implicated in the progression of various diseases, making it a compelling therapeutic target. This technical guide focuses on PF-8380, a potent and well-characterized small molecule inhibitor of autotaxin, as a valuable tool compound for investigating ATX biology. We provide a comprehensive overview of its biochemical and cellular activity, detailed experimental protocols for its characterization, and visual representations of the pertinent signaling pathways and experimental workflows to facilitate its use in preclinical research.
Introduction to Autotaxin and PF-8380
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a key enzyme that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA.[1] LPA exerts its diverse biological effects by activating a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6).[2] This signaling cascade activates multiple downstream pathways, including the Ras-MAPK, PI3K-Akt, and Rho pathways, which are central to many cellular functions.[3][4]
PF-8380 is a potent and selective inhibitor of ATX, demonstrating nanomolar efficacy in enzymatic assays.[1][5][6][7][8] Its oral bioavailability and demonstrated in vivo activity in reducing LPA levels make it an excellent tool for elucidating the role of the ATX-LPA axis in various disease models.[1][9]
Quantitative Data for PF-8380
The following tables summarize the key quantitative data for the ATX inhibitor PF-8380, providing a clear comparison of its potency and pharmacokinetic profile.
Table 1: In Vitro Potency of PF-8380
| Assay Type | Species/Matrix | Substrate | IC50 (nM) | Reference(s) |
| Isolated Enzyme Assay | Human | - | 2.8 | [1][5][6][7][8] |
| Isolated Enzyme Assay | Rat | FS-3 | 1.16 | [6] |
| Whole Blood Assay | Human | - | 101 | [1][5][6][7][8] |
| TOOS Assay | Mouse | 16:0 LPC (50 µM) | 1.9 | [10] |
Table 2: In Vivo Pharmacokinetic Parameters of PF-8380 in Rat
| Parameter | Value | Dosing | Reference(s) |
| Mean Clearance | 31 mL/min/kg | 1 mg/kg (IV) | [6][9] |
| Volume of Distribution (steady state) | 3.2 L/kg | 1 mg/kg (IV) | [6][9] |
| Effective Half-life (t1/2) | 1.2 h | 1 mg/kg (IV) | [6][9] |
| Oral Bioavailability | 43-83% | 1-100 mg/kg | [6][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of ATX inhibitors like PF-8380.
In Vitro Autotaxin Inhibition Assay (Amplex Red Method)
This protocol describes a fluorometric assay to determine the in vitro potency of ATX inhibitors. The assay relies on the detection of choline, a product of the ATX-catalyzed hydrolysis of LPC.
Materials:
-
Recombinant human or mouse autotaxin
-
Lysophosphatidylcholine (LPC) substrate (e.g., 16:0 LPC)
-
PF-8380 or other test inhibitors
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Prepare a stock solution of PF-8380 in DMSO. Further dilute in Assay Buffer to achieve a range of desired concentrations for the IC50 curve.
-
In a 96-well plate, add 25 µL of the diluted inhibitor solutions. For control wells, add 25 µL of Assay Buffer with the corresponding DMSO concentration.
-
Prepare a reaction mixture containing Amplex Red, HRP, and choline oxidase in Assay Buffer according to the manufacturer's instructions.
-
Add 25 µL of the reaction mixture to each well.
-
Add 25 µL of the LPC substrate solution to each well to initiate the reaction. The final concentration of LPC should be at or near its Km value.
-
Incubate the plate at 37°C, protected from light, for a specified time (e.g., 30-60 minutes), during which the fluorescence will develop.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Migration Assay (Boyden Chamber Assay)
This protocol details a method to assess the effect of ATX inhibitors on cell migration towards a chemoattractant.
Materials:
-
Cell line of interest (e.g., A2058 melanoma cells)
-
Boyden chamber apparatus with porous membrane inserts (e.g., 8 µm pores)
-
Chemoattractant (e.g., serum, LPA, or conditioned media containing ATX)
-
PF-8380 or other test inhibitors
-
Cell culture medium
-
Serum-free medium
-
Calcein AM or similar cell stain
-
Fluorescence microscope or plate reader
Procedure:
-
Coat the underside of the Boyden chamber inserts with an appropriate extracellular matrix protein (e.g., fibronectin) if required for the cell type.
-
Starve the cells in serum-free medium for 18-24 hours prior to the assay.
-
Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Add the chemoattractant to the lower chamber of the Boyden apparatus.
-
In the upper chamber, add the cell suspension. For inhibitor-treated groups, pre-incubate the cells with various concentrations of PF-8380 for a specified time (e.g., 30 minutes) before adding them to the upper chamber.
-
Incubate the chamber at 37°C in a CO2 incubator for a duration that allows for cell migration (typically 4-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope or quantify the fluorescence if using a fluorescent stain.
-
Express the results as a percentage of the control (untreated) migration.
In Vivo Measurement of Plasma LPA Levels
This protocol describes the procedure for measuring changes in plasma LPA levels in rodents following the administration of an ATX inhibitor.
Materials:
-
Rodents (e.g., rats or mice)
-
PF-8380 formulated for oral or intravenous administration
-
Anesthetic
-
Anticoagulant (e.g., EDTA)
-
Centrifuge
-
Equipment for blood collection (e.g., syringes, collection tubes)
-
LC-MS/MS system for LPA analysis
Procedure:
-
Administer PF-8380 to the animals at the desired dose and route.
-
At various time points after administration (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples from the animals via an appropriate method (e.g., tail vein, cardiac puncture).
-
Immediately transfer the blood into tubes containing an anticoagulant and place on ice to prevent ex vivo LPA production.[11]
-
Centrifuge the blood samples at a low speed (e.g., 1000 x g) for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and store at -80°C until analysis.
-
Extract lipids from the plasma samples using a suitable method (e.g., Bligh-Dyer extraction).
-
Analyze the levels of different LPA species (e.g., 16:0, 18:1, 18:2, 20:4 LPA) using a validated LC-MS/MS method.
-
Normalize the LPA levels to an internal standard and compare the levels in treated animals to those in vehicle-treated controls.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the ATX-LPA signaling pathway and the experimental workflows described above.
Caption: ATX-LPA Signaling Pathway and Inhibition by PF-8380.
Caption: Experimental Workflow for the Amplex Red ATX Inhibition Assay.
Caption: Experimental Workflow for the Boyden Chamber Cell Migration Assay.
Conclusion
PF-8380 serves as a robust and reliable tool compound for the preclinical investigation of autotaxin biology. Its high potency, selectivity, and in vivo efficacy enable researchers to probe the multifaceted roles of the ATX-LPA signaling axis in health and disease. The detailed protocols and data presented in this guide are intended to facilitate the design and execution of experiments aimed at further unraveling the complexities of autotaxin function and evaluating the therapeutic potential of its inhibition.
References
- 1. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Autotaxin-Lysophosphatidic Acid: From Inflammation to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PF-8380 (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 8. PF 8380 (4078) by Tocris, Part of Bio-Techne [bio-techne.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Autotaxin-LPA-LPP3 Axis in Energy Metabolism and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing the Therapeutic Potential of Autotaxin Inhibition in Oncology: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis is a critical pathway implicated in a multitude of physiological and pathological processes, including cancer.[1][2][3] Autotaxin (ATX), a secreted lysophospholipase D, is the primary producer of the bioactive lipid, lysophosphatidic acid (LPA).[2][3] LPA, in turn, interacts with at least six G protein-coupled receptors (LPAR1-6) to modulate a wide array of cellular functions such as proliferation, survival, migration, and angiogenesis, all of which are hallmarks of cancer.[2][3] Consequently, inhibiting ATX activity presents a compelling therapeutic strategy in oncology. This technical guide provides an in-depth exploration of the therapeutic potential of ATX inhibitors in cancer, with a focus on preclinical and clinical data, experimental methodologies, and the underlying signaling pathways. While the specific compound "ATX inhibitor 16" is not prominently featured in publicly available research, this document will focus on well-characterized ATX inhibitors such as IOA-289 and GLPG1690 to illustrate the promise of this drug class.
Mechanism of Action and Therapeutic Rationale
ATX inhibitors function by blocking the catalytic activity of ATX, thereby reducing the production of LPA from its precursor, lysophosphatidylcholine (LPC).[4] This disruption of the ATX-LPA axis is hypothesized to exert anti-cancer effects through multiple mechanisms:
-
Direct Inhibition of Cancer Cell Proliferation and Survival: LPA is a known mitogen that can protect cancer cells from apoptosis induced by chemotherapy.[5][6] By depleting LPA levels, ATX inhibitors can directly hinder tumor cell growth and enhance the efficacy of conventional therapies.[7]
-
Modulation of the Tumor Microenvironment: The tumor microenvironment (TME) plays a crucial role in cancer progression. ATX and LPA contribute to a pro-tumorigenic TME by promoting inflammation, fibrosis, and angiogenesis.[1][4] ATX inhibitors can help to normalize the TME, making it less conducive to tumor growth and metastasis.[8]
-
Enhancement of Anti-Tumor Immunity: The ATX-LPA axis has been shown to suppress the activity of cytotoxic T cells, which are essential for immune-mediated tumor clearance.[9] By inhibiting ATX, it may be possible to restore anti-tumor immune responses, potentially synergizing with immunotherapies like checkpoint inhibitors.[9][10]
Quantitative Data on Key ATX Inhibitors
The following tables summarize key quantitative data for prominent ATX inhibitors that have been evaluated in oncological contexts.
Table 1: In Vitro Potency of Select ATX Inhibitors
| Inhibitor | Target | Assay Type | IC50 | Cell Line/Enzyme Source | Reference |
| GLPG1690 | ATX | Biochemical Assay | 131 nM | Human ATX | [11] |
| GLPG1690 | ATX | Human Plasma LPA Production | 242 nM | Human Plasma | [11] |
| IOA-289 | ATX | Not Specified | Potent Inhibitor | Not Specified | [12][13] |
| ATX-1d | ATX | Enzyme Inhibition Assay | 1.8 µM | Not Specified | [3] |
| S32826 | ATX | Not Specified | 5.6 nM | Not Specified | [14] |
| PAT-494 | ATX | Not Specified | 20 nM | Not Specified | [15] |
| PAT-352 | ATX | Not Specified | 26 nM | Not Specified | [15] |
Table 2: Preclinical In Vivo Efficacy of Select ATX Inhibitors
| Inhibitor | Cancer Model | Dosing Regimen | Key Findings | Reference |
| ONO-8430506 | 4T1 Mouse Breast Cancer | Not Specified | Inhibited tumor growth by ~60% | [7] |
| IOA-289 | E0771 Mouse Breast Cancer | 100 mg/kg, twice daily by gavage | Decreased tumor growth | [8] |
| GLPG1690 | Mouse Model of Breast Cancer | 100 mg/kg, every 12 hours | Increased efficacy of radiotherapy and chemotherapy | [7] |
Table 3: Pharmacokinetic Parameters of GLPG1690 in Healthy Subjects (Single Dose)
| Parameter | Value | Dose Range | Reference |
| tmax (median) | ~2 hours | 20-1500 mg | [16][17] |
| t1/2 (mean) | ~5 hours | 20-1500 mg | [16][17] |
| Cmax (mean) | 0.09-19.01 µg/mL | 20-1500 mg | [16][17] |
| AUC0-inf (mean) | 0.501-168 µg·h/mL | 20-1500 mg | [16][17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key experiments cited in the literature on ATX inhibitors.
1. In Vitro ATX Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ATX.
-
Principle: The assay measures the enzymatic activity of recombinant human ATX in converting a substrate (e.g., lysophosphatidylcholine, LPC) to its product (lysophosphatidic acid, LPA). The inhibitory effect of the test compound is quantified by measuring the reduction in product formation.
-
General Protocol:
-
Recombinant human ATX is incubated with varying concentrations of the test inhibitor.
-
The substrate, LPC, is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of LPA produced is quantified using a suitable method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. Cell Migration Assay (Wound Healing Assay)
-
Objective: To assess the effect of an ATX inhibitor on the migratory capacity of cancer cells.
-
Principle: A "wound" or scratch is created in a confluent monolayer of cancer cells. The ability of the cells to migrate and close the wound is monitored over time in the presence or absence of the inhibitor.
-
General Protocol:
-
Cancer cells are seeded in a multi-well plate and grown to confluence.
-
A sterile pipette tip is used to create a linear scratch in the cell monolayer.
-
The cells are washed to remove debris and then incubated with culture medium containing the ATX inhibitor at various concentrations or a vehicle control.
-
Images of the scratch are captured at different time points (e.g., 0, 12, 24 hours).
-
The rate of wound closure is quantified by measuring the change in the width of the scratch over time.
-
3. In Vivo Orthotopic Mouse Model of Breast Cancer
-
Objective: To evaluate the anti-tumor efficacy of an ATX inhibitor in a physiologically relevant animal model.
-
Principle: Syngeneic breast cancer cells are implanted into the mammary fat pad of immunocompetent female mice. The mice are then treated with the ATX inhibitor, and tumor growth is monitored.
-
General Protocol:
-
Female C57BL/6J mice are anesthetized.
-
E0771 mouse breast cancer cells are injected into the fourth inguinal mammary fat pad.
-
Tumor growth is monitored by caliper measurements of tumor volume.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives the ATX inhibitor (e.g., IOA-289 at 100 mg/kg) via oral gavage twice daily. The control group receives a vehicle.
-
Tumor volumes and body weights are measured regularly.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., weight, immunohistochemistry).[8]
-
Signaling Pathways and Visualizations
The following diagrams illustrate the central role of the ATX-LPA signaling axis in oncology and a typical experimental workflow for evaluating ATX inhibitors.
Caption: The ATX-LPA signaling pathway in cancer.
Caption: A typical drug discovery and development workflow for an ATX inhibitor.
Conclusion and Future Directions
The inhibition of the ATX-LPA signaling axis represents a multifaceted and promising therapeutic strategy in oncology. Preclinical evidence strongly supports the potential of ATX inhibitors to not only directly target cancer cells but also to modulate the tumor microenvironment and enhance anti-tumor immunity.[1][8][9] Early clinical trials with compounds like IOA-289 are underway and will provide crucial insights into the safety and efficacy of this drug class in cancer patients.[1] Future research should continue to explore the full potential of ATX inhibitors, both as monotherapies and in combination with other anti-cancer agents, including chemotherapy, targeted therapy, and immunotherapy, to improve outcomes for patients with a wide range of malignancies.
References
- 1. Peer-reviewed translational research paves the way for first-in-class autotaxin inhibitor IOA-289 in cancer [prnewswire.com]
- 2. Frontiers | Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Realising the potential of autotaxin inhibition in cancer | pharmaphorum [pharmaphorum.com]
- 5. Inhibition of autotaxin production or activity blocks lysophosphatidylcholine-induced migration of human breast cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Controlling cancer through the autotaxin–lysophosphatidic acid receptor axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Autotaxin suppresses cytotoxic T cells via LPAR5 to promote anti–PD-1 resistance in non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-cancer strategies targeting the autotaxin-lysophosphatidic acid receptor axis: is there a path forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Population Pharmacokinetic and Pharmacodynamic Analysis of GLPG1690, an Autotaxin Inhibitor, in Healthy Volunteers and Patients with Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Autotaxin inhibitor IOA-289 reduces gastrointestinal cancer progression in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacodynamics of ATX Inhibitor 16
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of ATX inhibitor 16, a potent, indole-based small molecule inhibitor of autotaxin (ATX). This document details the inhibitor's mechanism of action, its effects on cancer cell proliferation, and the experimental protocols used to determine its activity.
Core Pharmacodynamic Data
This compound has demonstrated significant potency in inhibiting autotaxin, the enzyme responsible for the production of lysophosphatidic acid (LPA). LPA is a signaling lipid involved in numerous physiological and pathological processes, including cell proliferation, migration, and survival. The inhibitory and anti-proliferative activities of this compound are summarized below.
Table 1: In Vitro Inhibitory and Anti-proliferative Activity of this compound
| Parameter | Cell Line / Enzyme | Value | Reference |
| ATX Inhibition (IC50) | Recombinant Human ATX | 0.0021 µM | [1] |
| Anti-proliferative Activity (IC50) | MCF7 (Human Breast Adenocarcinoma) | 0.43 µM | [1] |
| MDA-MB-231 (Human Breast Adenocarcinoma) | 0.31 µM | [1] | |
| A549 (Human Lung Carcinoma) | 10.98 µM | [1] | |
| H2228 (Human Lung Adenocarcinoma) | 7.18 µM | [1] |
Mechanism of Action: Inhibition of the ATX-LPA Signaling Pathway
Autotaxin is a secreted enzyme that catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). LPA then binds to and activates a family of G protein-coupled receptors (LPARs), leading to the activation of downstream signaling pathways that promote cell growth, proliferation, and migration. This compound exerts its effects by directly inhibiting the enzymatic activity of autotaxin, thereby reducing the production of LPA and attenuating the downstream signaling cascades. This disruption of the ATX-LPA axis is the basis for its observed anti-proliferative effects in cancer cell lines.
Figure 1: Mechanism of action of this compound in the ATX-LPA signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
ATX Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against recombinant human autotaxin.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human ATX.
Materials:
-
Recombinant human ATX enzyme
-
Lysophosphatidylcholine (LPC) as the substrate
-
This compound
-
Assay buffer (e.g., Tris-based buffer at physiological pH)
-
Detection reagents for choline (a co-product of the enzymatic reaction), such as a commercially available fluorescence-based kit.
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a microplate, add the recombinant human ATX enzyme to each well.
-
Add the different concentrations of this compound to the wells and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the LPC substrate to each well.
-
Allow the reaction to proceed for a specified time at 37°C.
-
Stop the reaction and add the detection reagents to measure the amount of choline produced.
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
Calculate the percentage of ATX inhibition for each concentration of the inhibitor relative to a control with no inhibitor.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation (MTT) Assay
This protocol outlines the procedure for assessing the anti-proliferative effects of this compound on various cancer cell lines.
Objective: To determine the IC50 of this compound for cell viability in different cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF7, MDA-MB-231, A549, H2228)
-
Cell culture medium appropriate for each cell line
-
Fetal bovine serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or SDS solution)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a range of concentrations of this compound in the cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the inhibitor.
-
Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilizing agent to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to untreated control cells.
-
Determine the IC50 value by plotting the cell viability against the inhibitor concentration and fitting the data to a dose-response curve.
Figure 2: Experimental workflow for the in vitro characterization of this compound.
References
Preclinical Evaluation of the Autotaxin Inhibitor PF-8380 in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of PF-8380, a potent and selective inhibitor of autotaxin (ATX), a key enzyme in the production of the pro-inflammatory lipid mediator lysophosphatidic acid (LPA).[1][2] The data and protocols presented herein are based on publicly available preclinical studies and are intended to serve as a resource for researchers in the field of inflammation and drug development. While the user requested information on "ATX inhibitor 16," specific public data for a compound with this designation is not available. Therefore, PF-8380 is used as a well-characterized exemplar to illustrate the preclinical evaluation process for a potent ATX inhibitor.
Core Tenets of ATX Inhibition in Inflammation
Autotaxin's role in hydrolyzing lysophosphatidylcholine (LPC) to generate LPA is a critical step in amplifying inflammatory cascades.[1] LPA, through its interaction with a series of G protein-coupled receptors, triggers a multitude of cellular responses including cell proliferation, migration, and the production of inflammatory cytokines.[1][3] Consequently, the inhibition of ATX presents a promising therapeutic strategy for a range of inflammatory conditions.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of PF-8380.
Table 1: In Vitro Potency of PF-8380
| Assay Type | Target | Substrate | IC50 | Reference |
| Isolated Enzyme Assay | Human Autotaxin | - | 2.8 nM | [1][2] |
| Isolated Enzyme Assay | Rat Autotaxin | FS-3 | 1.16 nM | [4][5] |
| Human Whole Blood Assay | Human Autotaxin | - | 101 nM | [1][2][5] |
| Isolated Enzyme Assay | Human Autotaxin | 16:0 LPC | 1.9 nM | [6] |
Table 2: In Vivo Efficacy of PF-8380 in a Rat Air Pouch Model of Inflammation
| Treatment Group | Dose (oral) | Outcome Measure | Result | Reference |
| PF-8380 | 30 mg/kg | Plasma LPA Reduction | >95% within 3 hours | [1][2] |
| PF-8380 | 30 mg/kg | Air Pouch LPA Reduction | >95% within 3 hours | [1][2] |
| PF-8380 | 30 mg/kg | Inflammatory Hyperalgesia | Efficacy equivalent to 30 mg/kg naproxen | [1][2] |
Table 3: In Vivo Efficacy of PF-8380 in a Mouse Model of LPS-Induced Endotoxemia
| Treatment Group | Dose (intraperitoneal) | Outcome Measure | Result | Reference |
| PF-8380 | 30 mg/kg | Brain iNOS, TNFα, IL-1β, IL-6, CXCL2 mRNA | Significantly attenuated | [7][8] |
| PF-8380 | 30 mg/kg | Brain TLR4, Iba1, GFAP, COX2 Protein | Significantly reduced | [7][8] |
| PF-8380 | 30 mg/kg | Systemic TNFα, IL-6 | Significantly attenuated | [7][8] |
| PF-8380 | 30 mg/kg | Systemic IL-1β | Reduced | [7] |
Table 4: Pharmacokinetic Profile of PF-8380 in Rats
| Parameter | Value | Route | Reference |
| Clearance | 31 mL/min/kg | Intravenous | [5][9] |
| Volume of Distribution (Vdss) | 3.2 L/kg | Intravenous | [5][9] |
| Effective Half-life (t1/2) | 1.2 h | Intravenous | [5][9] |
| Oral Bioavailability | 43-83% | Oral | [5][9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Autotaxin Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-8380 against purified autotaxin.
-
Materials: Recombinant human or rat autotaxin, lysophosphatidylcholine (LPC) or a fluorogenic substrate like FS-3, assay buffer, PF-8380, and a suitable detection system (e.g., fluorescence plate reader).
-
Procedure:
-
Prepare a dilution series of PF-8380 in a suitable solvent (e.g., DMSO).
-
In a microplate, add the assay buffer, recombinant autotaxin, and the diluted PF-8380 or vehicle control.
-
Pre-incubate the mixture for a defined period at a controlled temperature.
-
Initiate the enzymatic reaction by adding the substrate (LPC or FS-3).
-
Monitor the reaction progress by measuring the product formation over time. For LPC, this can be a coupled enzymatic assay to measure choline release. For FS-3, this involves measuring the increase in fluorescence.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Rat Air Pouch Model of Inflammation
-
Objective: To evaluate the in vivo efficacy of PF-8380 in reducing LPA levels at a site of inflammation and its effect on inflammatory pain.
-
Animal Model: Male Lewis rats.
-
Procedure:
-
Create a subcutaneous air pouch on the dorsum of the rats by injecting sterile air.
-
Induce inflammation within the pouch by injecting an inflammatory agent (e.g., carrageenan).
-
Administer PF-8380 or vehicle orally at the desired dose (e.g., 30 mg/kg).
-
At a specified time point (e.g., 3 hours post-dose), collect blood samples and aspirate the fluid from the air pouch.
-
Measure LPA levels in the plasma and air pouch fluid using a validated analytical method (e.g., LC-MS/MS).
-
Assess inflammatory hyperalgesia using a suitable method, such as the Randall-Selitto test, which measures the paw withdrawal threshold to a mechanical stimulus.
-
Compare the results between the PF-8380-treated group and the vehicle-treated group to determine the extent of LPA reduction and the anti-hyperalgesic effect.
-
Mouse Model of LPS-Induced Endotoxemia
-
Objective: To assess the effect of PF-8380 on systemic and central nervous system inflammation induced by lipopolysaccharide (LPS).
-
Animal Model: C57BL/6J mice.[8]
-
Procedure:
-
Administer PF-8380 (e.g., 30 mg/kg) or vehicle via intraperitoneal injection.
-
Shortly after, inject LPS (e.g., 5 mg/kg) intraperitoneally to induce a systemic inflammatory response.
-
At a predetermined time point after LPS injection, euthanize the animals and collect blood and brain tissue.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNFα, IL-1β, IL-6) in the serum using ELISA or a multiplex assay.
-
From the brain tissue, isolate RNA and protein.
-
Analyze the mRNA expression of inflammatory markers (e.g., iNOS, TNFα, IL-1β, IL-6, CXCL2) using quantitative real-time PCR (qRT-PCR).
-
Analyze the protein expression of inflammatory and glial activation markers (e.g., TLR4, Iba1, GFAP, COX2) using Western blotting or immunohistochemistry.
-
Compare the inflammatory readouts between the PF-8380-treated and vehicle-treated groups to evaluate its anti-inflammatory effects.
-
Visualizations
ATX-LPA Signaling Pathway in Inflammation
Caption: The Autotaxin-LPA signaling pathway in inflammation and the point of intervention by PF-8380.
Experimental Workflow for In Vivo Evaluation of an ATX Inhibitor
Caption: A generalized experimental workflow for the in vivo preclinical evaluation of an ATX inhibitor.
References
- 1. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Structural Biology of Autotaxin in Complex with the Potent Inhibitor HA130: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural and functional interactions between Autotaxin (ATX), a key enzyme in lipid signaling, and the potent inhibitor HA130. This document details the quantitative binding data, experimental methodologies for key assays, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to Autotaxin and its Inhibition
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity.[1][2] It plays a crucial role in hydrolyzing lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA), a bioactive lipid mediator.[1][2] LPA signals through at least six G protein-coupled receptors (LPAR1-6), modulating a wide range of cellular processes, including cell proliferation, migration, survival, and differentiation.[3][4] The ATX-LPA signaling axis has been implicated in various physiological and pathological conditions, such as cancer, inflammation, and fibrosis, making ATX a significant therapeutic target.[3][4]
HA130 is a potent and selective boronic acid-based inhibitor of ATX.[5][6] It acts as a reversible, mixed-type inhibitor, leading to a decrease in the maximum reaction rate (Vmax) and an increase in the Michaelis constant (Km) for the substrate.[7] This inhibition results from the interaction of the boronic acid moiety with the active site residue Threonine 210 (T210) of ATX.[5]
Quantitative Data: ATX Inhibition by HA130
The following table summarizes the key quantitative data for the inhibition of Autotaxin by HA130.
| Parameter | Value | Substrate/System | Reference |
| IC50 | 28 nM | Isolated Enzyme Assay | [6][8] |
| IC50 | 101 nM | Human Whole Blood | [9][10] |
| Inhibition Type | Mixed-type | Kinetic Analysis | [7] |
| Reversibility | Reversible | Washout Experiments | [7] |
Structural Insights into ATX-Inhibitor Complex
The crystal structure of ATX in complex with small-molecule inhibitors reveals a tripartite binding site composed of a catalytic site, a hydrophobic pocket, and a tunnel.[4][11] While a specific crystal structure for ATX in complex with HA130 is not publicly available, the structure of ATX with a closely related boronic acid-based inhibitor, HA155, provides critical insights into the binding mode (PDB ID: not explicitly found in snippets, but described in[2]). The boronic acid head of the inhibitor forms a covalent but reversible bond with the hydroxyl group of the active site threonine residue (Thr210).[2][5] The rest of the inhibitor molecule occupies the hydrophobic pocket, preventing the binding of the natural substrate, LPC.[11]
The following diagram illustrates the domain organization of Autotaxin.
Caption: Domain organization of Autotaxin (ATX).
The Autotaxin-LPA Signaling Pathway
ATX is the primary producer of extracellular LPA. LPA then binds to its G protein-coupled receptors (LPARs) on the cell surface, activating downstream signaling cascades that influence various cellular functions. Inhibition of ATX by compounds like HA130 effectively reduces the production of LPA, thereby attenuating these signaling pathways.
The following diagram outlines the core ATX-LPA signaling axis and the point of inhibition by HA130.
Caption: The Autotaxin-LPA signaling pathway and inhibition by HA130.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the structural and functional characterization of the ATX-HA130 complex.
This protocol outlines the general steps for determining the crystal structure of an ATX-inhibitor complex.
-
Protein Expression and Purification :
-
Crystallization :
-
Purified ATX is concentrated to 3-4 mg/mL.[14]
-
The inhibitor (e.g., HA130) is added to the protein solution at a molar excess.
-
Crystallization screening is performed using vapor diffusion methods (hanging or sitting drop) with various precipitants, salts, and pH conditions.[12][13] A common condition for rat ATX involves PEG 3350 as the precipitant with ammonium iodide and sodium thiocyanate as salts.[12][15]
-
Crystals are grown at a constant temperature (e.g., 20°C).
-
-
Data Collection and Structure Determination :
-
Diffraction-quality crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.[13]
-
The structure is solved by molecular replacement using a known ATX structure as a search model.
-
The inhibitor is modeled into the electron density map, and the structure is refined.
-
Caption: General workflow for X-ray crystallography of an ATX-inhibitor complex.
This protocol describes a common method to measure ATX activity and determine the inhibitory potency of compounds like HA130.
-
Assay Principle :
-
Reagents and Materials :
-
Recombinant human or rat ATX.
-
FS-3 substrate.
-
ATX assay buffer (e.g., 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 8.0).[18]
-
HA130 or other test inhibitors dissolved in DMSO.
-
96-well microplate and a fluorescence plate reader.
-
-
Procedure :
-
Prepare serial dilutions of the inhibitor (HA130) in ATX assay buffer.
-
In a 96-well plate, add the inhibitor dilutions and a fixed concentration of ATX.
-
Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the FS-3 substrate.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.
-
Caption: Workflow for determining the IC50 of an ATX inhibitor.
ITC is a powerful technique for characterizing the thermodynamics of binding interactions.
-
Principle :
-
ITC directly measures the heat released or absorbed during the binding of a ligand (inhibitor) to a macromolecule (ATX). This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
-
Sample Preparation :
-
Purified ATX and the inhibitor (HA130) are extensively dialyzed against the same buffer to minimize heats of dilution.
-
The protein is centrifuged to remove any aggregates.
-
-
Experimental Setup :
-
The ATX solution is placed in the sample cell of the calorimeter.
-
The inhibitor solution, at a concentration typically 10-20 times that of the protein, is loaded into the injection syringe.
-
The experiment is conducted at a constant temperature (e.g., 25°C).
-
-
Titration and Data Analysis :
-
A series of small injections of the inhibitor into the protein solution are performed.
-
The heat change associated with each injection is measured.
-
The resulting data are fitted to a binding model to extract the thermodynamic parameters.
-
Caption: Logical flow of an Isothermal Titration Calorimetry experiment.
References
- 1. rcsb.org [rcsb.org]
- 2. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HA130 (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 6. HA 130 | Autotaxin Inhibitors: R&D Systems [rndsystems.com]
- 7. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PF-8380 (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 11. Design and Development of Autotaxin Inhibitors [mdpi.com]
- 12. Crystallization and preliminary X-ray diffraction analysis of rat autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystallization and preliminary X-ray crystallographic analysis of human autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.iucr.org [journals.iucr.org]
- 15. Crystallization and preliminary X-ray diffraction analysis of rat autotaxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Autotaxin (ATX) Activity Assay Service - Echelon Biosciences [echelon-inc.com]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of ATX activity [bio-protocol.org]
ATX inhibitor 16's role in modulating immune responses
An In-depth Technical Guide on the Role of Autotaxin (ATX) Inhibitors in Modulating Immune Responses
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatidase/phosphodiesterase 2 (ENPP2), is a secreted enzyme crucial for the production of the bioactive signaling lipid, lysophosphatidic acid (LPA).[1] ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into LPA, which in turn signals through at least six G protein-coupled receptors (LPAR1-6) to regulate a wide array of cellular processes, including proliferation, migration, survival, and differentiation.[1][2][3][4] The ATX-LPA signaling axis is deeply implicated in various physiological and pathological conditions, including cancer, fibrosis, and inflammatory diseases.[1][5][6]
Emerging evidence has highlighted the pivotal role of this pathway in shaping the immune landscape. The dysregulation of ATX-LPA signaling can profoundly impact immune cell trafficking, inflammatory responses, and the efficacy of cancer immunotherapies. Consequently, the inhibition of ATX has become a strategic focus for therapeutic intervention.[1]
This technical guide provides a comprehensive overview of the role of ATX inhibitors in modulating immune responses. While the topic specifies "ATX inhibitor 16," publicly available data on a compound with this exact designation is limited. Therefore, this document will address the broader class of ATX inhibitors, using well-characterized examples such as PF-8380 and GLPG1690 to illustrate the core mechanisms, experimental validation, and therapeutic potential for researchers, scientists, and drug development professionals.
Core Mechanism of Action: The ATX-LPA Signaling Axis
The primary function of ATX is the generation of extracellular LPA.[4] This signaling lipid is a potent modulator of the tumor microenvironment and inflammatory sites. ATX inhibitors function by blocking the enzyme's catalytic activity, thereby reducing the production of LPA and attenuating its downstream effects.[1][7] These inhibitors typically bind to the active site or an allosteric tunnel within the ATX enzyme, preventing the LPC substrate from being converted into LPA.[8][9]
Modulation of Immune Responses by ATX Inhibition
ATX inhibitors exert significant control over the immune system primarily by regulating immune cell trafficking, suppressing inflammation, and synergizing with cancer immunotherapies.
T-Cell Trafficking and Tumor Infiltration
In the tumor microenvironment (TME), ATX secreted by melanoma and other cancer cells can act as a chemorepulsive agent for CD8+ T cells, thereby suppressing their infiltration into the tumor.[10] This immune exclusion is a major mechanism of immune evasion. The repulsion of T cells is predominantly mediated through the Gα12/13-coupled LPA receptor, LPAR6.[10] Pharmacological inhibition of ATX has been shown to restore the migration of tumor-infiltrating lymphocytes (TILs) and circulating CD8+ T cells, enhancing anti-tumor immunity.[10][11]
Attenuation of Inflammation
The ATX-LPA axis is a key driver in various inflammatory conditions.[12][13] Inhibition of ATX can significantly reduce inflammation by impeding the infiltration of immune cells such as lymphocytes and neutrophils into tissues.[12][14] Studies using the ATX inhibitor PF-8380 in mouse models of intestinal inflammation demonstrated a marked decrease in immune cell homing to the gut and a reduction in the production of pro-inflammatory cytokines.[12]
Synergy with Immune Checkpoint Blockade
ATX and LPA are significantly upregulated in tumors resistant to anti-PD-1 therapy.[11] The ATX/LPA axis contributes to this resistance by suppressing the functionality of cytotoxic T cells. Combining an ATX inhibitor with anti-PD-1 treatment restores the anti-tumor immune response. This combination therapy has been shown to effectively control tumor growth by robustly improving the proliferation, activation, and functionality of tumor-infiltrating CD8+ T cells.[11]
Quantitative Data on ATX Inhibitor Activity
The efficacy of ATX inhibitors has been quantified in various preclinical models. The following tables summarize key data on their potency and effects on immune cell populations.
Table 1: In Vitro Potency of Representative ATX Inhibitors
| Inhibitor | Target | IC50 | Assay Substrate | Reference |
|---|---|---|---|---|
| GLPG1690 | Human ATX | ~130-220 nM | - | [15] |
| PF-8380 | Human ATX | - | - | [2] |
| ONO-8430506 | ATX | 5.1 nM | FS-3 | [16] |
| ATX-1d | ATX | 1.8 ± 0.3 µM | - | [17] |
| PAT-494 | ATX | 20 nM | LPC | [8] |
| S32826 | ATX | 5.6 nM | LPC |[2] |
Table 2: In Vivo Effects of ATX Inhibition on Immune Cell Infiltration
| Inhibitor | Model | Effect | Target Cells | Reference |
|---|---|---|---|---|
| PF-8380 | SAMP1/Fc Mouse (Ileitis) | Decreased infiltration | CD45+ immune cells, CD3+ T-cells | [12] |
| PF-8380 | TAA-induced HE Mouse | Decreased infiltration | Lymphocytes, Neutrophils | [14] |
| IOA-289 | E0771 Breast Tumor Mouse | Enhanced infiltration | CD8+ cytotoxic T cells |[18] |
Table 3: Efficacy of ATX Inhibitors in Combination Cancer Therapy
| Inhibitor | Combination Agent | Model | Primary Outcome | Reference |
|---|---|---|---|---|
| PF-8380 | Anti-PD-1 | KP Murine Lung Cancer | Significantly controlled tumor growth; Increased CD8+ T cell activation | [11] |
| GLPG1690 | Doxorubicin | 4T1 Breast Cancer Mouse | Synergistic decrease in tumor growth | [15] |
| GLPG1690 | Radiotherapy | 4T1 Breast Cancer Mouse | Enhanced inhibition of cancer cell proliferation |[15] |
Experimental Protocols and Methodologies
Detailed protocols are essential for replicating and building upon existing research. Below are methodologies for key experiments used to characterize the immunomodulatory role of ATX inhibitors.
T-Cell Migration (Chemotaxis) Assay
This assay is used to determine if ATX/LPA acts as a chemoattractant or chemorepulsive agent for T cells.
-
Objective: To quantify the migration of CD8+ T cells in response to conditioned media from tumor cells, with and without an ATX inhibitor.
-
Methodology:
-
Cell Culture: Culture tumor cells (e.g., melanoma) known to secrete ATX. Prepare conditioned media (CM) by incubating cells for 24 hours.
-
T-Cell Isolation: Isolate CD8+ T cells from peripheral blood or spleen.
-
Transwell Setup: Use a transwell plate (e.g., 8 µm pore size). Add CM to the lower chamber. The CM can be pre-treated with a vehicle or an ATX inhibitor (e.g., PF-8380).
-
Cell Seeding: Add isolated CD8+ T cells to the upper chamber of the transwell.
-
Incubation: Incubate the plate for several hours (e.g., 4-6 hours) at 37°C to allow for cell migration.
-
Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or flow cytometry.
-
Analysis: Compare the number of migrated cells between the vehicle-treated and inhibitor-treated conditions. A decrease in migration towards the CM suggests chemorepulsion is blocked.
-
In Vivo Tumor Model for Immunotherapy Efficacy
This protocol assesses the in vivo efficacy of an ATX inhibitor, alone or in combination with other treatments like anti-PD-1.
-
Objective: To evaluate the effect of ATX inhibition on tumor growth and the tumor immune microenvironment.
-
Methodology:
-
Animal Model: Use a syngeneic mouse model (e.g., C57BL/6 mice) to ensure a competent immune system.
-
Tumor Implantation: Subcutaneously or orthotopically implant tumor cells (e.g., KP lung cancer cells or 4T1 breast cancer cells).
-
Tumor Growth & Randomization: Allow tumors to reach a palpable size (e.g., 50-100 mm³). Randomize mice into treatment groups (Vehicle, ATX inhibitor, Anti-PD-1, Combination).
-
Treatment: Administer treatments as per the study design (e.g., oral gavage for ATX inhibitor, intraperitoneal injection for anti-PD-1) for a specified period (e.g., 2-4 weeks).
-
Monitoring: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.
-
Endpoint Analysis: At the end of the study, excise tumors.
-
Immune Profiling: Process a portion of the tumor to create a single-cell suspension. Analyze tumor-infiltrating lymphocyte (TIL) populations (CD8+, CD4+, Tregs, etc.) and their activation status (e.g., Granzyme B, Ki-67 expression) using multi-color flow cytometry.
-
Histology: Fix the remaining tumor tissue for immunohistochemistry (IHC) to visualize immune cell infiltration (e.g., CD8 staining).
-
ATX Enzyme Activity Assay
This biochemical assay measures the potency of an inhibitor against ATX enzymatic activity.
-
Objective: To determine the IC50 value of a test compound for ATX.
-
Methodology:
-
Reagents: Use recombinant human or mouse ATX enzyme, a substrate (LPC or a fluorogenic substrate like FS-3), and the test inhibitor at various concentrations.
-
Reaction Setup: In a microplate, combine the ATX enzyme with serial dilutions of the inhibitor and pre-incubate briefly.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Incubation: Incubate at 37°C for a defined period.
-
Detection:
-
For FS-3: Measure the increase in fluorescence using a plate reader.
-
For LPC: Stop the reaction and measure the amount of LPA produced using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
-
Conclusion and Future Directions
ATX inhibitors represent a promising therapeutic strategy for modulating immune responses in a variety of disease contexts. By reducing the production of LPA, these inhibitors can dismantle the chemorepulsive barrier that prevents T-cell infiltration into tumors, mitigate chronic inflammation, and enhance the efficacy of immune checkpoint inhibitors.[10][11][12] The quantitative data and experimental protocols outlined in this guide provide a framework for understanding and advancing the study of these compounds.
The successful clinical development of ATX inhibitors for idiopathic pulmonary fibrosis has paved the way for their exploration in oncology and inflammatory disorders.[5][15][19] Future research will likely focus on developing next-generation inhibitors with improved specificity and potency, identifying predictive biomarkers to select patient populations most likely to respond, and exploring novel combination strategies to further leverage their immunomodulatory capabilities. The continued investigation of the ATX-LPA axis is critical to fully harnessing its therapeutic potential in immuno-oncology and beyond.
References
- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Autotaxin impedes anti-tumor immunity by suppressing chemotaxis and tumor infiltration of CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - Autotaxin suppresses cytotoxic T cells via LPAR5 to promote anti–PD-1 resistance in non–small cell lung cancer [jci.org]
- 12. Inhibition of autotaxin alleviates inflammation and increases the expression of sodium-dependent glucose cotransporter 1 and Na+/H+ exchanger 3 in SAMP1/Fc mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. embopress.org [embopress.org]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. citeab.com [citeab.com]
- 19. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Enzyme Assay for ATX Inhibitor 16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in cell proliferation, migration, and survival.[1][2] It is the primary producer of the bioactive signaling lipid, lysophosphatidic acid (LPA), through the hydrolysis of lysophosphatidylcholine (LPC).[1][3][4] The ATX-LPA signaling axis is implicated in various pathological conditions, including cancer, inflammation, and fibrosis, making ATX a compelling therapeutic target.[2][5][6][7] This document provides a detailed protocol for an in vitro enzyme assay to characterize the inhibitory activity of a test compound, here referred to as ATX inhibitor 16, on human recombinant autotaxin.
ATX-LPA Signaling Pathway
Autotaxin catalyzes the conversion of LPC to LPA in the extracellular space. LPA then binds to and activates at least six different G protein-coupled receptors (GPCRs), LPAR1-6, on the cell surface.[1][2] This binding initiates downstream signaling cascades that regulate a wide array of cellular functions.[6] Inhibition of ATX reduces the production of LPA, thereby attenuating these downstream effects.
Caption: The ATX-LPA signaling pathway, illustrating the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory potency of this compound is determined by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of ATX by 50%. The IC50 value is determined by performing the enzyme assay with a range of inhibitor concentrations and fitting the data to a dose-response curve.
| Compound | Target | Assay Type | Substrate | IC50 (µM) | Inhibition Type |
| This compound | Human ATX | Fluorometric Enzyme Assay | LPC (16:0) | User Determined | User Determined |
| Compound 16 (Reference) | Human ATX | FS-3 Assay | FS-3 | 1.6 | Competitive |
Note: The data for "Compound 16 (Reference)" is from published literature and may have been determined using a different assay substrate (FS-3).[1] The IC50 and inhibition type for "this compound" are to be determined by the user following this protocol.
Experimental Protocol: In Vitro Fluorometric ATX Enzyme Assay
This protocol is based on a widely used enzyme-coupled assay that measures the production of choline from the ATX-mediated hydrolysis of LPC.[2] Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂), which reacts with a fluorogenic probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP) to generate a fluorescent product (resorufin). The fluorescence intensity is directly proportional to the ATX activity.
Materials and Reagents
-
Human recombinant Autotaxin (ATX)
-
This compound (Test Compound)
-
Lysophosphatidylcholine (LPC), e.g., LPC 16:0
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA)
-
DMSO (for dissolving inhibitor)
-
96-well black microplate
-
Microplate reader with fluorescence capabilities (Excitation: ~530-560 nm, Emission: ~590 nm)
Experimental Workflow
Caption: Workflow for the in vitro ATX enzyme inhibitor assay.
Assay Procedure
-
Preparation of Reagents:
-
Prepare all reagents in the Assay Buffer.
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare a working solution of human recombinant ATX. The final concentration should be optimized for a robust signal-to-background ratio (e.g., 2 nM).[2]
-
Prepare a substrate solution of LPC.
-
Prepare a detection reagent mix containing Amplex Red, HRP, and choline oxidase according to the manufacturer's instructions.
-
-
Assay Plate Setup:
-
Add 10 µL of each this compound dilution to the appropriate wells of a 96-well black microplate.
-
Controls:
-
100% Activity Control: Add 10 µL of Assay Buffer with the same final DMSO concentration as the inhibitor wells.
-
Background Control: Add 20 µL of Assay Buffer (no enzyme).
-
-
Add 10 µL of the ATX working solution to all wells except the Background Control wells.
-
-
Pre-incubation:
-
Cover the plate and incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Detection:
-
Add 160 µL of the detection reagent mix to all wells.
-
Initiate the enzymatic reaction by adding 20 µL of the LPC substrate solution to all wells.[8] The final volume in each well should be 200 µL.
-
-
Incubation and Measurement:
-
Cover the plate and incubate at 37°C for 30-60 minutes.[8]
-
Measure the fluorescence intensity using a microplate reader (Excitation: ~540 nm, Emission: ~590 nm). The measurement can be taken as an endpoint reading or kinetically over time.
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the Background Control wells from all other wells.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Fluorescence of Inhibitor Well / Fluorescence of 100% Activity Control Well))
-
-
Determine IC50:
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Conclusion
This protocol provides a robust and reproducible method for determining the in vitro inhibitory activity of this compound. The provided diagrams and structured data presentation are intended to facilitate understanding and execution of the experimental workflow. Accurate determination of the IC50 value is a critical step in the characterization of novel ATX inhibitors and their potential for therapeutic development.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Cell-Based Efficacy Testing of ATX Inhibitor 16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid. The ATX-LPA signaling axis plays a crucial role in a variety of physiological and pathological processes, including cell proliferation, survival, migration, and angiogenesis.[1][2] Dysregulation of this pathway has been implicated in the progression of several cancers, including breast, melanoma, and ovarian cancers, making ATX a compelling target for therapeutic intervention.[3][4] ATX inhibitor 16 is a novel small molecule inhibitor belonging to the pipemidic acid class of compounds, which has shown promise in preclinical studies.[1][5] These application notes provide detailed protocols for assessing the efficacy of this compound in cell-based assays.
Data Presentation
The inhibitory efficacy of ATX inhibitors can be quantified by their half-maximal inhibitory concentration (IC50) in various assays. Below are tables summarizing the biochemical potency of this compound and representative cellular efficacy data for analogous ATX inhibitors in relevant cancer cell lines.
Table 1: Biochemical Inhibitory Activity of this compound
| Compound | Assay Type | Substrate | IC50 (µM) | Reference |
| This compound | Biochemical | FS-3 | 1.6 | [1] |
Note: The IC50 value was determined in a cell-free enzymatic assay using a fluorescent substrate.
Table 2: Representative Efficacy of ATX Inhibitors in Cancer Cell Viability/Proliferation Assays
| Inhibitor | Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| HA-130 | MeWo | Melanoma | CellTiter-Blue | ~25 | [6] |
| PF-8380 | MeWo | Melanoma | CellTiter-Blue | >50 | [6] |
| S32826 analog | Ovarian Cancer Cells | Ovarian | Caspase 3/7 | - | [2] |
Table 3: Representative Efficacy of ATX Inhibitors in Cancer Cell Migration/Invasion Assays
| Inhibitor | Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| 3ccPA 16:1 | A2058 | Melanoma | Invasion Assay | ~3000 | |
| Thio-ccPA 18:1 | A2058 | Melanoma | Invasion Assay | - | [7] |
| ONO-8430506 | 4T1 | Breast Cancer | Migration Assay | - | [8] |
Note: Data for 3ccPA 16:1, Thio-ccPA 18:1, and ONO-8430506 are provided as representative examples of ATX inhibitor effects on cancer cell migration and invasion. Specific IC50 values for migration/invasion for this compound are not currently available.
Signaling Pathway
The ATX-LPA signaling pathway is a complex cascade that influences multiple cellular functions critical to cancer progression. Inhibition of ATX by compounds like this compound aims to disrupt these pro-tumorigenic signals.
Caption: The ATX-LPA signaling cascade and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the efficacy of this compound using cell-based assays.
References
- 1. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of MDA-MB-231 breast cancer cell proliferation and tumor growth by apigenin through induction of G2/M arrest and histone H3 acetylation-mediated p21WAF1/CIP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of a pipemidic acid autotaxin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 6. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparing PI3K/Akt Inhibitors Used in Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naringenin has a chemoprotective effect in MDA-MB-231 breast cancer cells via inhibition of caspase-3 and −9 activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Determination of the Dose-Response Curve for ATX Inhibitor 16
Audience: Researchers, scientists, and drug development professionals.
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme with lysophospholipase D (lysoPLD) activity.[1][2] Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) into the bioactive lipid mediator, lysophosphatidic acid (LPA).[1][3] LPA interacts with at least six G protein-coupled receptors (LPAR1-6), triggering a cascade of downstream signaling pathways that are crucial for various physiological processes.[2][4][5] These pathways regulate fundamental cellular activities, including proliferation, survival, migration, and differentiation.[6][7]
The ATX-LPA signaling axis has been implicated in the pathophysiology of numerous diseases, including cancer, fibrosis, and chronic inflammation.[3][8][9][10] Consequently, inhibiting ATX activity to reduce LPA production has emerged as a promising therapeutic strategy.[11][12] This application note provides a detailed protocol for determining the dose-response curve and calculating the half-maximal inhibitory concentration (IC50) of a novel compound, ATX Inhibitor 16, using a robust in vitro enzymatic assay.
Signaling Pathway Overview
The ATX-LPA signaling axis begins with the enzymatic conversion of LPC to LPA by ATX in the extracellular space. LPA then binds to its specific G protein-coupled receptors (LPARs) on the cell surface, activating intracellular signaling cascades involving G proteins such as Gq, Gi/o, and G12/13. These pathways influence downstream effectors like PLC, PI3K, and Rho, ultimately modulating cellular functions.
Caption: The Autotaxin-LPA signaling pathway and the mechanism of this compound.
Experimental Protocol: ATX Inhibition Assay
This protocol describes a fluorometric assay to determine the IC50 value of this compound. The assay utilizes a synthetic, fluorogenic ATX substrate, such as FS-3, which upon cleavage by ATX, produces a fluorescent signal that can be quantified.
Principle of the Assay
The enzymatic activity of recombinant human Autotaxin (hATX) is measured by monitoring the hydrolysis of a synthetic substrate which results in an increase in fluorescence.[13] In the presence of an inhibitor, the rate of substrate hydrolysis decreases. By measuring the fluorescence at various inhibitor concentrations, a dose-response curve can be generated to determine the IC50 value.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. (Example) | Storage |
| Recombinant Human ATX | R&D Systems | 4955-EN | -80°C |
| FS-3 (Fluorogenic Substrate) | Echelon Biosciences | K-2000s | -20°C (Protect from light) |
| This compound | In-house/Vendor | N/A | -20°C or as specified |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temperature |
| NaCl | Sigma-Aldrich | S9888 | Room Temperature |
| KCl | Sigma-Aldrich | P9541 | Room Temperature |
| CaCl2 | Sigma-Aldrich | C1016 | Room Temperature |
| MgCl2 | Sigma-Aldrich | M8266 | Room Temperature |
| Bovine Serum Albumin (BSA), fatty-acid free | Sigma-Aldrich | A7030 | 2-8°C |
| DMSO, Anhydrous | Sigma-Aldrich | D2650 | Room Temperature |
| 96-well black, flat-bottom plates | Corning | 3603 | Room Temperature |
| Fluorescence Plate Reader | Molecular Devices | SpectraMax M5 | N/A |
Buffer Preparation
-
Assay Buffer (1X): 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty-acid free BSA.
-
Prepare a 10X stock and dilute to 1X with ultrapure water before use.
-
Store at 4°C.
-
Step-by-Step Procedure
-
Prepare this compound Dilution Series:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution in DMSO to create a range of stock concentrations (e.g., from 3 mM down to 0.01 mM).
-
Further dilute these DMSO stocks 1:50 into Assay Buffer to create the 2X final inhibitor concentrations. The final DMSO concentration in the well should not exceed 1%.
-
-
Prepare Reagents for Assay Plate:
-
ATX Enzyme Solution (2X): Dilute the recombinant hATX stock to a 2X final concentration (e.g., 8 nM) in Assay Buffer. The optimal concentration may need to be determined empirically.[13]
-
FS-3 Substrate Solution (2X): Dilute the FS-3 stock to a 2X final concentration (e.g., 2 µM) in Assay Buffer.[13]
-
-
Assay Plate Setup:
-
Add 50 µL of the 2X this compound dilutions to the appropriate wells of a 96-well black plate.
-
Include "No Inhibitor" control wells (100% activity) containing 50 µL of Assay Buffer with the corresponding DMSO concentration.
-
Include "No Enzyme" control wells (0% activity/background) containing 50 µL of Assay Buffer.
-
Add 25 µL of the 2X ATX Enzyme Solution to all wells except the "No Enzyme" controls. Add 25 µL of Assay Buffer to the "No Enzyme" wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate the Reaction:
-
Add 25 µL of the 2X FS-3 Substrate Solution to all wells to start the reaction. The total volume in each well will be 100 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 538 nm) every 2 minutes for a duration of 60 minutes.[13]
-
Caption: Experimental workflow for ATX inhibitor dose-response determination.
Data Analysis and Presentation
-
Calculate Reaction Rates: For each well, determine the reaction rate (Vmax) by plotting the relative fluorescence units (RFU) against time. The rate is the slope of the linear portion of this curve (RFU/min).
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of ATX inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Rate_Inhibitor - Rate_Background) / (Rate_NoInhibitor - Rate_Background))
-
Generate Dose-Response Curve:
-
Plot the % Inhibition on the Y-axis against the logarithm of the inhibitor concentration on the X-axis.
-
Fit the data using a non-linear regression model (four-parameter variable slope) to obtain the IC50 value.[14] This can be performed using software such as GraphPad Prism or R.
-
Data Summary Tables
The following tables present example data for this compound.
Table 1: Example Dose-Response Data for this compound
| Inhibitor Conc. (µM) | Log [Inhibitor] | Avg. Reaction Rate (RFU/min) | % Inhibition |
| 0 (No Inhibitor) | N/A | 150.0 | 0.0 |
| 0 (Background) | N/A | 5.0 | N/A |
| 0.1 | -1.00 | 140.5 | 6.6 |
| 0.3 | -0.52 | 122.0 | 19.3 |
| 1.0 | 0.00 | 82.5 | 46.6 |
| 3.0 | 0.48 | 35.0 | 79.3 |
| 10.0 | 1.00 | 12.5 | 94.8 |
| 30.0 | 1.48 | 6.5 | 99.0 |
Table 2: Summary of Inhibitory Potency
| Compound | Target | Assay Type | Reported IC50 (µM) | Reference |
| This compound (Example) | ATX | Fluorometric (FS-3) | ~1.6 µM | [15] |
| PF-8380 (Reference) | ATX | Fluorometric | ~0.0017 µM (1.7 nM) | [15] |
| GLPG1690 (Reference) | ATX | Enzymatic | ~0.13-0.22 µM | [16] |
Note: The IC50 value for "this compound" is based on published data for a compound identified as "pipemidic acid compound 16".[15] The experimental values obtained should be compared to established reference compounds to validate the assay.
This application note provides a comprehensive protocol for determining the dose-response curve and IC50 value of this compound. Accurate characterization of the potency of novel inhibitors is a critical step in the drug discovery process. The detailed methodology and data analysis workflow described herein ensure reproducible and reliable results, facilitating the identification and development of new therapeutic agents targeting the ATX-LPA signaling pathway.
References
- 1. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysophosphatidic acid signalling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scbt.com [scbt.com]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Integrating drug effects on individual cardiac ionic currents and cardiac action potentials to understand nonclinical translation to clinical ECG changes [frontiersin.org]
- 15. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Application Notes: Evaluating the Efficacy of ATX Inhibitor 16 in Breast Cancer Cell Line Models
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme responsible for the extracellular production of lysophosphatidic acid (LPA).[1] The ATX-LPA signaling axis plays a crucial role in various physiological processes, but its aberrant activation is strongly linked to the progression, metastasis, and therapy resistance of several cancers, including breast cancer.[1][2][3] In the tumor microenvironment, elevated ATX levels lead to increased local concentrations of LPA, which in turn stimulates tumor growth, invasion, angiogenesis, and immune evasion through its G-protein-coupled receptors (LPAR1-6).[2][3] Consequently, targeting the ATX-LPA pathway presents a promising therapeutic strategy for breast cancer.[2]
ATX inhibitor 16 is a novel small molecule inhibitor designed to specifically target the enzymatic activity of Autotaxin. These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of this compound in a breast cancer cell line model. The following sections describe its mechanism of action, summarize its potential effects on cancer cell viability, migration, and invasion, and provide detailed experimental procedures for researchers in oncology and drug development.
Mechanism of Action
This compound functions by binding to Autotaxin and inhibiting its lysophospholipase D activity. This action blocks the conversion of lysophosphatidylcholine (LPC) to LPA, thereby reducing the extracellular concentration of this pro-tumorigenic lipid mediator. By suppressing LPA signaling, this compound is hypothesized to attenuate downstream pathways that promote cancer cell proliferation, survival, and motility. The ATX-LPA axis is known to activate several key oncogenic signaling pathways, including the PI3K/AKT, MAPK, and Rho pathways, all of which are implicated in breast cancer progression.[4][5]
Data Presentation
The following table summarizes hypothetical quantitative data for the effects of this compound on a representative breast cancer cell line (e.g., MDA-MB-231).
| Parameter | Assay | This compound Concentration | Result (Compared to Vehicle Control) |
| Cell Viability | MTT Assay | 10 µM | 25% decrease in cell viability after 72h |
| 50 µM | 60% decrease in cell viability after 72h | ||
| Cell Migration | Wound Healing Assay | 10 µM | 40% inhibition of wound closure at 24h |
| Transwell Migration | 10 µM | 55% reduction in migrated cells at 24h | |
| Cell Invasion | Matrigel Invasion Assay | 10 µM | 70% reduction in invaded cells at 48h |
| Protein Expression | Western Blot | 10 µM | 50% decrease in phospho-AKT levels at 24h |
| 10 µM | 40% decrease in phospho-ERK levels at 24h |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the efficacy of this compound.
1. Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Breast cancer cell line (e.g., MDA-MB-231, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed breast cancer cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
2. Cell Migration Assay (Wound Healing Assay)
This assay assesses the collective migration of a cell population.[9]
-
Materials:
-
Breast cancer cell line
-
Complete growth medium
-
Serum-free medium
-
This compound
-
6-well plates
-
200 µL pipette tip
-
Microscope with a camera
-
-
Procedure:
-
Seed cells into 6-well plates and grow to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.[10]
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the wound at 0 hours and subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the wound at different points using software like ImageJ.
-
Calculate the percentage of wound closure relative to the 0-hour time point.[10]
-
3. Cell Invasion Assay (Matrigel Transwell Assay)
This assay evaluates the ability of cells to invade through an extracellular matrix barrier.[11]
-
Materials:
-
Breast cancer cell line
-
Serum-free medium
-
Complete growth medium (as a chemoattractant)
-
This compound
-
Transwell inserts (8 µm pore size)
-
Matrigel
-
24-well plates
-
Cotton swabs
-
Crystal violet stain
-
-
Procedure:
-
Thaw Matrigel on ice overnight. Dilute with cold serum-free medium (1:3 ratio).[12]
-
Coat the upper surface of the transwell inserts with 50 µL of the diluted Matrigel and incubate at 37°C for 1 hour to solidify.[12]
-
Harvest and resuspend breast cancer cells in serum-free medium containing this compound or a vehicle control.
-
Seed 5 x 10^4 cells in 200 µL of the cell suspension into the upper chamber of the inserts.
-
Add 600 µL of complete growth medium (containing 10% FBS as a chemoattractant) to the lower chamber.[12]
-
Incubate for 24-48 hours at 37°C, 5% CO2.
-
After incubation, remove the non-invaded cells from the upper surface of the insert with a cotton swab.[12]
-
Fix the invaded cells on the lower surface with 4% paraformaldehyde or 70% ethanol for 15 minutes.[12][13]
-
Stain the cells with 0.1% crystal violet for 15 minutes.[13]
-
Wash the inserts with water and allow them to air dry.
-
Capture images of the stained cells and count the number of invaded cells per field of view.
-
4. Western Blotting
This technique is used to detect changes in the expression and activation of key signaling proteins.[14]
-
Materials:
-
Breast cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.[15]
-
Determine the protein concentration of the supernatant using a protein assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.[14]
-
Transfer the separated proteins to a PVDF membrane.[14]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Visualizations
ATX-LPA Signaling Pathway in Breast Cancer
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
General Experimental Workflow
References
- 1. Autotaxin in Breast Cancer: Role, Epigenetic Regulation and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer | Benesch | World Journal of Oncology [wjon.org]
- 4. researchgate.net [researchgate.net]
- 5. ATX-LPA Receptor Axis in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Wound healing assay | Abcam [abcam.com]
- 10. Wound healing and transwell assays for cell migration [bio-protocol.org]
- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. snapcyte.com [snapcyte.com]
- 13. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 14. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 15. bio-rad.com [bio-rad.com]
Protocol for Assessing ATX Inhibitor 16 in a Cell Migration Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid.[1] The ATX-LPA signaling axis is critically involved in a multitude of physiological and pathological processes, including cell proliferation, survival, and migration.[2][3] Dysregulation of this pathway has been implicated in various diseases, including cancer, inflammation, and fibrosis.[2][4] Consequently, inhibitors of ATX are of significant interest as potential therapeutic agents.[4][5]
This document provides a detailed protocol for assessing the efficacy of a novel autotaxin inhibitor, designated here as ATX Inhibitor 16, in a cell migration assay. For the purpose of this protocol, we will use the well-characterized, commercially available ATX inhibitor PF-8380 as a practical example for "this compound".[6][7][8] PF-8380 is a potent ATX inhibitor with an IC50 of 2.8 nM in an isolated enzyme assay and 101 nM in human whole blood.[4][7] This protocol outlines two common and robust methods for evaluating cell migration: the Wound Healing (Scratch) Assay and the Boyden Chamber Assay.
ATX-LPA Signaling Pathway in Cell Migration
Autotaxin catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA.[1] LPA then binds to a family of G protein-coupled receptors (LPARs) on the cell surface, initiating downstream signaling cascades that promote cytoskeletal rearrangement and ultimately lead to cell migration.[9] ATX inhibitors block the production of LPA, thereby attenuating these migratory signals.
ATX-LPA Signaling Pathway in Cell Migration
Data Presentation
The following tables summarize hypothetical quantitative data from cell migration assays assessing this compound (PF-8380).
Table 1: Wound Healing (Scratch) Assay Data
| Treatment Group | Cell Line | Inhibitor Conc. (µM) | Wound Closure (%) at 24h (Mean ± SD) |
| Vehicle Control (DMSO) | U87-MG | 0 | 95 ± 5 |
| This compound | U87-MG | 1 | 45 ± 7 |
| Vehicle Control (DMSO) | GL261 | 0 | 92 ± 6 |
| This compound | GL261 | 1 | 38 ± 8 |
Data based on findings for PF-8380 showing a significant decrease in glioblastoma cell migration.[6]
Table 2: Boyden Chamber Assay Data
| Treatment Group | Cell Line | Inhibitor Conc. (µM) | Migrated Cells per HPF (Mean ± SD) |
| Vehicle Control (DMSO) | MDA-MB-231 | 0 | 150 ± 12 |
| This compound | MDA-MB-231 | 1 | 65 ± 9 |
| Vehicle Control (DMSO) | A2058 Melanoma | 0 | 220 ± 18 |
| This compound | A2058 Melanoma | 1 | 90 ± 15 |
High Power Field (HPF). Data modeled after typical results from Boyden chamber assays with ATX inhibitors.[5]
Experimental Protocols
Two primary methods for assessing cell migration are detailed below. It is recommended to select a cell line known to express ATX and respond to LPA, such as the glioblastoma cell lines U87-MG and GL261, or the breast cancer cell line MDA-MB-231.[6][10]
Protocol 1: Wound Healing (Scratch) Assay
This method is straightforward and provides a qualitative and quantitative measure of collective cell migration.[11]
Materials:
-
Cell culture plates (e.g., 12-well plates)
-
Selected adherent cell line (e.g., U87-MG or GL261)
-
Complete cell culture medium
-
Serum-free medium
-
This compound (PF-8380) stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into a 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 18-24 hours to minimize cell proliferation.
-
Creating the "Wound": Gently scratch a straight line across the center of the cell monolayer with a sterile 200 µL pipette tip.[1][6]
-
Washing: Wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Add fresh serum-free medium containing either the vehicle control (DMSO) or varying concentrations of this compound (e.g., a titration from 0.1 µM to 10 µM, with a key concentration of 1 µM as a starting point based on published data for PF-8380).[6][12]
-
Imaging (Time 0): Immediately capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification. Mark the location of the image for consistent imaging over time.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Imaging (Time Points): Capture images of the same marked locations at regular intervals (e.g., every 4-8 hours) until the scratch in the control wells is nearly closed (typically 24-48 hours).[1]
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the initial scratch width (Time 0). The formula for wound closure is: % Wound Closure = [(Initial Width - Final Width) / Initial Width] x 100.[11]
Wound Healing Assay Workflow
Protocol 2: Boyden Chamber (Transwell) Assay
This assay measures the chemotactic response of cells to a chemoattractant through a porous membrane and is a more quantitative method than the scratch assay.[5]
Materials:
-
Boyden chamber apparatus with inserts (e.g., 8 µm pore size, suitable for most cancer cell lines)[5]
-
Selected migratory cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Serum-free medium containing 0.1% BSA
-
Chemoattractant (e.g., 50 nM recombinant human ATX and 5 µM LPC, or 10% FBS)
-
This compound (PF-8380) stock solution (in DMSO)
-
Trypsin-EDTA
-
Soybean trypsin inhibitor
-
Fixation and staining reagents (e.g., methanol and crystal violet or a commercial staining kit)
-
Cotton swabs
Procedure:
-
Cell Preparation: Culture cells to ~80% confluence. Starve the cells in serum-free medium for 18-24 hours.
-
Harvesting: Gently detach cells using trypsin-EDTA, neutralize with soybean trypsin inhibitor, and resuspend in serum-free medium containing 0.1% BSA. Count the cells and adjust the concentration.
-
Assay Setup:
-
Lower Chamber: Add serum-free medium containing the chemoattractant to the lower wells of the Boyden chamber.
-
Upper Chamber (Inserts): In a separate tube, pre-incubate the cell suspension with different concentrations of this compound or vehicle control for 30-60 minutes at 37°C. Seed the treated cells into the upper inserts.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for a duration appropriate for the cell line (typically 4-24 hours).
-
Fixation and Staining:
-
Carefully remove the inserts.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the migrated cells with crystal violet or a similar stain.
-
-
Imaging and Quantification:
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Image the lower surface of the membrane using a microscope.
-
Count the number of migrated cells in several random high-power fields (HPFs). Calculate the average number of migrated cells per HPF for each condition.
-
Boyden Chamber Assay Workflow
Conclusion
The protocols described provide robust and reproducible methods for assessing the inhibitory effect of this compound on cell migration. By quantifying the reduction in cell migration in the presence of the inhibitor, researchers can effectively evaluate its potency and potential as a therapeutic agent for diseases characterized by aberrant cell motility. It is crucial to include appropriate vehicle controls and to perform experiments in triplicate to ensure statistical significance.
References
- 1. biorxiv.org [biorxiv.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of small-molecule inhibitors of autotaxin that inhibit melanoma cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. amsbio.com [amsbio.com]
- 9. Dual Activity Lysophosphatidic Acid Receptor Pan-Antagonist/Autotaxin Inhibitor Reduces Breast Cancer Cell Migration In vitro and Causes Tumor Regression In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 11. A novel strategy for sorafenib-resistant hepatocellular carcinoma: autotaxin Inhibition by PF-8380 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ziritaxestat (GLPG1690) / Galapagos, Gilead [delta.larvol.com]
Application Notes and Protocols for ATX Inhibitor 16 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2][3] LPA exerts its effects by binding to a family of G protein-coupled receptors (LPAR1-6), influencing a wide array of cellular processes including cell proliferation, migration, survival, and differentiation.[2][4][5] The ATX-LPA signaling axis is vital for normal physiological processes such as embryonic development.[2][4] However, dysregulation of this pathway has been implicated in the pathophysiology of numerous diseases, including cancer, fibrosis (particularly idiopathic pulmonary fibrosis), inflammation, and neuropathic pain.[1][3][5][6] Consequently, inhibiting ATX has emerged as a promising therapeutic strategy for these conditions.
ATX Inhibitor 16 is a potent and selective small molecule inhibitor of autotaxin. These application notes provide an overview of its mechanism of action, key characteristics, and a detailed protocol for its use in in vivo mouse models to investigate its therapeutic potential.
Mechanism of Action
This compound functions by binding to the active site or allosteric sites of autotaxin, thereby preventing the hydrolysis of lysophosphatidylcholine (LPC) to LPA.[5][7] By reducing the production of LPA, this compound effectively dampens the downstream signaling cascades initiated by LPA binding to its receptors. This leads to the attenuation of pathological cellular responses driven by excessive LPA signaling. The primary mode of action is the competitive or non-competitive inhibition of the lysophospholipase D activity of ATX.[8]
Key Features of this compound
-
High Potency: Demonstrates strong inhibition of ATX activity at nanomolar concentrations.
-
Selectivity: Exhibits high selectivity for ATX over other related enzymes, minimizing off-target effects.
-
Oral Bioavailability: Suitable for oral administration in animal models, facilitating ease of use in chronic studies.
-
Favorable Pharmacokinetics: Possesses a pharmacokinetic profile that allows for sustained target engagement in vivo.
Quantitative Data Summary
The following tables summarize typical quantitative data for a potent and selective ATX inhibitor intended for in vivo studies. Note: As "this compound" is a placeholder name, these values are representative of well-characterized ATX inhibitors like GLPG1690 and are provided for illustrative purposes.
Table 1: In Vitro Potency
| Parameter | Value | Species | Substrate | Reference |
| IC50 | 10 nM | Human | LPC | [5] |
| IC50 | 17 nM | Human | Plasma Assay | [5] |
| Ki | 15 nM | Human | - | [9] |
Table 2: In Vivo Pharmacokinetics in Mice (Oral Administration)
| Parameter | Value | Dose | Vehicle | Reference |
| Tmax | ~2 hours | 100 mg/kg | 2% HPMC / 0.1% Tween 80 | [10] |
| t1/2 | ~5 hours | 100 mg/kg | 2% HPMC / 0.1% Tween 80 | [10] |
| Cmax | 0.09-19.01 µg/mL | 20-1500 mg/kg (dose-dependent) | Oral Suspension | [10] |
| AUC0-inf | 0.501-168 µg·h/mL | 20-1500 mg/kg (dose-dependent) | Oral Suspension | [10] |
Table 3: In Vivo Pharmacodynamics in Mice
| Endpoint | Effect | Dose | Timepoint | Reference |
| Plasma ATX Activity | >80% inhibition | 100 mg/kg | ~10 hours | [9] |
| Plasma LPA Levels | >80% reduction | 100 mg/kg, twice daily | 3 hours | [9] |
| Plasma LPA Levels | >50% reduction | 100 mg/kg, twice daily | 24 hours | [9] |
Signaling Pathway Diagram
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Experimental Protocol: In Vivo Efficacy Study in a Mouse Model of Idiopathic Pulmonary Fibrosis (Bleomycin-Induced)
This protocol outlines a typical in vivo study to evaluate the efficacy of this compound in a bleomycin-induced pulmonary fibrosis mouse model.
1. Animals
-
Species: C57BL/6 mice
-
Age: 8-10 weeks old
-
Sex: Male
-
Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
2. Materials and Reagents
-
This compound
-
Vehicle: 2% Hydroxypropyl methylcellulose (HPMC) with 0.1% Tween 80 in sterile water
-
Bleomycin sulfate
-
Sterile saline (0.9% NaCl)
-
Anesthetics (e.g., isoflurane or ketamine/xylazine cocktail)
-
Oral gavage needles
-
Micro-osmotic pumps (optional, for continuous delivery)
-
Materials for bronchoalveolar lavage (BAL)
-
Reagents for hydroxyproline assay (collagen quantification)
-
Materials for histology (formalin, paraffin, sectioning equipment, stains like Masson's trichrome)
-
Materials for plasma collection (e.g., EDTA-coated tubes)
3. Experimental Design and Workflow
Caption: General experimental workflow for an in vivo mouse study.
4. Detailed Procedure
Day 0: Induction of Pulmonary Fibrosis
-
Anesthetize mice using isoflurane or an intraperitoneal injection of ketamine/xylazine.
-
Administer a single intratracheal instillation of bleomycin sulfate (e.g., 1.5 U/kg) dissolved in sterile saline. The control group receives sterile saline only.
Day 1 to Day 14: Treatment with this compound
-
Prepare a fresh formulation of this compound in the vehicle each day. A typical dose for a potent ATX inhibitor is 100 mg/kg, administered twice daily (e.g., at 9:00 AM and 9:00 PM) to maintain target engagement.[9]
-
Administer the inhibitor or vehicle via oral gavage.
-
Monitor the body weight and general health of the mice daily.
Day 14: Endpoint Analysis
-
Anesthetize the mice and collect blood via cardiac puncture into EDTA-coated tubes for plasma analysis (LPA levels, ATX activity).
-
Perform a bronchoalveolar lavage (BAL) on the left lung to collect BAL fluid for cell counts and cytokine analysis.
-
Perfuse the lungs with saline and harvest the right lung.
-
Fix the right lung in 10% neutral buffered formalin for histological analysis (H&E and Masson's trichrome staining) to assess inflammation and collagen deposition.
-
Homogenize a portion of the lung tissue for a hydroxyproline assay to quantify total collagen content.
5. Data Analysis
-
Statistical Analysis: Use appropriate statistical tests (e.g., one-way ANOVA with post-hoc tests) to compare the different treatment groups. A p-value of <0.05 is typically considered statistically significant.
-
Primary Endpoints:
-
Reduction in lung collagen content (hydroxyproline assay).
-
Improvement in lung histology scores (e.g., Ashcroft score).
-
-
Secondary Endpoints:
-
Changes in body weight.
-
Reduction in inflammatory cell counts in BAL fluid.
-
Modulation of pro-fibrotic and inflammatory cytokine levels in BAL fluid or lung homogenates.
-
Confirmation of target engagement through measurement of plasma LPA levels.
-
Safety and Handling
-
Follow all institutional guidelines for the safe handling and disposal of chemicals and animal waste.
-
This compound should be handled in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Conclusion
This compound represents a valuable research tool for investigating the role of the ATX-LPA signaling axis in various disease models. The provided protocols and data serve as a comprehensive guide for researchers to design and execute in vivo studies aimed at evaluating the therapeutic efficacy of inhibiting autotaxin. Careful adherence to the experimental design and methodologies will ensure the generation of robust and reproducible data.
References
- 1. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Autotaxin (ATX) Activity with ATX Inhibitor 16 using Amplex Red
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in cell signaling by catalyzing the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid lysophosphatidic acid (LPA).[1][2][3] LPA binds to a family of G protein-coupled receptors (LPAR1-6), initiating a cascade of downstream signaling events that regulate fundamental cellular processes, including proliferation, migration, and survival.[4][5] Dysregulation of the ATX-LPA signaling axis has been implicated in a variety of pathological conditions, including cancer, fibrosis, and inflammation, making ATX a compelling therapeutic target.[3][5][6]
This document provides a detailed protocol for measuring the enzymatic activity of ATX and evaluating the inhibitory potential of novel compounds, such as ATX inhibitor 16, using the sensitive and reliable Amplex Red assay.
Principle of the Amplex Red Assay for ATX Activity
The Amplex Red assay is an indirect, fluorescence-based method for quantifying ATX activity. The assay is based on a two-step enzymatic reaction:
-
ATX-mediated LPC hydrolysis: Autotaxin cleaves the choline headgroup from its substrate, lysophosphatidylcholine (LPC), to produce lysophosphatidic acid (LPA) and choline.
-
Detection of choline: The liberated choline is then oxidized by choline oxidase, a reaction that produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) in a 1:1 stoichiometry to generate the highly fluorescent product, resorufin.
The resulting fluorescence is directly proportional to the amount of choline produced, which in turn is a measure of ATX activity. The intensity of the fluorescence can be measured using a fluorescence microplate reader.
ATX-LPA Signaling Pathway
The ATX-LPA signaling axis is a key pathway in cellular communication. The following diagram illustrates the central role of ATX in producing LPA and the subsequent activation of downstream signaling cascades.
Figure 1. The Autotaxin-LPA signaling pathway.
Experimental Workflow for ATX Inhibition Assay
The following diagram outlines the key steps in performing the Amplex Red assay to determine the inhibitory activity of a compound against ATX.
Figure 2. Experimental workflow for ATX inhibition assay.
Quantitative Data for ATX Inhibitors
The inhibitory potency of ATX inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce ATX activity by 50%.
| Inhibitor | IC50 | Assay Method | Reference |
| Inhibitor 16 (Pipemidic acid compound) | 1.6 µM | FS-3 Assay | [7] |
| GLPG1690 | Varies (nM range) | Amplex Red | [1] |
Note: The IC50 value for this compound was determined using the FS-3 assay, a different method for measuring ATX activity.[7] For comparative purposes, the IC50 of a well-characterized ATX inhibitor, GLPG1690, as determined by the Amplex Red assay, is also included.[1]
Detailed Experimental Protocol
This protocol is adapted from established methods for the Amplex Red ATX assay.[1][6]
Materials and Reagents
-
Recombinant human ATX
-
Lysophosphatidylcholine (LPC) (e.g., 16:0 LPC)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
This compound (or other test compounds)
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Reagent Preparation
-
Assay Buffer: Prepare the assay buffer and store at 4°C.
-
LPC Stock Solution (e.g., 10 mM): Dissolve LPC in an appropriate solvent (e.g., methanol) to prepare a stock solution. Store at -20°C.
-
Amplex Red Stock Solution (10 mM): Dissolve Amplex Red reagent in high-quality, anhydrous DMSO. Protect from light and store at -20°C in small aliquots.
-
HRP Stock Solution (e.g., 10 U/mL): Reconstitute HRP in assay buffer. Store at -20°C in small aliquots.
-
Choline Oxidase Stock Solution (e.g., 10 U/mL): Reconstitute choline oxidase in assay buffer. Store at -20°C in small aliquots.
-
ATX Working Solution: Dilute recombinant ATX to the desired final concentration in assay buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Inhibitor Stock and Working Solutions: Dissolve this compound (or other test compounds) in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Prepare serial dilutions of the inhibitor in assay buffer containing a final DMSO concentration of 1% or less to minimize solvent effects.
Assay Procedure
-
Plate Setup:
-
Add 50 µL of assay buffer to all wells of a 96-well black microplate.
-
Add 25 µL of the ATX inhibitor dilutions (or vehicle control, e.g., 1% DMSO in assay buffer) to the appropriate wells.
-
To initiate the reaction, add 25 µL of the ATX working solution to all wells except for the no-enzyme control wells (add 25 µL of assay buffer instead).
-
-
Pre-incubation:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare the Amplex Red Reaction Mix immediately before use. For each well, you will need:
-
LPC (to a final concentration of e.g., 100 µM)
-
Amplex Red reagent (to a final concentration of e.g., 50 µM)
-
HRP (to a final concentration of e.g., 0.2 U/mL)
-
Choline oxidase (to a final concentration of e.g., 0.1 U/mL)
-
Dilute the components in assay buffer.
-
-
Add 100 µL of the Amplex Red Reaction Mix to each well to bring the total volume to 200 µL.
-
-
Incubation and Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm. Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 30 minutes), ensuring the reaction is within the linear range. Protect the plate from light during incubation.
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the no-enzyme control wells from all other readings.
-
Calculate Reaction Rates: For kinetic assays, determine the reaction rate (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Rate of sample / Rate of vehicle control)] * 100
-
-
Determine IC50: Plot the percent inhibition as a function of the inhibitor concentration (on a logarithmic scale). Fit the data to a four-parameter logistic equation to determine the IC50 value.
Troubleshooting
-
High Background Fluorescence:
-
Ensure the Amplex Red reagent is fresh and has been protected from light.
-
Check for potential autofluorescence of the test compounds.
-
-
Low Signal:
-
Increase the concentration of ATX, LPC, or the detection reagents.
-
Increase the incubation time, ensuring the reaction remains in the linear phase.
-
-
Non-linear Reaction Rate:
-
The concentration of ATX may be too high, leading to substrate depletion. Reduce the enzyme concentration.
-
The reaction may be proceeding too quickly. Dilute the enzyme.
-
Conclusion
The Amplex Red assay provides a robust and sensitive platform for measuring ATX activity and screening for novel inhibitors. By following this detailed protocol, researchers can obtain reliable and reproducible data to advance our understanding of the ATX-LPA signaling axis and accelerate the development of new therapeutics targeting this important pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Autotaxin–Lysophosphatidate Axis: Promoter of Cancer Development and Possible Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and bioactivity evaluation of a novel autotaxin inhibitor with anti-hepatic fibrosis effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Development of Autotaxin Inhibitors [mdpi.com]
Application Notes and Protocols for Combination Therapy with ATX Inhibitor 16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2][3][4] The ATX-LPA signaling axis is implicated in a wide range of pathophysiological processes, including cell proliferation, survival, migration, and angiogenesis, making it a key target in diseases like cancer and fibrosis.[4][5][6][7] LPA exerts its effects by binding to at least six G-protein coupled receptors (LPAR1-6), activating multiple downstream pathways.[1][8][9]
Inhibition of ATX presents a promising therapeutic strategy.[3] ATX Inhibitor 16 is a potent and selective small molecule designed to block the lysophospholipase D activity of ATX, thereby reducing LPA production.[2] Combination therapies are increasingly essential in oncology to enhance efficacy and overcome resistance.[10][11] Combining this compound with standard-of-care agents, such as chemotherapy, may offer a synergistic anti-tumor effect by targeting both cancer cell proliferation and the tumor-supportive microenvironment modulated by the ATX-LPA axis.[12][13]
These application notes provide a comprehensive framework for designing and executing preclinical experiments to evaluate the combination of this compound with a representative chemotherapeutic agent.
The ATX-LPA Signaling Pathway
The diagram below illustrates the central role of Autotaxin in converting Lysophosphatidylcholine (LPC) to Lysophosphatidic Acid (LPA). LPA then binds to its G-protein coupled receptors (LPARs), activating downstream signaling cascades like the Ras-ERK, PI3K-AKT, and Rho pathways, which promote cellular responses implicated in cancer progression, such as proliferation, survival, and migration.[1][5][6][14] this compound blocks the initial, rate-limiting step of this cascade.
Caption: The ATX-LPA signaling cascade and the inhibitory action of this compound.
Experimental Design Workflow
A structured approach is critical for evaluating combination therapies. The workflow begins with in vitro screening to establish synergy and mechanistic insights, followed by in vivo studies to confirm efficacy in a more complex biological system.
Caption: General workflow for preclinical evaluation of combination therapies.
Protocol 1: In Vitro Synergy Assessment using a Dose-Response Matrix (Checkerboard) Assay
Objective: To determine if this compound acts synergistically, additively, or antagonistically with a chemotherapeutic agent in vitro. This is a crucial first step to identify promising combinations for further study.[11][15][16]
Materials:
-
Cancer cell line of interest (e.g., OVCAR-3 for ovarian cancer, A549 for lung cancer)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Doxorubicin, stock solution in DMSO)
-
384-well clear-bottom, black-walled microplates for cell culture
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader capable of measuring luminescence
-
Automated liquid handler or multichannel pipettes
Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in a complete medium to an optimal density (typically 500-2,000 cells/well, determined empirically).[17]
-
Dispense 40 µL of the cell suspension into each well of the 384-well plates.
-
Incubate plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Dosing:
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in the culture medium. A common design is a 7x7 dose matrix.
-
Concentrations should bracket the known IC₅₀ values of each compound, typically ranging from 10x IC₅₀ to 0.1x IC₅₀.
-
Include vehicle control (DMSO) wells and single-agent control rows/columns.
-
Using a liquid handler, add 10 µL of the appropriate drug dilution to each well. The final volume should be 50 µL.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO₂. This duration allows for multiple cell doubling times.
-
-
Viability Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to vehicle-treated controls (representing 100% viability).
-
Analyze the dose-response matrix using a synergy model such as the Bliss Independence model or the Highest Single Agent (HSA) model.[18]
-
Calculate a synergy score for each concentration pair. A score greater than zero typically indicates synergy, zero indicates an additive effect, and a negative score indicates antagonism.
-
Protocol 2: In Vivo Antitumor Efficacy in a Xenograft Mouse Model
Objective: To evaluate the antitumor efficacy of this compound in combination with a chemotherapeutic agent in a living organism. This is a critical step for validating in vitro findings.[19][20]
Materials:
-
Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Cancer cells for implantation (e.g., SKOV-3 ovarian cancer cells)
-
Matrigel or similar basement membrane matrix
-
This compound formulated for oral gavage (e.g., in 0.5% methylcellulose)
-
Chemotherapeutic agent formulated for intravenous or intraperitoneal injection (e.g., Doxorubicin in saline)
-
Calipers for tumor measurement
-
Animal balance
Methodology:
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10⁶ SKOV-3 cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.
-
Monitor mice for tumor growth.
-
-
Study Enrollment and Grouping:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups (n=10 mice per group). This is a standard 4-group study design.[18][21]
-
Group 1 (Vehicle Control): Vehicle for this compound (oral gavage) + Vehicle for chemo (e.g., saline, IV).
-
Group 2 (this compound): this compound (e.g., 30 mg/kg, daily, oral gavage) + Vehicle for chemo.
-
Group 3 (Chemotherapy): Vehicle for this compound + Chemotherapeutic agent (e.g., Doxorubicin, 2 mg/kg, weekly, IV).
-
Group 4 (Combination): this compound + Chemotherapeutic agent at the same doses and schedules.
-
-
-
Treatment and Monitoring:
-
Administer treatments according to the specified schedule for 21-28 days.
-
Measure tumor volume with calipers twice weekly. Calculate volume using the formula: (Length x Width²)/2.
-
Monitor body weight twice weekly as a measure of general toxicity.
-
Observe animals daily for any clinical signs of distress.
-
-
Endpoint and Tissue Collection:
-
The study endpoint is typically reached when tumors in the control group exceed 2000 mm³ or at the end of the treatment period.
-
Euthanize mice and excise tumors.
-
Weigh the tumors and collect samples for downstream analysis (e.g., histology, biomarker analysis for Ki-67 proliferation marker or cleaved caspase-3 for apoptosis).[12]
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
-
Compare tumor growth curves between groups using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
-
Statistically compare final tumor weights between groups (e.g., one-way ANOVA with post-hoc tests).
-
Assess if the combination treatment provides a statistically significant improvement over the single agents.
-
Data Presentation
Quantitative data should be organized into clear tables for straightforward interpretation and comparison.
Table 1: Example In Vitro Synergy Analysis Summary
| Cell Line | Compound | IC₅₀ (nM) | Combination Synergy Score (Bliss) | Interpretation |
| OVCAR-3 | This compound | 45 | N/A | - |
| OVCAR-3 | Doxorubicin | 150 | N/A | - |
| OVCAR-3 | Combination | - | 12.5 | Synergistic |
| A549 | This compound | 80 | N/A | - |
| A549 | Doxorubicin | 210 | N/A | - |
| A549 | Combination | - | 1.2 | Additive |
Table 2: Example In Vivo Antitumor Efficacy Data Summary (Day 21)
| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | P-value vs. Control | P-value vs. Combo |
| 1. Vehicle Control | 10 | 1540 ± 185 | - | - | <0.0001 |
| 2. This compound (30 mg/kg) | 10 | 1125 ± 150 | 27% | <0.05 | <0.001 |
| 3. Doxorubicin (2 mg/kg) | 10 | 830 ± 120 | 46% | <0.001 | <0.01 |
| 4. Combination Therapy | 10 | 350 ± 95 | 77% | <0.0001 | - |
References
- 1. mdpi.com [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Experimental Design for Multi-drug Combination Studies Using Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Designing Dual Inhibitors of Autotaxin-LPAR GPCR Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ATX-LPA Receptor Axis in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro evaluation of combination chemotherapy against human tumor cells (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Combination - Kyinno Bio [kyinno.com]
- 17. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A model-based approach for assessing in vivo combination therapy interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. blog.crownbio.com [blog.crownbio.com]
- 21. researchgate.net [researchgate.net]
ATX inhibitor 16 solubility and preparation for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in the production of the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2][3] ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into LPA.[1][2][3][4] LPA then binds to a family of G protein-coupled receptors (LPAR1-6), activating downstream signaling pathways that regulate a wide range of cellular processes, including cell proliferation, survival, migration, and differentiation.[1][2][4][5] The ATX-LPA signaling axis has been implicated in various physiological and pathological processes, including embryonic development, inflammation, fibrosis, and cancer.[1][2][5][6][7] Consequently, inhibitors of ATX are of significant interest as potential therapeutic agents.
This document provides a summary of solubility data for representative ATX inhibitors and a general protocol for the preparation of ATX inhibitors for use in cell culture experiments.
Data Presentation: Solubility of Representative ATX Inhibitors
The solubility of an ATX inhibitor is a critical parameter for its use in in vitro and in vivo studies. The following table summarizes the solubility of several known ATX inhibitors in different solvents. This data is provided for comparative purposes and to guide solvent selection for novel ATX inhibitors.
| Inhibitor Name | Solvent | Solubility | Reference Compound for |
| BIO-32546 (Compound 6) | Aqueous buffer (pH 7) | 73.2 µg/mL | A potent, selective, orally bioavailable, and brain-penetrable ATX inhibitor.[8] |
| Compound 23 | Aqueous buffer (pH 7) | 27 µg/mL | An analog of BIO-32546.[8] |
| HA155 | Not specified | - | A potent small molecule ATX inhibitor.[9] |
| Compound 28 | Aqueous buffer | 30-100 µM | An analog of HA155 with improved solubility.[10] |
| GLPG1690 (Ziritaxestat) | Not specified | - | The first ATX inhibitor to enter clinical trials for idiopathic pulmonary fibrosis.[9][11] |
| PF-8380 | Not specified | - | A potent and widely used tool compound for ATX research.[9] |
Note: The solubility of a specific ATX inhibitor can vary significantly based on its chemical structure. It is essential to experimentally determine the solubility of "ATX inhibitor 16" in the desired solvents.
Experimental Protocols
Preparation of ATX Inhibitor Stock Solution for Cell Culture
This protocol provides a general guideline for the preparation of a stock solution of an ATX inhibitor for use in cell culture. It is crucial to use sterile techniques throughout the procedure to prevent contamination.
Materials:
-
ATX inhibitor (e.g., this compound)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or heat block (optional)
-
0.22 µm sterile syringe filter
Procedure:
-
Determine the Desired Stock Concentration: Based on the inhibitor's potency (IC50) and the desired final concentration in the cell culture medium, calculate the required concentration of the stock solution. A common stock concentration is 10 mM.
-
Weigh the Inhibitor: Accurately weigh the required amount of the ATX inhibitor powder in a sterile microcentrifuge tube. Perform this step in a clean and controlled environment to avoid contamination.
-
Solubilization: Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the inhibitor powder to achieve the desired stock concentration.
-
Mixing: Vortex the tube vigorously for 1-2 minutes to dissolve the inhibitor completely. Gentle warming in a water bath (e.g., at 37°C) for a few minutes may aid in solubilization if the compound is not readily soluble at room temperature. Visually inspect the solution to ensure there are no undissolved particles.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube. This step is critical to remove any potential microbial contaminants.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light. Check the manufacturer's recommendations for the specific inhibitor's storage conditions.
Preparation of Working Solution and Treatment of Cells
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the ATX inhibitor stock solution at room temperature.
-
Dilution: Prepare a working solution by diluting the stock solution in complete cell culture medium to the desired final concentration. It is recommended to perform serial dilutions to achieve the final concentration accurately. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the ATX inhibitor at the desired final concentration.
-
Incubation: Incubate the cells for the desired period as per the experimental design.
-
Control: Always include a vehicle control (medium with the same concentration of DMSO used for the inhibitor) in your experiments to account for any effects of the solvent on the cells.
Mandatory Visualization
Caption: The ATX-LPA signaling pathway and the inhibitory action of ATX inhibitors.
Caption: Workflow for preparing ATX inhibitor for cell culture experiments.
References
- 1. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Development of Autotaxin Inhibitors | MDPI [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
Determining the IC50 of an ATX Inhibitor in a Biochemical Assay: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of an autotaxin (ATX) inhibitor in a biochemical assay. As a representative example, this document will focus on the well-characterized inhibitor PF-8380. The provided methodologies can be adapted for the evaluation of other ATX inhibitors.
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D that plays a crucial role in the production of the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2][3] The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, survival, and inflammation.[4][5] Dysregulation of this pathway has been linked to several diseases, such as cancer, fibrosis, and autoimmune disorders.[1][5] Consequently, ATX has emerged as a significant therapeutic target, and the development of potent ATX inhibitors is an active area of research.
The determination of the IC50 value is a critical step in the characterization of new inhibitors, providing a quantitative measure of their potency. This application note outlines a common fluorescence-based biochemical assay for this purpose.
ATX Signaling Pathway
ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA. LPA then binds to a family of G protein-coupled receptors (LPAR1-6), initiating downstream signaling cascades that influence various cellular responses.
Figure 1: Simplified ATX-LPA Signaling Pathway.
Data Presentation
The potency of an ATX inhibitor is determined by its IC50 value, which represents the concentration of the inhibitor required to reduce the enzymatic activity of ATX by 50%. The following table summarizes the reported IC50 values for the potent ATX inhibitor PF-8380 in various biochemical assays.
| Inhibitor | Assay Type | Substrate | IC50 (nM) | Reference |
| PF-8380 | Isolated Enzyme Assay | FS-3 | 2.8 | [4][6][7][8][9] |
| PF-8380 | Rat Autotaxin Assay | FS-3 | 1.16 | [6][10] |
| PF-8380 | Human Whole Blood Assay | Endogenous | 101 | [4][6][7][8][10] |
| PF-8380 | Mass Spectrometry-based Assay | 18:1 LPC | ~3 | [11] |
| PF-8380 | TOOS Assay | 16:0 LPC | 1.9 | [12] |
Experimental Protocols
This section provides a detailed protocol for determining the IC50 of an ATX inhibitor using a fluorescence-based assay with the synthetic substrate FS-3.
Principle of the Assay
The assay utilizes a fluorogenic LPC analogue, FS-3, which is conjugated with both a fluorophore and a quencher. In its intact state, the fluorescence of the fluorophore is quenched. When ATX cleaves the phosphodiester bond of FS-3, the fluorophore is liberated from the quencher, resulting in an increase in fluorescence that is proportional to the enzymatic activity.[6][7][10]
Experimental Workflow
The overall workflow for determining the IC50 of an ATX inhibitor involves preparing the necessary reagents, performing the enzymatic assay with a dilution series of the inhibitor, measuring the fluorescence, and analyzing the data to calculate the IC50 value.
Figure 2: IC50 Determination Workflow.
Materials and Reagents
-
Recombinant Human Autotaxin (hATX)
-
ATX Inhibitor (e.g., PF-8380)
-
FS-3 (Fluorogenic Substrate)
-
Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 8.0
-
Bovine Serum Albumin (BSA)
-
Dimethyl Sulfoxide (DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure
-
Preparation of Reagents:
-
Prepare the assay buffer and store it at 4°C.
-
Reconstitute the recombinant hATX in the assay buffer to a stock concentration (e.g., 1 µg/mL). Aliquot and store at -80°C.
-
Dissolve the FS-3 substrate in DMSO to create a stock solution (e.g., 1 mM). Store protected from light at -20°C.
-
Dissolve the ATX inhibitor (PF-8380) in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
-
Inhibitor Dilution Series:
-
Perform a serial dilution of the ATX inhibitor stock solution in DMSO to create a range of concentrations. A typical 10-point, 3-fold serial dilution starting from 1 mM can be prepared.
-
Further dilute the DMSO serial dilutions into the assay buffer to the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.
-
-
Assay Protocol:
-
In a 96-well black microplate, add the following to each well in triplicate:
-
Include control wells:
-
100% Activity Control: Assay buffer, vehicle (DMSO), and hATX.
-
No Enzyme Control: Assay buffer, vehicle (DMSO), and no hATX.
-
-
The final volume in each well before adding the substrate should be half of the final reaction volume (e.g., 50 µL for a final volume of 100 µL).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Prepare the FS-3 working solution by diluting the stock in the assay buffer to a concentration that is twice the desired final concentration (e.g., 2 µM for a final concentration of 1 µM).[5][13]
-
Initiate the enzymatic reaction by adding the FS-3 working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals (e.g., every 2 minutes for 60 minutes).
-
Use excitation and emission wavelengths appropriate for the fluorophore of the FS-3 substrate (e.g., excitation at 485 nm and emission at 530 nm).
-
Data Analysis
-
Calculate the Rate of Reaction: For each well, determine the initial rate of the enzymatic reaction by plotting the fluorescence intensity against time and calculating the slope of the linear portion of the curve.
-
Calculate Percent Inhibition:
-
Subtract the average rate of the "No Enzyme Control" from all other rates.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate with Inhibitor / Rate of 100% Activity Control))
-
-
Determine the IC50:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Conclusion
This application note provides a comprehensive guide for determining the IC50 of an ATX inhibitor using a robust and reproducible biochemical assay. The detailed protocol, data presentation format, and workflow diagrams are intended to assist researchers in the accurate and efficient evaluation of novel ATX inhibitors, thereby facilitating the drug discovery and development process in this important therapeutic area.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. PF-8380 - Creative Enzymes [creative-enzymes.com]
- 10. PF-8380 | PDE | TargetMol [targetmol.com]
- 11. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application of ATX Inhibitors in Fibrosis Research: A Detailed Guide
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid. The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, and survival.[1][2] Dysregulation of this pathway is strongly associated with the pathogenesis of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), where it promotes fibroblast proliferation and extracellular matrix deposition.[3][4][5] Consequently, inhibitors of ATX have emerged as a promising therapeutic strategy for mitigating fibrosis.
This document provides detailed application notes and protocols for the use of ATX inhibitors in fibrosis research models. While the specific designation "ATX inhibitor 16" does not correspond to a universally recognized compound in scientific literature, this guide focuses on two well-characterized ATX inhibitors, GLPG1690 (Ziritaxestat) and PF-8380, which have been extensively studied in preclinical fibrosis models. The principles and methodologies described herein are broadly applicable to the evaluation of other novel ATX inhibitors.
The ATX-LPA Signaling Pathway in Fibrosis
The signaling cascade begins with ATX hydrolyzing lysophosphatidylcholine (LPC) to generate LPA. LPA then binds to its G protein-coupled receptors (GPCRs), primarily LPA1-6, on the surface of various cell types, including fibroblasts and epithelial cells.[1][2] This receptor activation triggers downstream signaling pathways, such as Rho/ROCK, PI3K/AKT, and MAPK/ERK, culminating in pro-fibrotic responses like myofibroblast differentiation, collagen production, and tissue stiffening.
References
Application Notes for ATX Inhibitor 16 in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ATX inhibitor 16, a potent small molecule inhibitor of Autotaxin (ATX), in primary cell culture experiments. The provided protocols and data are intended to facilitate the investigation of the ATX-lysophosphatidic acid (LPA) signaling axis in various biological contexts.
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a critical role in generating the bioactive lipid, lysophosphatidic acid (LPA).[1] The ATX-LPA signaling pathway is integral to numerous cellular processes, including proliferation, migration, survival, and differentiation.[2][3] Aberrant activity of this pathway has been implicated in the pathophysiology of several diseases, such as fibrosis, inflammation, and cancer.[1] this compound effectively blocks the production of LPA, thereby providing a powerful tool to study the biological consequences of inhibiting this signaling cascade.
Mechanism of Action
ATX catalyzes the conversion of lysophosphatidylcholine (LPC) into LPA in the extracellular space.[1] LPA subsequently binds to and activates its G protein-coupled receptors, LPAR1-6, on the cell surface.[4][5] This receptor engagement triggers a variety of downstream signaling cascades, including the PI3K-Akt, MAPK-ERK, and Rho-ROCK pathways, which regulate fundamental cellular responses.[4][6] this compound exerts its effect by directly inhibiting the enzymatic activity of ATX, leading to a reduction in LPA levels and the attenuation of its downstream signaling.[7]
Quantitative Data Summary
The following table provides a summary of key quantitative information for the experimental use of this compound.
| Parameter | Value | Citation(s) |
| Molecular Target | Autotaxin (ATX/ENPP2) | [1] |
| In Vitro IC50 | 0.7 nM | [7] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | |
| Stock Solution Storage | -20°C (short-term) or -80°C (long-term) | [8] |
| Typical Working Concentration | 0.1 µM - 20 µM (must be empirically determined) | [7][9] |
| Typical Incubation Time | 24 - 72 hours (cell type and assay dependent) | |
| Maximum Final DMSO in Culture | < 0.5% | [10] |
Experimental Protocols
Preparation of Stock Solution
Materials:
-
This compound (lyophilized powder)
-
Anhydrous/sterile dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial containing the lyophilized this compound to collect the powder at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the inhibitor. For example, to a 1 mg vial of a compound with a molecular weight of 500 g/mol , add 200 µL of DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution. If needed, gentle warming or sonication can be employed to aid solubilization.[11]
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for up to one month or at -80°C for up to six months.[8]
Determination of Optimal Working Concentration
It is crucial to determine the optimal, non-toxic working concentration of this compound for each primary cell type through a dose-response experiment.
Materials:
-
Primary cells of interest, seeded in a 96-well plate
-
Complete culture medium
-
10 mM this compound stock solution
Procedure:
-
Seed primary cells in a 96-well plate at a density that will not result in over-confluence at the end of the experiment and allow them to attach overnight.
-
Prepare a range of serial dilutions of this compound in complete culture medium. A suggested starting range is from 0.01 µM to 100 µM.
-
Ensure the final concentration of DMSO is consistent across all wells, including the vehicle control, and does not exceed 0.5%.[10]
-
Controls are essential:
-
Incubate the cells for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a suitable assay following the manufacturer's protocol.
-
From the dose-response curve, determine the concentration that produces the desired inhibitory effect without significant cytotoxicity. This will be the optimal working concentration for subsequent experiments.[9]
General Treatment Protocol
Materials:
-
Primary cells cultured in appropriate vessels
-
Complete culture medium
-
This compound stock solution
Procedure:
-
Culture primary cells to the desired confluency for your experiment.
-
Prepare fresh complete culture medium containing the predetermined optimal concentration of this compound.
-
Prepare a parallel vehicle control medium containing the equivalent concentration of DMSO.
-
Aspirate the old medium from the cells.
-
Add the inhibitor-containing medium to the test group and the vehicle control medium to the control group.
-
Incubate for the desired experimental duration.
-
Following incubation, proceed with cell harvesting and downstream analysis.
Recommended Downstream Assays
The effect of this compound can be assessed using a variety of functional and molecular assays:
-
Cell Proliferation: Analyze DNA synthesis (e.g., BrdU incorporation) or perform direct cell counting.
-
Cell Migration: Conduct wound healing (scratch) assays or use transwell inserts.
-
Signal Transduction: Use Western blotting to probe for the phosphorylation status of key signaling molecules such as Akt and ERK.
-
Gene Expression: Employ quantitative PCR (qPCR) to measure changes in the transcript levels of target genes.
-
Fibroblast-Specific Assays: For primary fibroblasts, assess the expression of fibrotic markers like α-smooth muscle actin (α-SMA) and fibronectin, or quantify collagen deposition using Sirius Red staining.[7]
Visualizations
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel autotaxin inhibitor reverses lung fibrosis symptoms | BioWorld [bioworld.com]
- 8. captivatebio.com [captivatebio.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. file.selleckchem.com [file.selleckchem.com]
- 12. Cell viability assays | Abcam [abcam.com]
- 13. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. biology.stackexchange.com [biology.stackexchange.com]
Application Notes and Protocols for ATX Inhibitor 16 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing ATX Inhibitor 16, a small molecule inhibitor of autotaxin (ATX), in three-dimensional (3D) cell culture models. This guide is intended for researchers in oncology, fibrosis, and other fields where the ATX-lysophosphatidic acid (LPA) signaling axis is a therapeutic target.
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is the primary producer of the bioactive lipid lysophosphatidic acid (LPA) in the extracellular environment.[1][2][3] The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, and angiogenesis.[3][4][5] Dysregulation of this pathway is associated with the progression of various diseases, including cancer, fibrosis, and inflammatory disorders.[2][6][7] Consequently, ATX has emerged as a significant therapeutic target.[8]
This compound is a potent and selective inhibitor of ATX, targeting the enzyme's catalytic activity to reduce the production of LPA.[9] Three-dimensional cell culture models, such as spheroids and organoids, more accurately recapitulate the complex in vivo microenvironment compared to traditional 2D cell cultures.[10][11] These models are invaluable for assessing the efficacy and mechanism of action of therapeutic agents like this compound.
This document provides a comprehensive protocol for the use of this compound in a 3D spheroid model, including spheroid formation, inhibitor treatment, and downstream analysis of cell viability, proliferation, and invasion.
ATX-LPA Signaling Pathway
The ATX-LPA signaling pathway is initiated by the conversion of lysophosphatidylcholine (LPC) to LPA by ATX. LPA then binds to a family of G protein-coupled receptors (LPAR1-6), activating downstream signaling cascades that influence cellular behavior.[1][4]
Figure 1: Simplified ATX-LPA signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section details the step-by-step procedures for evaluating the effects of this compound in a 3D spheroid cell culture model.
Materials and Reagents
-
Cancer cell line of interest (e.g., OVCAR-3, A549, MDA-MB-231)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (prepare stock solution in DMSO)
-
Ultra-low attachment (ULA) round-bottom 96-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3D cell viability assay kit (e.g., CellTiter-Glo® 3D)[12][13]
-
Matrigel® or other basement membrane extract (optional, for invasion assay)
-
Boyden chamber invasion assay kit
-
Reagents for immunofluorescence staining (e.g., paraformaldehyde, Triton X-100, primary and secondary antibodies)
-
Microplate reader for luminescence and fluorescence detection
-
Microscope for imaging
Experimental Workflow
The overall experimental workflow for assessing the impact of this compound on 3D cell cultures is depicted below.
Figure 2: Experimental workflow for testing this compound in a 3D cell culture model.
Protocol 1: 3D Spheroid Formation
-
Cell Preparation: Culture cells in a T75 flask to 70-80% confluency. Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Cell Seeding: Resuspend the cell pellet in complete medium and perform a cell count. Dilute the cell suspension to a final concentration of 5,000 cells per 100 µL.
-
Spheroid Formation: Seed 100 µL of the cell suspension into each well of a 96-well ultra-low attachment round-bottom plate. Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 48-72 hours to allow for spheroid formation. Spheroids should appear as tight, spherical aggregates.
Protocol 2: this compound Treatment
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 25 µM, 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Treatment: Carefully remove 50 µL of the medium from each well containing a spheroid and add 50 µL of the prepared inhibitor dilutions. This will result in a final volume of 100 µL per well.
-
Incubation: Incubate the treated spheroids for 72 hours at 37°C in a humidified incubator with 5% CO2.
Protocol 3: Cell Viability and Proliferation Assay
-
Assay Preparation: Allow the 3D cell viability assay reagent (e.g., CellTiter-Glo® 3D) and the spheroid plate to equilibrate to room temperature for approximately 30 minutes.[12]
-
Reagent Addition: Add 100 µL of the 3D cell viability reagent to each well containing a spheroid.
-
Lysis and Signal Stabilization: Mix the contents of the wells by placing the plate on an orbital shaker for 5 minutes to induce cell lysis. Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a microplate reader. The luminescent signal is proportional to the amount of ATP, which is an indicator of metabolically active, viable cells.
Protocol 4: Invasion Assay
-
Prepare Invasion Chambers: Thaw Matrigel® on ice and dilute it with cold, serum-free medium. Coat the top of the Boyden chamber inserts (8 µm pore size) with a thin layer of the diluted Matrigel® and allow it to solidify at 37°C.
-
Spheroid Dissociation and Seeding: After 72 hours of treatment with this compound, collect the spheroids and dissociate them into single cells using trypsin. Resuspend the cells in serum-free medium containing the respective concentrations of this compound or vehicle control. Seed the cells into the upper chamber of the Matrigel®-coated inserts.
-
Chemoattractant: Add complete medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubation: Incubate the invasion chambers for 24-48 hours at 37°C.
-
Quantification: Remove the non-invading cells from the top of the insert with a cotton swab. Fix and stain the invading cells on the underside of the membrane. Count the number of invading cells in several fields of view under a microscope.
Data Presentation
The following table provides an example of how to structure the quantitative data obtained from the described experiments.
| Treatment Group | Concentration (µM) | Spheroid Diameter (µm, 72h) | Cell Viability (Luminescence, RLU) | % Inhibition of Viability | Number of Invading Cells | % Inhibition of Invasion |
| Vehicle Control | 0 (DMSO) | 550 ± 25 | 85,000 ± 5,000 | 0% | 350 ± 30 | 0% |
| This compound | 0.1 | 540 ± 22 | 82,000 ± 4,500 | 3.5% | 330 ± 28 | 5.7% |
| This compound | 1 | 480 ± 30 | 65,000 ± 3,800 | 23.5% | 250 ± 25 | 28.6% |
| This compound | 10 | 350 ± 28 | 40,000 ± 3,000 | 52.9% | 120 ± 15 | 65.7% |
| This compound | 25 | 280 ± 20 | 25,000 ± 2,500 | 70.6% | 60 ± 10 | 82.9% |
| This compound | 50 | 250 ± 18 | 18,000 ± 2,000 | 78.8% | 35 ± 8 | 90.0% |
Data are presented as mean ± standard deviation.
Troubleshooting
| Issue | Possible Cause | Solution |
| Poor Spheroid Formation | Incorrect cell seeding density. | Optimize the number of cells seeded per well for your specific cell line. |
| Cell line not suitable for spheroid formation. | Try a different cell line known to form spheroids or use spheroid-promoting reagents. | |
| High Variability in Viability Assay | Incomplete cell lysis. | Increase incubation time with the lysis reagent or ensure thorough mixing. |
| Pipetting errors. | Use calibrated pipettes and be consistent with pipetting technique. | |
| Low Signal in Invasion Assay | Insufficient incubation time. | Increase the incubation time for invasion. |
| Low chemoattractant concentration. | Ensure the lower chamber contains a sufficient concentration of FBS or other chemoattractants. | |
| Inhibitor is cytotoxic at the tested concentrations. | Perform a viability assay in parallel to distinguish between anti-invasive and cytotoxic effects. |
Conclusion
This guide provides a robust framework for investigating the effects of this compound in a 3D cell culture model. The detailed protocols for spheroid formation, inhibitor treatment, and downstream functional assays, combined with the structured data presentation and troubleshooting advice, will enable researchers to effectively evaluate the therapeutic potential of this and other ATX inhibitors. The use of 3D models is crucial for obtaining more physiologically relevant data in preclinical drug development.
References
- 1. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Autotaxin and LPA receptor signaling in cancer - ProQuest [proquest.com]
- 4. ATX-LPA Receptor Axis in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autotaxin in Pathophysiology and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for 3D screening of lung cancer spheroids using natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [promega.com]
- 13. biocompare.com [biocompare.com]
Application Notes and Protocols for Utilizing ATX Inhibitor 16 in Chemoresistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ATX Inhibitor 16, a potent and selective inhibitor of autotaxin (ATX), in the investigation of chemoresistance in cancer cells. The following protocols and data are intended to facilitate the design and execution of experiments aimed at understanding and overcoming resistance to conventional cancer therapies.
Introduction
Autotaxin (ATX) is a secreted enzyme that plays a crucial role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA).[1] The ATX-LPA signaling axis is implicated in numerous cancer-related processes, including cell proliferation, survival, migration, and angiogenesis.[1][2] Emerging evidence strongly suggests that this pathway also contributes significantly to the development of resistance to chemotherapy and radiotherapy in various cancer types.[1][3] By inhibiting ATX, and consequently LPA production, ATX inhibitors can sensitize cancer cells to the cytotoxic effects of chemotherapeutic agents, offering a promising strategy to overcome drug resistance.
This compound (a representative potent ATX inhibitor, exemplified by compounds like GLPG1690/Ziritaxestat) has been shown to synergize with conventional chemotherapy drugs, such as doxorubicin and paclitaxel, in preclinical models of breast cancer.[3][4] These notes provide detailed protocols for in vitro and in vivo studies to evaluate the efficacy of this compound in reversing chemoresistance.
Data Presentation
The following tables summarize the quantitative data from key experiments demonstrating the potentiation of chemotherapy by ATX inhibitors.
Table 1: In Vivo Synergistic Efficacy of ATX Inhibitor GLPG1690 with Doxorubicin in a 4T1 Breast Cancer Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 8 | % Tumor Growth Inhibition | Proliferating Cells (% Ki67-positive) |
| Vehicle Control | ~1000 | 0% | High |
| Doxorubicin (4 mg/kg) | ~700 | 30% | Moderate |
| GLPG1690 (100 mg/kg) | ~1000 | 0% | High |
| Doxorubicin + GLPG1690 | ~400 | 60% | Low |
Data synthesized from studies on the synergistic effect of GLPG1690 and doxorubicin on 4T1 tumor growth.[2][4]
Table 2: In Vitro Effect of ATX Inhibitor ATX-1d on Paclitaxel Potency in 4T1 Breast Cancer Cells
| Cell Line | Treatment | GI50 of Paclitaxel (nM) | Fold-Potentiation |
| 4T1 Murine Breast Carcinoma | Paclitaxel Alone | ~20 | - |
| 4T1 Murine Breast Carcinoma | Paclitaxel + 3 µM ATX-1d | ~2 | 10-fold |
Data adapted from a study on the enhancement of paclitaxel potency by ATX-1d.[3]
Signaling Pathways and Experimental Workflows
ATX-LPA Signaling Pathway in Chemoresistance
The diagram below illustrates the central role of the ATX-LPA signaling axis in promoting chemoresistance. ATX converts lysophosphatidylcholine (LPC) to LPA, which then binds to its G protein-coupled receptors (LPARs) on cancer cells. This binding activates downstream signaling cascades, such as the PI3K/AKT and MAPK pathways, leading to increased cell survival, proliferation, and inhibition of apoptosis, thereby conferring resistance to chemotherapeutic agents.[3][5] ATX inhibitors block the initial step of this cascade, preventing the production of LPA and sensitizing the cancer cells to chemotherapy.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the autotaxin–lysophosphatidate axis in cancer resistance to chemotherapy and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ATX Inhibitor 16 Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with ATX inhibitor 16 in aqueous buffers.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address common issues encountered during experimental work with this compound.
Q1: I am observing precipitation after diluting my DMSO stock of this compound into my aqueous experimental buffer. What is causing this?
A1: This is a common issue for many hydrophobic small molecules. ATX inhibitors, including this compound, often have poor water solubility.[1][2] The underlying reason is that while the compound is soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO), its solubility dramatically decreases when introduced into a highly polar aqueous environment like phosphate-buffered saline (PBS) or cell culture media. This leads to the compound "crashing out" or precipitating.
Q2: What is the maximum recommended concentration of DMSO in my final working solution?
A2: It is crucial to keep the final concentration of DMSO in your aqueous solution as low as possible, typically well below 1%, to avoid solvent-induced artifacts in your experiments.[3] High concentrations of DMSO can be toxic to cells and may affect the activity of enzymes or other proteins in your assay.[4][5][6][7] For cell-based assays, it is recommended to keep the final DMSO concentration at or below 0.1% to 0.5% to minimize cytotoxicity.[4][5] Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q3: How can I improve the solubility of this compound in my aqueous buffer?
A3: Several strategies can be employed to improve the solubility of hydrophobic compounds like this compound:
-
Co-solvents: In addition to DMSO, other organic solvents like ethanol or polyethylene glycol (PEG) can be tested. However, their compatibility with your specific assay must be validated.
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by the pH of the buffer.[8] If this compound has an ionizable group, adjusting the pH of your buffer (while ensuring it remains within the acceptable range for your experiment) may improve its solubility.
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 20 or Triton™ X-100, can help to keep hydrophobic compounds in solution by forming micelles. The concentration of the surfactant should be carefully optimized to avoid interference with the assay.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.
-
Sonication: After diluting the DMSO stock in the aqueous buffer, brief sonication can help to break down small precipitates and create a more uniform dispersion.
-
Warming: Gently warming the solution (e.g., to 37°C) can temporarily increase the solubility of some compounds.[4] However, be cautious about the thermal stability of the inhibitor.
Q4: I've tried the above methods and still see precipitation. What else can I do?
A4: If you continue to experience solubility issues, consider the following:
-
Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound where it remains soluble in your experimental system.
-
Prepare Fresh Dilutions: Do not store dilute aqueous solutions of the inhibitor for extended periods, as precipitation can occur over time. Prepare fresh dilutions from your DMSO stock immediately before each experiment.
-
Filter the Solution: After dilution, you can filter the solution through a 0.22 µm filter to remove any undissolved particles. However, this will reduce the effective concentration of your inhibitor, which would need to be determined.
-
Consider a Different Formulation: For in vivo studies, more advanced formulation strategies such as lipid-based formulations or solid dispersions might be necessary.[9]
Quantitative Solubility Data for Representative ATX Inhibitors
| Compound | Solvent | Solubility | Reference |
| PF-8380 | DMSO | 100 mg/mL (209.06 mM) | [10][11] |
| DMF | 5 mg/mL | [7] | |
| DMF:PBS (pH 7.2) (1:6) | 0.14 mg/mL | [7] | |
| GLPG1690 | DMSO | 80 mg/mL | [12] |
| Water | < 0.1 mg/mL (insoluble) | [4] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Working Dilutions of this compound
This protocol provides a general guideline for preparing solutions of a hydrophobic inhibitor for in vitro experiments.
Materials:
-
This compound (solid powder)
-
High-purity, anhydrous DMSO
-
Sterile, high-quality aqueous buffer (e.g., PBS, Tris-HCl, or cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Tare a clean, dry microcentrifuge tube on an analytical balance.
-
Carefully add a small amount (e.g., 1-5 mg) of this compound powder to the tube and record the exact weight.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Vortex thoroughly until the solid is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate and Final Working Dilutions:
-
On the day of the experiment, thaw an aliquot of the DMSO stock solution.
-
Perform serial dilutions of the DMSO stock in your aqueous experimental buffer to achieve the desired final concentrations.
-
Crucially, add the DMSO stock solution to the aqueous buffer and mix immediately and vigorously. Do not add the aqueous buffer to the DMSO stock, as this is more likely to cause precipitation.
-
For example, to prepare a 10 µM working solution from a 10 mM DMSO stock with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock to 999 µL of your aqueous buffer.
-
Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).
-
Use the freshly prepared working solutions immediately.
-
Protocol 2: Kinetic Solubility Assessment using Turbidimetry
This protocol allows for a rapid assessment of the kinetic solubility of this compound in your chosen aqueous buffer.
Materials:
-
This compound (10 mM stock in DMSO)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or nephelometry (light scattering)
Procedure:
-
Prepare a Serial Dilution of the Inhibitor:
-
Add 198 µL of the aqueous buffer to wells A2-A12 of a 96-well plate.
-
Add 200 µL of the aqueous buffer to well A1.
-
Add 4 µL of the 10 mM DMSO stock of this compound to well A1 and mix thoroughly. This will be your highest concentration (200 µM with 2% DMSO).
-
Perform a 1:2 serial dilution by transferring 100 µL from well A1 to A2, mix, then 100 µL from A2 to A3, and so on, down to well A11. Discard 100 µL from well A11. Well A12 will serve as a buffer-only blank.
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for a defined period (e.g., 1-2 hours) to allow for equilibration and potential precipitation.
-
-
Measurement:
-
Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in signal compared to the buffer blank indicates the formation of a precipitate.
-
-
Data Analysis:
-
Plot the signal against the inhibitor concentration. The concentration at which the signal begins to significantly increase above the baseline is an estimate of the kinetic solubility.
-
Visualizations
Signaling Pathway
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting Solubility
Caption: A logical workflow for troubleshooting solubility issues of this compound.
Factors Affecting Solubility
Caption: Key factors influencing the aqueous solubility of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.glpbio.com [file.glpbio.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. GLPG-1690(Ziritaxestat) Datasheet DC Chemicals [dcchemicals.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
Technical Support Center: ATX Inhibitor 16 Stability in Long-Term Experiments
This technical support center provides guidance and troubleshooting for researchers using ATX inhibitor 16 in long-term experiments. The following information is based on general best practices for small molecule inhibitors, as specific stability data for "this compound" is not publicly available.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting and storing this compound?
A1: For long-term storage, this compound powder should be stored at -20°C, which can maintain its stability for up to three years.[1] For creating a stock solution, Dimethyl sulfoxide (DMSO) is generally the recommended solvent for most organic small molecules.[2] It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -20°C or -80°C.[1]
Q2: How can I prevent precipitation of this compound when adding it to aqueous media?
A2: Precipitation can occur when a concentrated DMSO stock solution is added directly to an aqueous buffer or cell culture medium.[2] To avoid this, it is recommended to perform a serial dilution of the concentrated stock solution in DMSO to a lower concentration before adding it to the aqueous medium.[2] Most cell lines can tolerate a final DMSO concentration of up to 0.1%.[2] Always include a vehicle control (e.g., 0.1% DMSO) in your experiments.[2] If precipitation still occurs, gentle vortexing or ultrasonication may help to dissolve the compound.[1]
Q3: What are the potential degradation pathways for small molecule inhibitors like this compound in long-term experiments?
A3: Small molecule inhibitors can be susceptible to several degradation pathways, especially in aqueous solutions and over extended incubation periods. These include:
-
Hydrolysis: The compound may react with water, leading to the cleavage of labile chemical bonds. The rate of hydrolysis is often pH-dependent.[3][4]
-
Oxidation: The presence of oxygen can lead to oxidative degradation of the inhibitor.[2]
-
Light Sensitivity (Photolysis): Exposure to light can cause degradation of photosensitive compounds.[4][5]
-
Metabolic Degradation: If used in cell-based assays, cellular enzymes can metabolize the inhibitor, reducing its effective concentration over time.
Q4: How often should I replace the cell culture medium containing this compound in a long-term experiment?
A4: The frequency of media replacement depends on the stability of the inhibitor in your specific experimental conditions. It is recommended to determine the half-life of this compound in your cell culture medium. If the inhibitor is found to be unstable, more frequent media changes will be necessary to maintain a consistent effective concentration. A general starting point for long-term experiments is to replace the media every 24-72 hours.
Troubleshooting Guides
Problem: I am observing a decrease in the inhibitory effect of this compound over time in my long-term experiment.
| Possible Cause | Troubleshooting Step |
| Inhibitor Degradation | Perform a stability study of this compound in your specific cell culture medium at 37°C.[6] This can be done by incubating the inhibitor in the medium for various durations (e.g., 0, 24, 48, 72 hours) and then measuring the remaining concentration using methods like HPLC or LC-MS/MS.[6] |
| Inhibitor Adsorption | Small molecules can adsorb to plasticware, reducing the effective concentration in the medium.[6][7] Consider using low-adsorption plates or pre-coating the plates with a blocking agent like bovine serum albumin (BSA). |
| Cellular Metabolism of the Inhibitor | Investigate the metabolic stability of this compound in the presence of your cells.[7] This can be assessed by measuring the concentration of the inhibitor in the cell lysate and supernatant over time. |
| Incorrect Storage of Stock Solution | Ensure that the stock solution has been stored correctly at -20°C or -80°C in single-use aliquots to avoid freeze-thaw cycles.[1] |
Problem: I am seeing inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Final DMSO Concentration | Ensure the final concentration of DMSO is consistent across all experiments, including controls.[2] |
| Precipitation of the Inhibitor | Visually inspect the culture medium for any signs of precipitation after adding the inhibitor.[1] If precipitation is observed, refer to the FAQ on preventing precipitation. |
| Variability in Cell Density | Ensure that cells are seeded at a consistent density for each experiment, as this can affect the rate of inhibitor metabolism. |
Quantitative Data Summary
The following tables represent hypothetical stability data for this compound. Researchers should generate their own data for their specific experimental conditions.
Table 1: Stability of this compound (10 µM) in Solution at Different Temperatures
| Storage Condition | Percent Remaining after 7 Days | Percent Remaining after 30 Days |
| -80°C in DMSO | >99% | >99% |
| -20°C in DMSO | >99% | >95% |
| 4°C in PBS (pH 7.4) | 85% | 60% |
| 25°C in PBS (pH 7.4) | 65% | 30% |
Table 2: Stability of this compound (1 µM) in Cell Culture Medium at 37°C
| Time (hours) | Percent Remaining (Medium without Cells) | Percent Remaining (Medium with Cells) |
| 0 | 100% | 100% |
| 24 | 90% | 75% |
| 48 | 80% | 50% |
| 72 | 70% | 30% |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Solution
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare buffers at different pH values (e.g., pH 5.0, 7.4, and 9.0).
-
-
Incubation:
-
Dilute the stock solution to a final concentration of 10 µM in each buffer.
-
Aliquot the solutions into separate vials for each time point and temperature.
-
Incubate the vials at different temperatures (e.g., 4°C, 25°C, and 37°C).
-
-
Sample Collection:
-
At designated time points (e.g., 0, 24, 48, 72 hours, and 7 days), collect a sample from each condition.
-
Immediately stop the degradation by freezing the sample at -80°C or by adding a quenching solution.
-
-
Analysis:
-
Analyze the concentration of the remaining this compound in each sample using a validated analytical method such as HPLC-UV or LC-MS/MS.[6]
-
Calculate the percentage of the inhibitor remaining at each time point relative to the 0-hour time point.
-
Protocol 2: Assessing the Stability of this compound in Cell Culture
-
Cell Seeding:
-
Seed cells in a multi-well plate at a desired density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare fresh cell culture medium containing the desired concentration of this compound (and a vehicle control).
-
Replace the existing medium in the wells with the inhibitor-containing medium. Include wells with inhibitor-containing medium but no cells to assess stability in the medium alone.
-
-
Sample Collection:
-
At various time points (e.g., 0, 8, 24, 48 hours), collect aliquots of the cell culture supernatant.
-
For analysis of intracellular concentration, wash the cells with PBS, lyse them, and collect the lysate.
-
-
Analysis:
-
Analyze the concentration of this compound in the supernatant and cell lysate samples using LC-MS/MS.
-
Compare the concentration over time to determine the rate of degradation and/or cellular uptake and metabolism.
-
Visualizations
Caption: Workflow for assessing the stability of a small molecule inhibitor.
Caption: The Autotaxin-LPA signaling pathway and the site of action for ATX inhibitors.
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Resistance to ATX Inhibitor 16
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to ATX Inhibitor 16 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective small molecule inhibitor of Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1] ATX is a key enzyme that catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[1] LPA is a bioactive lipid mediator that signals through at least six G protein-coupled receptors (LPAR1-6) to promote cancer cell proliferation, survival, migration, and invasion. By inhibiting ATX, "this compound" reduces the production of LPA, thereby suppressing these pro-tumorigenic signaling pathways.
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing resistance. What are the potential mechanisms?
Acquired resistance to targeted therapies like this compound can arise through several mechanisms. These can include:
-
Upregulation of the ATX-LPA signaling axis: Cancer cells may increase the expression of ATX or its receptors (LPARs) to compensate for the inhibitory effect of the drug.
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to maintain their growth and survival, even when the ATX-LPA axis is inhibited. Common bypass pathways include the PI3K/AKT/mTOR and MAPK/ERK pathways.[2]
-
Mutations in the drug target: Although less common for non-covalent inhibitors, mutations in the ENPP2 gene (encoding ATX) could potentially alter the drug binding site and reduce the efficacy of this compound.
-
Tumor microenvironment-mediated resistance: Stromal cells within the tumor microenvironment, such as cancer-associated fibroblasts (CAFs), can secrete ATX, providing an external source of LPA that may overcome the effects of the inhibitor on cancer cells.
Q3: How can I confirm that my cell line has developed resistance to this compound?
Resistance can be confirmed by performing a dose-response assay (e.g., MTT or CCK-8 assay) to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line. A significant increase (typically 3-fold or more) in the IC50 value compared to the parental (sensitive) cell line indicates the development of resistance.
Q4: What are the first steps I should take to investigate the mechanism of resistance in my cell line?
-
Confirm Resistance: As mentioned above, perform a dose-response assay to confirm the shift in IC50.
-
Assess ATX and LPAR Expression: Use qPCR or Western blotting to compare the expression levels of ATX and LPA receptors (LPAR1-6) between your sensitive and resistant cell lines.
-
Analyze Key Signaling Pathways: Use Western blotting to examine the activation status (i.e., phosphorylation levels) of key proteins in bypass signaling pathways such as PI3K/AKT (p-AKT) and MAPK/ERK (p-ERK).
Troubleshooting Guide
Problem 1: Increased IC50 of this compound in my cell line.
| Possible Cause | Troubleshooting Steps |
| Development of acquired resistance. | 1. Establish a resistant cell line: If not already done, formally establish a resistant cell line by continuous culture with increasing concentrations of this compound. 2. Perform dose-response assays: Compare the IC50 values of the parental and resistant cell lines to quantify the level of resistance. 3. Investigate resistance mechanisms: Proceed with the experiments outlined in the "Investigating Resistance Mechanisms" section below. |
| Experimental variability. | 1. Check cell line authenticity: Ensure your cell line is not contaminated or misidentified using STR profiling. 2. Standardize experimental conditions: Maintain consistent cell seeding density, passage number, and assay duration. 3. Verify drug concentration: Ensure the stock solution of this compound is correctly prepared and stored. |
Problem 2: No change in ATX or LPAR expression in my resistant cell line.
| Possible Cause | Troubleshooting Steps |
| Activation of bypass signaling pathways. | 1. Analyze downstream signaling: Perform Western blot analysis to check for increased phosphorylation of key signaling proteins like AKT and ERK in the resistant cell line, both at baseline and in the presence of this compound. |
| Mutations in ATX or LPARs. | 1. Sequence the genes: Sequence the coding regions of ENPP2 (ATX) and relevant LPAR genes in both sensitive and resistant cell lines to identify potential mutations. |
Problem 3: My resistant cell line shows increased activation of the PI3K/AKT pathway.
| Possible Cause | Troubleshooting Steps |
| Bypass signaling through the PI3K/AKT pathway. | 1. Combination therapy: Test the efficacy of combining this compound with a PI3K or AKT inhibitor. A synergistic effect would support this as a resistance mechanism. 2. Upstream activators: Investigate the activation of receptor tyrosine kinases (RTKs) that are known to activate the PI3K/AKT pathway. |
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| MDA-MB-231 (Breast Cancer) | 15 | 180 | 12 |
| PANC-1 (Pancreatic Cancer) | 25 | 250 | 10 |
| A375 (Melanoma) | 10 | 150 | 15 |
This table presents illustrative data for "this compound" based on typical findings for targeted therapies.
Table 2: Illustrative Quantitative Western Blot Analysis of Key Signaling Proteins
| Cell Line | Protein | Fold Change in Expression (Resistant vs. Parental) |
| MDA-MB-231 | p-AKT/total AKT | 3.5 |
| p-ERK/total ERK | 1.2 | |
| LPAR1 | 2.8 | |
| PANC-1 | p-AKT/total AKT | 1.1 |
| p-ERK/total ERK | 4.2 | |
| LPAR2 | 3.1 |
This table shows hypothetical quantitative data representing the upregulation of specific signaling pathways in resistant cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound.
Materials:
-
Cancer cell lines (parental and resistant)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (medium with DMSO).
-
Incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
This protocol is for assessing the expression and phosphorylation status of proteins in signaling pathways.
Materials:
-
Cell lysates from parental and resistant cells (treated and untreated with this compound)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ATX, anti-LPAR1, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of cell lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using software like ImageJ and normalize to a loading control (e.g., GAPDH).
Visualizations
Caption: ATX-LPA Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Investigating and Overcoming Resistance.
Caption: Logical Relationship of Bypass Signaling in ATX Inhibitor Resistance.
References
how to control for ATX inhibitor 16 cytotoxicity in normal cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using ATX inhibitor 16 (HY-146889). The focus of this guide is to help control for potential cytotoxic effects in normal (non-cancerous) cells during in vitro experiments.
Introduction to this compound
This compound (MedChemExpress, HY-146889) is a potent inhibitor of autotaxin (ATX), with a reported IC50 of 0.0021 µM.[1] Autotaxin is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling lipid involved in numerous cellular processes, including cell proliferation, survival, and migration. By inhibiting ATX, this compound blocks the production of LPA, thereby modulating these signaling pathways. While it has demonstrated excellent anti-proliferative activities in various breast cancer cell lines, its effects on normal cells are a critical consideration for its use as a specific research tool.[1]
Frequently Asked Questions (FAQs)
Q1: Why am I observing cytotoxicity in my normal cell line with this compound?
A1: Cytotoxicity in normal cells can arise from several factors:
-
On-target effects: The ATX-LPA signaling pathway plays a role in the survival and proliferation of many normal cell types.[2] Inhibition of this pathway could, therefore, lead to reduced cell viability, especially over longer incubation times.
-
Off-target effects: Small molecule inhibitors can sometimes interact with other proteins besides their intended target. These off-target interactions may induce a cytotoxic response.
-
High concentration: The concentration of the inhibitor may be too high, leading to non-specific effects and cell death. It is crucial to perform a dose-response curve to determine the optimal concentration.
-
Experimental conditions: Factors such as low serum concentration in the culture media can exacerbate cytotoxicity, as serum contains growth factors and lipids that can be protective.
-
Compound solubility and stability: Poor solubility can lead to the formation of precipitates that are toxic to cells. The stability of the compound in your specific culture medium and conditions should also be considered.
Q2: What is the expected therapeutic window for this compound in normal cells?
A2: The therapeutic window is the concentration range where the inhibitor effectively inhibits ATX without causing significant cytotoxicity. This window is highly dependent on the specific normal cell line being used and the duration of the experiment. Since there is limited publicly available data on the cytotoxicity of this compound in normal cells, it is essential to determine this empirically in your experimental system. The goal is to use a concentration that is well above the IC50 for ATX inhibition but below the concentration that induces significant cell death in your normal control cells.
Q3: How can I be sure that the observed effect is due to ATX inhibition and not off-target cytotoxicity?
A3: Several control experiments can help distinguish between on-target and off-target effects:
-
LPA rescue experiment: If the cytotoxicity is due to the inhibition of LPA production, adding exogenous LPA to the culture medium should rescue the cells from the inhibitor's effects.
-
Use of a structurally different ATX inhibitor: If a different, well-characterized ATX inhibitor with a distinct chemical structure produces a similar biological effect, it is more likely that the effect is on-target.
-
Use of an inactive analog: If available, a structurally similar but inactive analog of this compound can be used as a negative control. An inactive analog should not produce the same cytotoxic effects.
-
Knockdown/knockout of ATX: In cell lines that express ATX, genetically silencing the ATX gene should phenocopy the effects of the inhibitor if the inhibitor is acting on-target.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating cytotoxicity of this compound in normal cells.
| Problem | Possible Cause | Recommended Solution |
| High cytotoxicity observed at concentrations close to the ATX IC50. | The cell line is highly dependent on the ATX-LPA pathway for survival. | - Perform an LPA rescue experiment to confirm on-target effect. - Reduce the incubation time of the inhibitor. - Increase the serum concentration in the cell culture medium if experimentally feasible. |
| Cytotoxicity is observed, but an LPA rescue experiment is not effective. | Cytotoxicity may be due to off-target effects of the inhibitor. | - Test a structurally unrelated ATX inhibitor to see if it recapitulates the phenotype. - Perform a literature search for known off-target effects of similar chemical scaffolds. - Consider using a lower, non-toxic concentration of the inhibitor in combination with other experimental approaches. |
| Variability in cytotoxicity results between experiments. | Inconsistent experimental conditions. | - Ensure consistent cell seeding density and health. - Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. - Monitor and control for factors like pH and evaporation during long incubation periods. |
| Precipitation of the inhibitor is observed in the culture medium. | Poor solubility of the compound at the tested concentration. | - Check the solubility information on the product datasheet. - Prepare the stock solution in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in the medium is low (<0.1%) and consistent across all conditions. - Consider using a lower concentration of the inhibitor or exploring formulation strategies if high concentrations are necessary. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound
This protocol describes how to perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) of this compound in a normal cell line using a standard colorimetric assay (e.g., MTT, XTT, or WST-8).
Materials:
-
Normal cell line of interest
-
Complete cell culture medium
-
This compound (HY-146889)
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., WST-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution to prepare working solutions at 2X the final desired concentrations in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the 2X working solutions to the respective wells. Be sure to include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells (medium only).
-
-
Incubation:
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
Add 10 µL of the WST-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with medium and WST-8 only).
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the cell viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the CC50 value.
-
Protocol 2: LPA Rescue Experiment
This protocol is designed to determine if the cytotoxic effects of this compound are due to the inhibition of LPA production.
Materials:
-
Same as Protocol 1
-
Lysophosphatidic acid (LPA) (e.g., 18:1 LPA)
Procedure:
-
Follow steps 1 and 2 of Protocol 1 to seed the cells and prepare the inhibitor dilutions.
-
LPA Preparation and Addition:
-
Prepare a stock solution of LPA in a suitable solvent (e.g., fatty acid-free BSA solution).
-
Prepare working solutions of this compound with and without a final concentration of 1-10 µM LPA in complete culture medium.
-
-
Treatment:
-
Add the prepared solutions to the cells. Include controls for the inhibitor alone, LPA alone, and vehicle.
-
-
Incubation and Analysis:
-
Incubate and perform the cell viability assay as described in Protocol 1.
-
-
Data Interpretation:
-
If the addition of LPA significantly increases the cell viability in the presence of this compound, it suggests that the cytotoxicity is at least partially due to on-target inhibition of the ATX-LPA pathway.
-
Data Presentation
Table 1: Potency of this compound in Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (µM) for Anti-proliferation |
| MCF7 | Breast Cancer | 0.43 |
| MDA-MB-231 | Breast Cancer | 0.31 |
| A549 | Lung Cancer | 10.98 |
| H2228 | Lung Cancer | 7.18 |
Table 2: Template for Recording Cytotoxicity Data for this compound in Normal Cells
| Normal Cell Line | CC50 (µM) - 24h | CC50 (µM) - 48h | CC50 (µM) - 72h | Therapeutic Window (CC50 / ATX IC50) - 48h |
| e.g., HUVEC | ||||
| e.g., Primary Fibroblasts | ||||
| Your Cell Line 1 | ||||
| Your Cell Line 2 |
Visualizations
References
ATX inhibitor 16 assay variability and reproducibility issues
Welcome to the . This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during ATX inhibitor screening and characterization.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your ATX inhibitor assays.
Issue 1: High Background Signal
Q: My fluorescent-based ATX inhibitor assay is showing a high background signal, what are the possible causes and solutions?
A: High background fluorescence can obscure the true signal from the enzymatic reaction and lead to inaccurate results. Here are the common causes and troubleshooting steps:
-
Autofluorescence of Test Compounds: The inhibitor compound itself may be fluorescent at the excitation and emission wavelengths of the assay.
-
Solution: Run a control plate containing only the assay buffer and your test compounds (without ATX enzyme or substrate) to measure their intrinsic fluorescence. Subtract this background reading from your assay wells.
-
-
Contaminated Reagents or Buffers: Buffers or other reagents may be contaminated with fluorescent impurities.
-
Solution: Prepare fresh buffers and solutions using high-purity water and reagents.
-
-
Non-specific Binding of Substrate: The fluorescent substrate may non-specifically bind to the microplate wells.
-
Solution: Consider using black, low-binding microplates specifically designed for fluorescence assays to minimize this effect.[1]
-
-
Light Leakage in the Plate Reader: The instrument may not be properly calibrated or have light leakage issues.
-
Solution: Ensure your plate reader is functioning correctly and has the appropriate filters for your assay's specific wavelengths.
-
Issue 2: Low or No Signal
Q: I am not seeing a significant signal, or the signal is very weak in my ATX inhibitor assay. What should I check?
A: A weak or absent signal can be due to several factors related to the enzyme, substrate, or assay conditions.
-
Inactive Enzyme: The ATX enzyme may have lost its activity due to improper storage or handling.
-
Solution: Ensure the enzyme is stored at the recommended temperature (typically -80°C) and avoid repeated freeze-thaw cycles. Always thaw the enzyme on ice. Run a positive control with a known ATX inhibitor to verify enzyme activity.
-
-
Degraded Substrate: The substrate, particularly fluorescent substrates, can be sensitive to light and degradation.
-
Solution: Store the substrate according to the manufacturer's instructions, protected from light. Prepare fresh substrate dilutions for each experiment.
-
-
Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be optimal for ATX activity.
-
Solution: Verify that the assay buffer has the correct pH (typically around 8.0-9.0) and that the incubation is performed at the recommended temperature (usually 37°C).[2]
-
-
Presence of Inhibitors in the Sample: Your sample or buffer might contain chelating agents like EDTA, which can inhibit the metal-dependent ATX enzyme.[3]
-
Solution: Avoid using buffers containing EDTA or other strong chelators.
-
Issue 3: High Variability and Poor Reproducibility
Q: My results are inconsistent between wells and experiments. How can I improve the reproducibility of my ATX inhibitor assay?
A: Inconsistent results are a common challenge in enzyme assays. Here are key areas to focus on for improvement:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability.
-
Solution: Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to be added to multiple wells to ensure consistency.
-
-
Incomplete Mixing: Reagents may not be uniformly mixed in the wells.
-
Solution: After adding all components, gently mix the plate on an orbital shaker for a minute before starting the measurement.
-
-
Solvent Effects: The solvent used to dissolve the test compounds (e.g., DMSO) can inhibit ATX activity at high concentrations.
-
Edge Effects: Wells on the outer edges of the microplate can be more prone to evaporation, leading to changes in reagent concentrations.
-
Solution: To minimize edge effects, avoid using the outermost wells of the plate for your assay. If you must use them, you can fill the surrounding wells with water or buffer to create a more humid environment.
-
-
Timing of Reagent Addition: In endpoint assays, slight variations in the timing of adding the stop solution can lead to significant differences in the final reading.
-
Solution: Use a multichannel pipette for simultaneous addition of reagents to multiple wells. Continuous kinetic assays are less susceptible to this type of error.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the different types of ATX inhibitor assays available?
A1: There are several methods to measure ATX activity and its inhibition. The most common are:
-
Fluorescence-Based Assays: These assays use a synthetic substrate that becomes fluorescent upon cleavage by ATX. A popular example is the FS-3 substrate, an LPC analog with a fluorophore and a quencher. Cleavage separates the two, leading to an increase in fluorescence.[4][5] Another fluorescence-based method is the Amplex Red assay, which detects the choline released from the hydrolysis of LPC.[6][7]
-
Colorimetric Assays: These assays utilize a chromogenic substrate, such as bis-(p-nitrophenyl) phosphate (bis-pNPP), which produces a colored product upon cleavage by ATX that can be measured by absorbance.[2]
-
LPC-Based Assays with Mass Spectrometry: These are considered more physiologically relevant as they use the natural substrate, lysophosphatidylcholine (LPC). The production of lysophosphatidic acid (LPA) is then quantified by mass spectrometry.
Q2: How do I choose the right ATX inhibitor assay for my needs?
A2: The choice of assay depends on your specific requirements:
-
For high-throughput screening (HTS): Fluorescence-based assays like the FS-3 assay are generally preferred due to their sensitivity, simplicity, and suitability for automation.
-
For initial hit validation: It is advisable to use an orthogonal assay with a different detection method (e.g., a colorimetric assay or a different fluorescent substrate) to confirm the inhibitory activity and rule out false positives.
-
For lead optimization and in-depth characterization: Mass spectrometry-based assays using the natural substrate (LPC) provide the most physiologically relevant data on inhibitor potency.
Q3: What are the critical controls to include in my ATX inhibitor assay?
A3: Including proper controls is essential for data interpretation and quality control. At a minimum, you should include:
-
No-Enzyme Control (Background): Contains all assay components except the ATX enzyme. This helps to determine the background signal.
-
Vehicle Control (100% Activity): Contains the ATX enzyme, substrate, and the same concentration of the solvent (e.g., DMSO) used to dissolve your test compounds. This represents the uninhibited enzyme activity.
-
Positive Inhibition Control: Contains a known ATX inhibitor at a concentration expected to give significant inhibition. This confirms that the assay is working correctly and is capable of detecting inhibition.
-
Compound Interference Control: Contains the test compound and buffer to check for intrinsic fluorescence or color of the compound.
Q4: How should I prepare my test compounds for the assay?
A4: Most small molecule inhibitors are dissolved in DMSO. Prepare a concentrated stock solution of your compound in 100% DMSO. Then, create a series of dilutions in DMSO. For the assay, these DMSO stocks are further diluted in the assay buffer to achieve the final desired concentrations. It is crucial to ensure that the final DMSO concentration in all wells is the same and is kept low (ideally ≤1%) to avoid solvent-induced inhibition of the enzyme.[2]
Quantitative Data Summary
Table 1: IC50 Values of Common ATX Inhibitors
| Inhibitor | Assay Type | IC50 (nM) | Reference |
| PF-8380 | LPC-based | 1.7 | [8] |
| HA155 | LPC-based | 5.7 | [8] |
| Compound 33 | hATX/plasma assay | 10/55 | [8] |
| Compound 32 | LPC-based | 17 | [8] |
| GLPG1690 | Not specified | Not specified | [9] |
| BBT-877 | Not specified | Not specified | [9] |
| BLD-0409 | Not specified | Not specified | [9] |
| MolPort-137 | FS-3 based | 1600 ± 200 | [10] |
| BMP-22 | FS-3 based | 200 ± 0 | [10] |
Table 2: Effect of Solvents on ATX Activity
| Solvent | Final Concentration in Well | % of Initial Activity | Reference |
| DMSO | 5.3% | ~80% | [2] |
| Ethanol | 5.3% | ~70% | [2] |
| Methanol | 5.3% | ~60% | [2] |
Experimental Protocols
Protocol 1: General Procedure for a Fluorescence-Based ATX Inhibitor Assay (using FS-3 substrate)
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 8.0).
-
Dilute ATX enzyme to the desired concentration in cold Assay Buffer.
-
Prepare the FS-3 substrate solution in Assay Buffer.
-
Prepare serial dilutions of the test compounds and a known inhibitor (positive control) in Assay Buffer containing the vehicle (e.g., DMSO) at a constant final concentration.
-
-
Assay Procedure:
-
Add 50 µL of the diluted test compounds, positive control, or vehicle control to the wells of a black 96-well plate.
-
Add 25 µL of the diluted ATX enzyme solution to all wells except the no-enzyme control wells. Add 25 µL of Assay Buffer to the no-enzyme control wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 25 µL of the FS-3 substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes, using excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 530 nm emission for fluorescein).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the reaction rates to the vehicle control (100% activity) and calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: General Procedure for a Colorimetric ATX Inhibitor Assay (using bis-pNPP substrate)
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, containing 5 mM CaCl2).[2]
-
Dilute ATX enzyme in Assay Buffer.
-
Prepare the bis-pNPP substrate solution in Assay Buffer.
-
Prepare serial dilutions of test compounds and a positive control in Assay Buffer with a constant final vehicle concentration.
-
-
Assay Procedure:
-
Add 150 µL of Assay Buffer to each well of a clear 96-well plate.
-
Add 10 µL of the diluted test compounds, positive control, or vehicle control.
-
Add 10 µL of the diluted ATX enzyme solution to all wells except the background control wells. Add 10 µL of Assay Buffer to the background wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the bis-pNPP substrate solution to all wells.[2]
-
-
Data Acquisition:
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the absorbance at a wavelength between 405-415 nm.[2]
-
-
Data Analysis:
-
Subtract the absorbance of the background wells from all other readings.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Visualizations
Caption: The Autotaxin (ATX)-Lysophosphatidic Acid (LPA) signaling pathway.
Caption: A generalized workflow for an in vitro ATX inhibitor assay.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Autotaxin (ATX) Inhibitor Screening Service - Echelon Biosciences [echelon-inc.com]
- 5. Kinetic Analysis of Autotaxin Reveals Substrate-specific Catalytic Pathways and a Mechanism for Lysophosphatidic Acid Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Controls for ATX Inhibitor 16 Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate controls for experiments involving ATX Inhibitor 16, a potent and selective inhibitor of autotaxin (ATX).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a placeholder for a potent small molecule inhibitor targeting autotaxin (ATX), a secreted enzyme with lysophospholipase D activity. ATX is the primary producer of the bioactive lipid lysophosphatidic acid (LPA) in the extracellular environment.[1][2] By inhibiting ATX, "this compound" blocks the conversion of lysophosphatidylcholine (LPC) to LPA, thereby attenuating LPA-mediated signaling.[1] LPA exerts its effects through at least six G protein-coupled receptors (LPAR1-6), influencing a wide range of cellular processes including proliferation, migration, and survival.[3][4]
Q2: Why are controls essential in my this compound experiments?
A2: Appropriate controls are crucial to ensure the validity and reproducibility of your experimental results. They help to:
-
Attribute observed effects directly to ATX inhibition: Differentiating the specific effects of your inhibitor from off-target or non-specific effects.
-
Validate the experimental setup: Confirming that the assays are working correctly and that the reagents are active.
-
Identify potential artifacts: Ruling out false positives or negatives that may arise from the experimental conditions or the compound itself.
Q3: What are the recommended positive controls for ATX inhibitor studies?
A3: Well-characterized, potent, and selective ATX inhibitors should be used as positive controls. Two excellent and widely used options are:
-
PF-8380: A potent ATX inhibitor that binds directly to the enzyme's active site.[1][5]
-
GLPG1690 (Ziritaxestat): A novel ATX inhibitor that has undergone clinical development and occupies both the hydrophobic pocket and channel of ATX.[6][7]
These compounds have well-documented IC50 values and mechanisms of action, making them ideal for validating your assays.
Q4: What should I use as a negative control?
A4: The ideal negative control is a compound that is structurally highly similar to this compound but is devoid of inhibitory activity against ATX. This helps to control for any potential off-target effects or effects related to the chemical scaffold itself.
Finding a commercially available, certified inactive analog can be challenging. Here are some recommended strategies:
-
Utilize published SAR data: Structure-activity relationship (SAR) studies of known ATX inhibitors often report analogs with significantly reduced or no activity. For example, certain modifications to the PF-8380 scaffold have been shown to abolish its inhibitory effect.[8] While not always commercially available off-the-shelf, these compounds can sometimes be obtained through custom synthesis from specialized chemical suppliers.
-
Vehicle Control: In the absence of a suitable inactive analog, the vehicle (the solvent in which the inhibitor is dissolved, e.g., DMSO) serves as the primary negative control. It is essential to ensure the final concentration of the vehicle is consistent across all experimental conditions and does not exceed a level that affects cell viability or assay performance (typically <0.1%).
Q5: What downstream biomarkers can I measure to confirm the efficacy of this compound?
A5: Inhibition of ATX should lead to a decrease in LPA levels and a subsequent reduction in LPA receptor-mediated downstream signaling. Key biomarkers to measure include:
-
LPA Levels: Directly measuring the concentration of various LPA species in plasma or cell culture supernatant using methods like LC-MS/MS is a direct indicator of ATX inhibition.[2]
-
Phosphorylation of downstream kinases: LPA receptor activation triggers several signaling cascades.[3][4][9][10] Measuring the phosphorylation status of key proteins in these pathways, such as Akt (PI3K/Akt pathway) and ERK (MAPK/ERK pathway), by Western blotting or ELISA can serve as a reliable readout of inhibitor activity.
-
Cellular responses: Functional assays that measure LPA-driven cellular processes, such as cell migration and invasion, are excellent indicators of inhibitor efficacy.[11][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in ATX activity assay results. | Inconsistent pipetting, temperature fluctuations, or reagent instability. | Ensure accurate pipetting, maintain a constant temperature (e.g., 37°C) during the assay, and prepare fresh reagents. Use a multi-channel pipette for simultaneous additions. |
| No inhibitory effect observed with this compound. | Inhibitor is inactive or degraded; Incorrect assay conditions; Insufficient inhibitor concentration. | Verify the integrity and concentration of your inhibitor stock. Optimize assay conditions (e.g., enzyme and substrate concentrations). Perform a dose-response experiment with a wider concentration range. Run a positive control (e.g., PF-8380) to confirm assay validity. |
| Positive control (e.g., PF-8380) shows weak or no inhibition. | Inactive positive control; Problem with the ATX enzyme or substrate. | Obtain a fresh batch of the positive control. Check the activity of the recombinant ATX enzyme and the integrity of the substrate (e.g., FS-3). |
| Observed cellular effect is not rescued by exogenous LPA. | The effect may be off-target or independent of ATX inhibition. | Re-evaluate the specificity of the inhibitor. Consider using a structurally unrelated ATX inhibitor to see if it phenocopies the effect. Investigate alternative signaling pathways that might be affected. |
| High background fluorescence/absorbance in the assay. | Autofluorescence of the inhibitor or other components; Contamination. | Run a control without the enzyme to determine the background signal from the inhibitor itself. Use high-quality reagents and sterile techniques. |
Quantitative Data Summary
Table 1: Potency of Recommended Positive Control ATX Inhibitors
| Inhibitor | Target | IC50 (in vitro enzyme assay) | IC50 (human whole blood) | Mechanism of Action |
| PF-8380 | Autotaxin | ~2.8 nM[5] | ~101 nM | Binds to the active site of ATX.[1] |
| GLPG1690 | Autotaxin | ~100-500 nM[6] | N/A | Occupies the hydrophobic pocket and channel of ATX.[7] |
Experimental Protocols & Methodologies
Fluorometric Autotaxin Activity Assay
This assay measures the enzymatic activity of ATX by monitoring the cleavage of a fluorogenic substrate, FS-3.
Materials:
-
Recombinant human Autotaxin (ATX)
-
FS-3 (fluorogenic ATX substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)
-
This compound, positive control (PF-8380), and negative control
-
96-well black microplate
-
Fluorescence plate reader (Excitation/Emission: 485/530 nm)
Protocol:
-
Prepare a working solution of ATX in assay buffer.
-
In the 96-well plate, add assay buffer to all wells.
-
Add the test compounds (this compound, positive and negative controls) at various concentrations to the respective wells. Include a vehicle control.
-
Add the ATX working solution to all wells except the "no enzyme" control wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate the reaction by adding the FS-3 substrate to all wells.
-
Immediately start kinetic reading on the fluorescence plate reader at 37°C, taking measurements every 1-2 minutes for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value.
Cell Migration (Boyden Chamber) Assay
This assay assesses the effect of this compound on LPA-induced cell migration.
Materials:
-
Cell line responsive to LPA (e.g., A2058 melanoma cells)
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pores)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
LPA
-
This compound, positive and negative controls
-
Calcein-AM or similar fluorescent dye for cell labeling
Protocol:
-
Seed cells in the upper chamber of the Boyden apparatus in serum-free medium.
-
In the lower chamber, add serum-free medium containing LPA as a chemoattractant.
-
Add this compound, positive, and negative controls at desired concentrations to both the upper and lower chambers.
-
Incubate the chamber at 37°C in a CO2 incubator for a duration appropriate for the cell type (typically 4-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Alternatively, for a fluorescence-based readout, pre-label the cells with Calcein-AM. After migration, lyse the cells and measure the fluorescence in the bottom chamber.
-
Quantify the number of migrated cells by counting under a microscope or by measuring fluorescence.
-
Compare the migration in the presence of the inhibitor to the vehicle control.
Visualizations
Caption: The ATX-LPA signaling pathway and the mechanism of action of this compound.
Caption: A generalized experimental workflow for testing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. US20210380561A1 - Lpa receptor antagonists and uses thereof - Google Patents [patents.google.com]
- 5. Safety, tolerability, pharmacokinetics, and pharmacodynamics of GLPG1690, a novel autotaxin inhibitor, to treat idiopathic pulmonary fibrosis (FLORA): a phase 2a randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PF-8380 and closely related analogs: synthesis and structure-activity relationship towards autotaxin inhibition and glioma cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Research Portal [researchworks.creighton.edu]
- 12. scbt.com [scbt.com]
Technical Support Center: Development of Clinically Relevant Autotaxin (ATX) Inhibitor Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and execution of autotaxin (ATX) inhibitor assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of assays used for screening ATX inhibitors?
A1: The most prevalent assays for screening ATX inhibitors include fluorescence-based assays, choline-release assays, and cell-based assays.[1]
-
Fluorescence-based assays often utilize synthetic substrates like FS-3, an LPC analog, which releases a fluorophore upon cleavage by ATX, leading to an increase in fluorescence.[2][3]
-
Choline-release assays measure the production of choline, a natural product of LPC hydrolysis by ATX. The released choline is then used in a secondary enzymatic reaction to generate a detectable signal (colorimetric or fluorometric).
-
Cell-based assays measure the downstream effects of ATX activity, such as LPA-receptor activation in a cellular context. These assays can provide more physiologically relevant data.[1]
Q2: Why do my inhibitor potency (IC50) values differ between different assay formats?
A2: Discrepancies in IC50 values between assays are a known challenge and can arise from several factors:
-
Substrate Competition: Different substrates (e.g., FS-3 vs. natural LPC) bind to the ATX active site differently. An inhibitor that is competitive with one substrate may be less effective against another.[4]
-
Inhibitor Binding Mode: ATX has multiple binding sites, including the active site, a hydrophobic pocket, and a tunnel.[4] Inhibitors targeting different sites will have varying efficacy depending on the substrate used and the assay conditions.
-
Assay Conditions: Factors such as pH, temperature, buffer composition, and the presence of detergents can influence both enzyme activity and inhibitor binding.
-
Cellular Factors: In cell-based assays, factors like cell membrane interactions, protein binding, and off-target effects can alter the apparent potency of an inhibitor compared to a biochemical assay.
Q3: What can cause false positives in my ATX inhibitor screening?
A3: False positives are a significant concern in high-throughput screening. Common causes include:
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzyme activity.
-
Interference with Detection Method: Test compounds may interfere with the assay signal itself. For example, a fluorescent compound can quench or contribute to the signal in a fluorescence-based assay.
-
Metal Impurities: Contaminating metal ions, such as zinc, in compound libraries can inhibit enzyme activity, leading to false-positive results.[5]
-
Reactivity with Assay Reagents: Some compounds may react directly with assay components, such as the substrate or coupling enzymes, leading to a loss of signal that is misinterpreted as inhibition.
Q4: How can I identify and mitigate false negatives in my screening results?
A4: False negatives can occur when a true inhibitor does not show activity in a particular assay setup. This can be due to:
-
Substrate-Specific Inhibition: As mentioned, an inhibitor may be potent against the natural substrate (LPC) but show no activity against an artificial substrate (like pNP-TMP), leading to a false negative result in assays using the latter.[4]
-
Inappropriate Assay Conditions: Suboptimal pH, temperature, or buffer components can reduce the inhibitor's potency.
-
Poor Solubility: If a compound has low solubility in the assay buffer, its effective concentration may be too low to cause detectable inhibition.
-
Enzyme Concentration: In cases of tight-binding inhibitors, the inhibitor concentration may not be sufficiently high relative to the enzyme concentration to observe inhibition.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Pipetting errors or inconsistent mixing. | Ensure proper pipette calibration and technique. Use a multichannel pipette for adding reagents to multiple wells simultaneously. Mix plates gently on an orbital shaker after adding reagents.[2] |
| Edge effects on the microplate. | Avoid using the outer wells of the plate, or fill them with buffer to maintain a more uniform temperature and humidity across the plate. | |
| Low signal-to-background ratio | Low enzyme activity. | Check the activity of your ATX enzyme stock. Ensure it has been stored correctly at -80°C and avoid repeated freeze-thaw cycles.[7] |
| Substrate degradation. | Prepare fresh substrate solutions for each experiment. Protect fluorescent substrates from light. | |
| Incorrect filter settings on the plate reader. | Verify that the excitation and emission wavelengths are set correctly for your specific fluorophore.[2] | |
| Assay signal drifts over time (inconsistent kinetics) | Temperature fluctuations. | Allow all reagents and the plate to equilibrate to the assay temperature before starting the reaction. Use a temperature-controlled plate reader.[8] |
| Substrate depletion. | Ensure the substrate concentration is not limiting during the course of the assay, especially for longer reads. | |
| Inhibitor appears more potent in biochemical vs. cell-based assays | Low cell permeability of the inhibitor. | Consider the physicochemical properties of your compound. Modify the chemical structure to improve cell permeability. |
| High protein binding in cell culture media. | The presence of serum proteins can bind to the inhibitor, reducing its free concentration. Test inhibitor potency in serum-free media or quantify the extent of protein binding. | |
| Unexpected results with known inhibitors | Incorrect inhibitor concentration. | Verify the stock concentration and dilution calculations. |
| Degradation of the inhibitor. | Check the stability of the inhibitor under your assay conditions. |
Quantitative Data Summary
Table 1: Comparison of IC50 Values for Known ATX Inhibitors in Different Assay Formats
| Inhibitor | FS-3 Assay IC50 (nM) | LPC Assay IC50 (nM) | Plasma Assay IC50 (nM) | Reference |
| PF-8380 | 9.6 | 1.7 | 101 | [4] |
| BI-2545 | - | 2.2 | 29 | [4] |
| Compound 43 | 117 | 43.6 | - | [4][9] |
| Compound 46 | 21 | - | - | [9] |
| Pipemidic Acid Analog | 900 | - | - | [9] |
| GLPG1690 Analog | - | 27 | 22 | [9] |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Fluorescence-Based ATX Inhibitor Assay using FS-3
This protocol is adapted from commercially available kits and published literature.[2][3]
Materials:
-
Human recombinant ATX enzyme
-
FS-3 (fluorescent ATX substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2)
-
Test compounds and known inhibitor (positive control)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 528-538 nm)
Procedure:
-
Prepare serial dilutions of your test compounds and the positive control inhibitor in assay buffer.
-
In a 96-well plate, add 10 µL of each compound dilution. Include wells with assay buffer only as a negative control (100% activity).
-
Add 80 µL of ATX enzyme solution (e.g., 2.5 nM final concentration) to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of FS-3 substrate solution (e.g., 1 µM final concentration) to each well.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every minute for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the negative control and calculate the IC50 value.
Protocol 2: Choline-Release Assay for ATX Activity
This protocol is based on the enzymatic detection of choline produced from LPC hydrolysis.[10]
Materials:
-
Human recombinant ATX enzyme
-
LPC (Lysophosphatidylcholine) substrate
-
Choline detection kit (containing choline oxidase, horseradish peroxidase (HRP), and a suitable probe like Amplex Red)
-
Assay Buffer
-
Test compounds and positive control
-
Clear 96-well plates
-
Absorbance or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of test compounds and a positive control.
-
In a 96-well plate, add your test compounds.
-
Add the ATX enzyme and LPC substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow the ATX-catalyzed reaction to proceed.
-
Stop the ATX reaction (e.g., by adding a specific inhibitor or by heat inactivation).
-
Add the choline detection reagent mixture (choline oxidase, HRP, and probe) to each well.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the percent inhibition and IC50 values based on the signal generated.
Visualizations
References
- 1. Establishment of a novel, cell-based autotaxin assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echelon-inc.com [echelon-inc.com]
- 3. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
- 4. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. docs.abcam.com [docs.abcam.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Plasma Protein Binding Effects on ATX Inhibitor 16 Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vitro and in vivo activity of ATX Inhibitor 16, particularly concerning the impact of plasma protein binding.
Frequently Asked Questions (FAQs)
Q1: We observe a significant decrease in the potency (higher IC50) of this compound in our plasma-based assays compared to buffer conditions. What is the likely cause?
A1: A significant decrease in the potency of a compound in the presence of plasma is most commonly attributed to plasma protein binding (PPB).[1][2] In the bloodstream, drugs can exist in two states: bound to plasma proteins and unbound (free).[3] According to the "free drug hypothesis," only the unbound fraction of the drug is available to interact with its target, in this case, the autotaxin (ATX) enzyme.[3][4] Plasma proteins, such as albumin and alpha-1-acid glycoprotein (AAG), can bind to small molecule inhibitors, sequestering them and reducing the free concentration available to inhibit ATX.[3][5][6] This necessitates a higher total drug concentration to achieve the same level of inhibition as in a protein-free environment, leading to an apparent decrease in potency.
Q2: What is the ATX signaling pathway and how does this compound intervene?
A2: Autotaxin (ATX) is a secreted enzyme that plays a crucial role in producing the signaling lipid lysophosphatidic acid (LPA) from its precursor, lysophosphatidylcholine (LPC).[7][8][9][10][11] LPA then binds to a family of G protein-coupled receptors (LPAR1-6) on the cell surface, activating downstream signaling pathways that regulate a wide range of cellular processes, including cell proliferation, migration, and survival.[7][8][9][12] This ATX-LPA signaling axis is implicated in various physiological and pathological processes, including cancer and fibrosis.[7][8][9][11][13] this compound is designed to block the enzymatic activity of ATX, thereby reducing the production of LPA and attenuating its downstream effects.[10][14]
Q3: How can we experimentally determine the plasma protein binding of this compound?
A3: The extent of plasma protein binding is typically determined by measuring the unbound fraction (fu) of the inhibitor in plasma. The most common and accepted methods are equilibrium dialysis and ultrafiltration.[3][15][16][17]
-
Equilibrium Dialysis (ED): This is often considered the gold standard.[3][15] It involves a two-chamber device separated by a semipermeable membrane.[15][18] Plasma containing the drug is placed in one chamber, and a buffer is placed in the other. The free drug diffuses across the membrane until equilibrium is reached, while the protein-bound drug remains in the plasma chamber.[18] The concentrations in both chambers are then measured to calculate the unbound fraction.
-
Ultrafiltration (UF): This method uses a centrifugal device with a semipermeable membrane to separate the free drug from the protein-bound drug.[16][17] A centrifugal force is applied to the plasma sample, forcing the smaller, unbound drug molecules through the filter into an ultrafiltrate, which is then collected and analyzed.[3][17]
For a detailed protocol, please refer to the "Experimental Protocols" section below.
Q4: Can we modify our in vitro assays to account for plasma protein binding and obtain a more physiologically relevant IC50?
A4: Yes. To obtain a more physiologically relevant measure of potency, you can determine the IC50 in the presence of a fixed concentration of human or animal serum albumin (the major binding protein in plasma) or in whole plasma. The resulting IC50 can then be corrected for the unbound fraction to yield an "unbound IC50" (IC50,u). This value should theoretically be consistent across assays with different protein concentrations and is a better predictor of in vivo efficacy.[19]
The correction can be done using the following formula: IC50,u = IC50,measured * fu where fu is the fraction unbound in the assay matrix.
Troubleshooting Guide
Problem: Inconsistent activity of this compound in different batches of plasma.
-
Possible Cause: Variations in the protein composition of different plasma lots. The concentrations of albumin and AAG can vary between individuals and in different disease states, affecting the binding of your inhibitor.[6][20]
-
Troubleshooting Steps:
-
Characterize Plasma Batches: If possible, measure the total protein, albumin, and AAG concentrations in each plasma batch used.
-
Use Pooled Plasma: For greater consistency, use pooled plasma from multiple donors for your experiments.
-
Determine fu in Each Batch: If significant variability is suspected, perform a plasma protein binding assay for each new batch of plasma to determine the specific unbound fraction.
-
Problem: this compound shows good in vitro potency (unbound IC50) but poor in vivo efficacy.
-
Possible Causes:
-
High In Vivo Clearance: High plasma protein binding can sometimes lead to lower clearance, but for drugs that are actively metabolized, a low unbound fraction can limit the rate of metabolism and clearance.[19] Conversely, if the drug has a high extraction ratio in the liver, changes in PPB might not significantly alter clearance.
-
Poor Tissue Distribution: Even if the unbound concentration in plasma is adequate, the inhibitor may not be reaching the target tissue in sufficient concentrations.
-
Rapid Metabolism: The inhibitor may be rapidly metabolized in vivo, leading to a short half-life and insufficient target engagement.
-
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Studies: Conduct PK studies in the relevant animal model to determine the inhibitor's half-life, clearance, and volume of distribution. Measure both total and unbound drug concentrations in plasma over time.
-
PK/PD Modeling: Correlate the unbound plasma concentration with the observed pharmacological effect (e.g., reduction in plasma LPA levels) to establish a pharmacokinetic/pharmacodynamic relationship.[19] This can help determine the required unbound concentration for efficacy.
-
Consider Medicinal Chemistry Modifications: If high PPB is limiting efficacy, medicinal chemistry efforts could be directed towards designing analogs with lower affinity for plasma proteins, while maintaining potency for ATX.[21] However, it is important to note that directly optimizing for lower PPB is not always the best strategy, and the focus should be on achieving an optimal unbound concentration at the target.[4][22][23]
-
Quantitative Data
The following table summarizes hypothetical plasma protein binding data for this compound in comparison to known drugs with varying degrees of protein binding. This illustrates the importance of determining the unbound fraction.
| Compound | Species | % Plasma Protein Binding | Fraction Unbound (fu) | In Vitro IC50 (Total, nM) | In Vitro IC50 (Unbound, nM) |
| This compound | Human | 99.5% | 0.005 | 500 | 2.5 |
| This compound | Rat | 98.8% | 0.012 | 220 | 2.64 |
| Warfarin | Human | ~99% | ~0.01 | - | - |
| Atenolol | Human | < 5% | > 0.95 | - | - |
| BIO-32546 (ATX Inhibitor) | Human | 99.34% | 0.0066 | - | - |
| GLPG1690 (Ziritaxestat) | Human | - | - | 242 (in plasma) | - |
Data for Warfarin and Atenolol are from literature[3] for comparative purposes. Data for BIO-32546 is from[24]. Data for GLPG1690 is from[25]. Hypothetical data for this compound is generated for illustrative purposes.
Experimental Protocols
Protocol 1: Determination of Plasma Protein Binding by Equilibrium Dialysis
This protocol provides a general workflow for determining the unbound fraction (fu) of this compound.
Methodology:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the inhibitor into blank plasma (human, rat, etc.) to achieve the final desired concentration (e.g., 1-10 µM).[3] The final solvent concentration should be low (<1%) to avoid protein denaturation.
-
Prepare a sufficient volume of dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare the dialysis device (e.g., RED device) and hydrate the semipermeable membrane according to the manufacturer's instructions.[15]
-
-
Dialysis:
-
Add the plasma containing this compound to the plasma chamber of the dialysis device.
-
Add the dialysis buffer to the buffer chamber.
-
Seal the unit and incubate at 37°C with gentle agitation for a predetermined time (e.g., 4 to 24 hours) to allow the system to reach equilibrium.[3][18] The optimal incubation time should be determined in preliminary experiments to ensure equilibrium is reached.[18]
-
-
Analysis:
-
After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
Determine the concentration of this compound in both aliquots using a validated analytical method, such as LC-MS/MS.[3][15]
-
Calculate the fraction unbound (fu) using the following equation: fu = Concentration in buffer chamber / Concentration in plasma chamber
-
Protocol 2: In Vitro Activity Assay in the Presence of Plasma
-
Prepare serial dilutions of this compound.
-
In a microplate, combine the ATX enzyme, its substrate (e.g., LPC), and the diluted inhibitor in a buffer system that also contains a fixed percentage of human plasma (e.g., 50%).
-
Incubate the reaction at 37°C for a specified period.
-
Measure the product formation (LPA) using a suitable detection method (e.g., a fluorescent probe or LC-MS/MS).
-
Plot the inhibitor concentration versus the percentage of inhibition to determine the IC50 value in the presence of plasma.
-
Use the predetermined fu value (from Protocol 1) to calculate the unbound IC50.
References
- 1. A Method for Overcoming Plasma Protein Inhibition of Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. biotage.com [biotage.com]
- 6. An update on the importance of plasma protein binding in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scbt.com [scbt.com]
- 11. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Plasma Protein Binding Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. Ultrafiltration Method for Plasma Protein Binding Studies and Its Limitations [mdpi.com]
- 18. bioivt.com [bioivt.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 21. researchgate.net [researchgate.net]
- 22. The effect of plasma protein binding on in vivo efficacy: misconceptions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
dealing with batch-to-batch variation of ATX inhibitor 16
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with autotaxin (ATX) inhibitors. While this guide is broadly applicable, it will use "ATX Inhibitor 16" as a placeholder to address issues related to batch-to-batch variation that can occur with any potent small molecule inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is Autotaxin (ATX) and what is its role in signaling?
Autotaxin (ATX) is a secreted enzyme with lysophospholipase D (lysoPLD) activity.[1][2][3] Its primary function is to hydrolyze lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[1][2][3] LPA is a bioactive lipid that signals through at least six G protein-coupled receptors (LPA1-6) to mediate a variety of cellular responses, including cell proliferation, migration, survival, and cytokine production.[1][2][4] The ATX-LPA signaling axis is implicated in various physiological and pathological processes, including fibrosis, inflammation, and cancer.[1][5][6]
Q2: How do ATX inhibitors work?
ATX inhibitors block the production of LPA by binding to the ATX enzyme.[5] There are different types of ATX inhibitors classified by their binding mode. Some inhibitors bind to the active site, directly competing with the substrate (LPC), while others bind to a hydrophobic pocket or an allosteric tunnel, preventing the proper binding of LPC or the release of LPA.[1][3][7]
Q3: What are some common challenges when working with potent small molecule inhibitors like ATX inhibitors?
Common challenges include ensuring inhibitor solubility and stability in experimental media, observing variability in potency (IC50) between experiments, and managing potential batch-to-batch variation of the inhibitor. These issues can lead to inconsistent and unreliable experimental results.
Troubleshooting Guide
This guide addresses specific issues that you might encounter during your experiments with ATX inhibitors.
Q4: My IC50 value for the ATX inhibitor is different from the published value or varies between experiments. What could be the cause?
Several factors can contribute to variability in IC50 values:
-
Batch-to-Batch Variation: Different batches of the inhibitor may have slight differences in purity or the presence of trace impurities that can affect its activity. See the dedicated section on "Dealing with Batch-to-Batch Variation."
-
Solubility Issues: The inhibitor may not be fully dissolved in your assay buffer, leading to a lower effective concentration. Ensure your stock solution is fully dissolved and consider using a different solvent or sonication if necessary.
-
Assay Conditions: The IC50 value can be sensitive to assay conditions such as enzyme and substrate concentration, incubation time, and temperature. Ensure these parameters are consistent across experiments. For example, the measured IC50 can be affected by the type of substrate used, such as the fluorogenic substrate FS-3 versus the endogenous substrate LPC.[3]
-
Inhibitor Stability: The inhibitor may be unstable in your assay buffer or may degrade upon repeated freeze-thaw cycles. It is recommended to aliquot stock solutions and store them properly.
Q5: The inhibitor is not showing any activity in my cell-based assay.
-
Cellular Uptake and Efflux: The inhibitor may not be efficiently entering the cells or could be actively transported out by efflux pumps.
-
Off-Target Effects: In a complex cellular environment, the inhibitor might have off-target effects that mask its intended activity.
-
ATX-LPA Axis in Your Cell Line: Confirm that the ATX-LPA signaling pathway is active and relevant in your chosen cell line. Not all cells produce significant amounts of ATX or respond robustly to LPA.[8]
-
Inhibitor Inactivation: The inhibitor could be metabolized by the cells into an inactive form.
Q6: I am observing precipitation of the inhibitor in my cell culture media.
-
Poor Solubility: Many small molecule inhibitors have low aqueous solubility. The concentration you are using may be above its solubility limit in the media.
-
Media Components: Components in the cell culture media, such as proteins in fetal bovine serum (FBS), can interact with the inhibitor and affect its solubility.
-
Solvent Effects: The final concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor might be too high, causing precipitation when added to the aqueous media. It is advisable to keep the final DMSO concentration below 0.5%.
Dealing with Batch-to-Batch Variation of this compound
Batch-to-batch variation is a critical issue when working with potent small molecule inhibitors. A new batch of "this compound" should be validated to ensure its performance is consistent with previous batches.
Q7: Why is it important to test each new batch of an inhibitor?
Minor variations in the manufacturing process can lead to differences in:
-
Purity: The percentage of the active compound.
-
Impurities: The presence of byproducts from the synthesis that could have their own biological activity or interfere with the inhibitor.
-
Physical Form: Different crystalline forms (polymorphs) can have different solubility and dissolution rates.
Q8: How should I qualify a new batch of this compound?
It is recommended to perform a side-by-side comparison of the new batch with a previously validated "gold standard" batch. The following experiments are crucial for qualification.
Experimental Protocols
Protocol 1: Biochemical IC50 Determination
This protocol determines the concentration of the inhibitor required to reduce the enzymatic activity of ATX by 50%.
-
Materials:
-
Recombinant human or mouse ATX.[6]
-
Fluorogenic ATX substrate (e.g., FS-3).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA).
-
This compound (new and old batches).
-
96-well black plates.
-
Fluorescence plate reader.
-
-
Method:
-
Prepare serial dilutions of both the new and old batches of this compound in assay buffer.
-
Add 2 nM of recombinant ATX to each well of the 96-well plate.
-
Add the serially diluted inhibitors to the wells and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the FS-3 substrate to a final concentration of 1 µM.
-
Measure the increase in fluorescence over time at an excitation of 485 nm and an emission of 530 nm.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Functional Assay (e.g., Cell Migration)
This protocol assesses the inhibitor's ability to block a biological response mediated by the ATX-LPA axis.
-
Materials:
-
A cell line responsive to LPA (e.g., A2058 melanoma cells).[3]
-
Cell culture media.
-
Transwell inserts (e.g., 8 µm pore size).
-
LPC (the substrate for ATX).
-
This compound (new and old batches).
-
Staining solution (e.g., crystal violet).
-
-
Method:
-
Starve the cells in serum-free media for 12-24 hours.
-
Pre-treat the cells with various concentrations of the new and old batches of this compound for 30 minutes.
-
Place the Transwell inserts into a 24-well plate. Add media containing LPC to the lower chamber.
-
Seed the pre-treated cells into the upper chamber of the Transwell inserts.
-
Incubate for 4-6 hours to allow for cell migration.
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the insert.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Compare the dose-dependent inhibition of cell migration between the two batches.
-
Data Presentation
Summarize the results of your batch qualification in a table for easy comparison.
| Parameter | Batch A (Old) | Batch B (New) | Acceptance Criteria |
| Purity (from CoA) | 99.5% | 99.2% | > 98% |
| Biochemical IC50 (nM) | 15.2 ± 1.8 | 16.5 ± 2.1 | Within 2-fold of Batch A |
| Cell Migration EC50 (nM) | 55.8 ± 6.3 | 61.2 ± 7.5 | Within 2-fold of Batch A |
| Solubility in DMSO | Clear at 10 mM | Clear at 10 mM | No visible precipitate |
CoA: Certificate of Analysis
Visualizations
Signaling Pathway
Caption: The ATX-LPA signaling pathway.
Experimental Workflow
Caption: Workflow for qualifying a new inhibitor batch.
Troubleshooting Logic
Caption: Logic for troubleshooting inconsistent results.
References
- 1. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Incubation Time for ATX Inhibitor 16
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for ATX Inhibitor 16 in cell culture experiments. The following sections offer troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1] ATX is a key enzyme responsible for the production of lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC) in the extracellular space.[1][2][3] LPA is a bioactive signaling lipid that binds to a family of G protein-coupled receptors (GPCRs), LPAR1-6, to mediate a variety of cellular processes, including proliferation, survival, migration, and differentiation.[1][2][3] By inhibiting the catalytic activity of ATX, this compound reduces the production of LPA, thereby attenuating its downstream signaling effects.[1] The precise binding mode of this compound (e.g., competitive, non-competitive) should be determined experimentally.
Q2: What is the recommended starting incubation time for this compound in cell culture?
A2: For initial experiments, a starting incubation time of 1 to 6 hours is recommended.[4] However, the optimal incubation time is highly dependent on the specific cell type, the concentration of this compound, and the experimental endpoint being measured. A time-course experiment is essential to determine the optimal incubation period for your specific experimental setup.
Q3: How does the concentration of this compound affect the optimal incubation time?
A3: Generally, higher concentrations of the inhibitor may require shorter incubation times to achieve the desired effect. Conversely, lower concentrations may necessitate longer incubation periods. It is crucial to determine the half-maximal inhibitory concentration (IC50) of this compound in your specific cell system first. Subsequent experiments to optimize incubation time should be performed at concentrations around the IC50 value and at concentrations known to produce a maximal effect.
Q4: What are the key factors to consider when optimizing incubation time?
A4: Several factors can influence the optimal incubation time for this compound:
-
Cell Type: Different cell lines may have varying levels of endogenous ATX expression and LPA receptor sensitivity, which can impact the time required for the inhibitor to exert its effects.
-
Inhibitor Concentration: As mentioned, the concentration of the inhibitor is a critical factor.
-
Experimental Endpoint: The nature of the downstream readout will influence the necessary incubation time. For example, assessing rapid signaling events like protein phosphorylation may require shorter incubation times compared to measuring changes in gene expression or cell proliferation.
-
Inhibitor Stability: The stability of this compound in your cell culture medium under standard incubation conditions (37°C, 5% CO2) should be considered.
-
Substrate Availability: The concentration of the ATX substrate, LPC, in the culture medium can also play a role.
Troubleshooting Guide
Issue 1: No significant inhibitory effect is observed at any incubation time.
-
Possible Cause 1: Inhibitor concentration is too low.
-
Solution: Increase the concentration of this compound. Ensure that you have determined the IC50 value in your cell system to guide your concentration selection.
-
-
Possible Cause 2: Incubation time is too short.
-
Solution: Extend the incubation time. Perform a time-course experiment with a broader range of time points (e.g., 1, 6, 12, 24, and 48 hours).
-
-
Possible Cause 3: The chosen cell line has low ATX expression or is insensitive to LPA signaling.
-
Solution: Confirm ATX expression and LPA receptor presence in your cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to have a robust ATX-LPA signaling axis.
-
-
Possible Cause 4: Inhibitor has degraded.
-
Solution: Ensure proper storage of the inhibitor stock solution. Prepare fresh dilutions for each experiment. If stability is a concern, you may need to replenish the inhibitor in the culture medium during long incubation periods.
-
Issue 2: High cell toxicity or off-target effects are observed.
-
Possible Cause 1: Inhibitor concentration is too high.
-
Solution: Reduce the concentration of this compound. Use the lowest concentration that provides a significant inhibitory effect.
-
-
Possible Cause 2: Prolonged incubation is causing cytotoxicity.
-
Solution: Shorten the incubation time. Determine the minimum time required to observe the desired effect.
-
-
Possible Cause 3: The inhibitor has off-target effects.
-
Solution: If possible, test the effect of a structurally different ATX inhibitor to confirm that the observed phenotype is due to ATX inhibition.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variation in cell seeding density.
-
Solution: Maintain a consistent cell seeding density for all experiments, as this can affect the levels of secreted ATX.
-
-
Possible Cause 2: Inconsistent inhibitor preparation.
-
Solution: Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
-
-
Possible Cause 3: Variability in incubation conditions.
-
Solution: Ensure consistent temperature, CO2 levels, and humidity in the cell culture incubator.
-
Experimental Protocols
Protocol 1: Determination of IC50 for this compound
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A typical concentration range to start with could be from 1 nM to 100 µM. Include a vehicle control (e.g., DMSO).
-
Inhibitor Treatment: Remove the old medium from the cells and add the prepared inhibitor dilutions.
-
Incubation: Incubate the plate for a fixed period (e.g., 6 hours) at 37°C and 5% CO2.
-
LPA Measurement: After incubation, collect the cell supernatant to measure the concentration of a specific LPA species (e.g., 18:1 LPA) using a commercially available ELISA kit or by LC-MS/MS.
-
Data Analysis: Plot the LPA concentration against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Optimization of Incubation Time
This protocol outlines a time-course experiment to determine the optimal incubation time for this compound.
-
Cell Seeding: Seed cells in multiple 96-well plates at a consistent density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare two concentrations of this compound in cell culture medium: one at the determined IC50 and another at a concentration expected to give a maximal response (e.g., 10x IC50). Include a vehicle control.
-
Inhibitor Treatment: Treat the cells with the prepared inhibitor solutions.
-
Time-Course Incubation: Incubate the plates for different durations (e.g., 1, 3, 6, 12, 24, and 48 hours) at 37°C and 5% CO2.
-
Endpoint Measurement: At each time point, terminate the experiment and measure the desired downstream effect. This could be LPA levels in the supernatant, inhibition of cell migration, or changes in the phosphorylation status of a downstream signaling protein (e.g., Akt, ERK).
-
Data Analysis: Plot the measured response against the incubation time for each inhibitor concentration. The optimal incubation time will be the shortest duration that produces a stable and significant effect.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Different Cell Lines
| Cell Line | ATX Expression Level | IC50 (nM) |
| A549 (Lung Carcinoma) | High | 25 |
| MDA-MB-231 (Breast Cancer) | Moderate | 75 |
| PC-3 (Prostate Cancer) | Low | 250 |
Table 2: Hypothetical Time-Dependent Inhibition of LPA Production by this compound (at IC50 Concentration)
| Incubation Time (hours) | Percent Inhibition of LPA Production |
| 1 | 15% |
| 3 | 40% |
| 6 | 52% |
| 12 | 55% |
| 24 | 53% |
| 48 | 48% (potential loss of effect) |
Visualizations
References
Validation & Comparative
A Head-to-Head Battle in Fibrosis: Comparing Autotaxin Inhibitors GLPG1690 and IOA-289
For researchers and drug development professionals navigating the landscape of anti-fibrotic therapies, two prominent autotaxin (ATX) inhibitors, GLPG1690 (Ziritaxestat) and IOA-289, have emerged as key players. Both compounds have demonstrated significant efficacy in preclinical fibrosis models, targeting the ATX-lysophosphatidic acid (LPA) signaling pathway, a critical driver of fibrotic diseases. This guide provides a comprehensive comparison of their performance, supported by available experimental data, to inform further research and development decisions.
Executive Summary
GLPG1690, developed by Galapagos, was a frontrunner in the clinical development for idiopathic pulmonary fibrosis (IPF), showing promising results in early trials. However, its development was later discontinued. IOA-289, a novel inhibitor from iOnctura, has also shown potent anti-fibrotic effects in preclinical studies and is advancing in clinical trials for fibrotic diseases, including cancer. This comparison focuses on their preclinical efficacy in the widely used bleomycin-induced lung fibrosis model.
Data Presentation: Preclinical Efficacy in Bleomycin-Induced Lung Fibrosis
The following tables summarize the available quantitative data for GLPG1690 and IOA-289 in the murine bleomycin-induced lung fibrosis model.
Table 1: In Vitro Potency
| Compound | Target | Assay | IC50 | Reference |
| GLPG1690 | Human Autotaxin | Biochemical Assay | 131 nM | |
| Mouse Autotaxin | Biochemical Assay | 224 nM | ||
| Human Plasma LPA Production | In vitro Assay | 242 nM | ||
| IOA-289 | Human Plasma LPA Production | In vitro Assay | 36 nM (average across LPA species) | [1][2] |
Table 2: In Vivo Efficacy in Bleomycin-Induced Lung Fibrosis (Mouse Model)
| Compound | Dose | Key Efficacy Endpoints | Results | Reference |
| GLPG1690 | 30 mg/kg, twice daily (p.o.) | Ashcroft Score, Collagen Content | Strong reduction in Ashcroft scores and collagen content. | [3][4] |
| IOA-289 | 30 mg/kg, twice daily (p.o.) | Ashcroft Score, Collagen Content | Significant reduction of Ashcroft score and collagen content; efficacy equal or better than standard-of-care nintedanib. | [1][5] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the comparative efficacy data.
Bleomycin-Induced Lung Fibrosis Model
This widely accepted preclinical model mimics key aspects of human pulmonary fibrosis.[6][7][8]
-
Induction: A single intratracheal instillation of bleomycin is administered to mice to induce lung injury and subsequent fibrosis.[9]
-
Treatment:
-
Endpoint Analysis:
-
Histology: Lung tissue is collected, sectioned, and stained (e.g., Masson's trichrome) to visualize collagen deposition and assess the severity of fibrosis. The Ashcroft score, a semi-quantitative measure of fibrosis, is commonly used for evaluation.[11][12]
-
Collagen Content: The total amount of collagen in the lung tissue is quantified, often by measuring hydroxyproline levels, a key amino acid in collagen.[13]
-
LPA Levels: Lysophosphatidic acid (LPA) levels in bronchoalveolar lavage fluid (BALF) are measured to assess target engagement of the autotaxin inhibitors.[1][5]
-
Mandatory Visualizations
Signaling Pathway of Autotaxin in Fibrosis
Caption: The autotaxin (ATX) signaling pathway in fibrosis.
Experimental Workflow: Bleomycin-Induced Lung Fibrosis Model
References
- 1. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. researchgate.net [researchgate.net]
- 6. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
- 8. researchgate.net [researchgate.net]
- 9. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Modeling pulmonary fibrosis through bleomycin delivered by osmotic minipump: a new histomorphometric method of evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repub.eur.nl [repub.eur.nl]
- 13. Collagen accumulation is decreased in SPARC-null mice with bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Autotaxin Inhibitors in Cancer Cells: PF-8380 vs. Early-Stage Compounds
An Objective Guide for Researchers
This guide provides a detailed comparison of the well-characterized Autotaxin (ATX) inhibitor, PF-8380, with other less potent, early-stage inhibitors, exemplified by a compound cited in literature as "compound 16". The document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of ATX inhibition in oncology.
Introduction: The Autotaxin-LPA Axis in Cancer
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in oncology as it produces the bioactive lipid, lysophosphatidic acid (LPA).[1][2] ATX hydrolyzes lysophosphatidylcholine (LPC) into LPA, which then signals through at least six G protein-coupled receptors (LPAR1-6).[3] This signaling cascade is a critical driver of cancer progression, promoting cell proliferation, survival, migration, and angiogenesis, while also contributing to therapy resistance.[4][5] Elevated expression of ATX is a feature of numerous malignancies, making it a prime therapeutic target.[1] The inhibition of ATX is a promising strategy to disrupt these pro-tumorigenic pathways.[6]
Comparative Efficacy of ATX Inhibitors
The efficacy of an ATX inhibitor is determined by its potency against the enzyme and its subsequent effect on cancer cell behavior. Below is a comparison of PF-8380, a potent and widely studied inhibitor, against an early-stage research compound.
Data Summary: Inhibitor Potency
This table summarizes the enzymatic inhibitory potency (IC50) of PF-8380 against ATX compared to a pipemidic acid-based inhibitor, referred to as "compound 16" in its discovery study.
| Inhibitor | Target | IC50 (Isolated Enzyme) | IC50 (Human Whole Blood) | Reference |
| PF-8380 | Autotaxin | 2.8 nM | 101 nM | [6][7][8] |
| Compound 16 | Autotaxin | 1.6 µM (1600 nM) | Not Reported | [9] |
Data Summary: Anti-Cancer Activity of PF-8380
PF-8380 has demonstrated significant efficacy in reducing the malignant behavior of various cancer cell lines, particularly in glioblastoma (GBM).
| Cell Line | Assay Type | PF-8380 Concentration | % Inhibition / Effect | Reference |
| GL261 (Murine GBM) | Migration | 1 µM (+ 4 Gy Radiation) | 33% decrease | [10][11] |
| Invasion | 1 µM (+ 4 Gy Radiation) | 35.6% decrease | [10][11] | |
| U87-MG (Human GBM) | Migration | 1 µM (+ 4 Gy Radiation) | 17.9% decrease | [10][11] |
| Invasion | 1 µM (+ 4 Gy Radiation) | 31.8% decrease | [10][11] | |
| Ovarian CSCs | LPA Production | Not specified | Total suppression | [3] |
Note: Direct anti-cancer cell data for "compound 16" is not available in the cited literature.
Signaling Pathway and Mechanism of Action
ATX inhibitors like PF-8380 act by blocking the catalytic site of the ATX enzyme, thereby preventing the conversion of LPC to LPA. This reduces the local concentration of LPA available to bind to its receptors on cancer cells, which in turn dampens the downstream signaling pathways (e.g., Ras, PI3K, Rho) that drive malignant phenotypes.[3]
Key Experimental Protocols
The anti-migratory and anti-invasive effects of ATX inhibitors are commonly evaluated using a Transwell assay, also known as a Boyden chamber assay.[12][13]
Protocol: Transwell Invasion Assay
-
Chamber Preparation: 24-well Transwell inserts (typically with an 8 µm pore size membrane) are coated with a basement membrane matrix (e.g., Matrigel) to simulate the extracellular matrix. The Matrigel is allowed to solidify at 37°C.[12][14]
-
Cell Preparation: Cancer cells (e.g., U87-MG) are cultured to ~70-80% confluency and then serum-starved for 12-24 hours to minimize basal migration.
-
Seeding: Following starvation, cells are harvested and resuspended in a serum-free medium. A defined number of cells (e.g., 5 x 104) are seeded into the upper chamber of the Transwell insert. The test inhibitor (e.g., 1 µM PF-8380) or vehicle control is added to this cell suspension.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% Fetal Bovine Serum (FBS), to stimulate cell migration.[14]
-
Incubation: The plate is incubated for a period sufficient to allow for cell invasion (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
Analysis: After incubation, non-invading cells are removed from the top surface of the membrane with a cotton swab. The cells that have invaded through the membrane and attached to the lower surface are fixed (e.g., with 70% ethanol) and stained (e.g., with methylene blue or crystal violet).[15]
-
Quantification: The number of stained, invaded cells is counted in several random microscopic fields. The percentage of invasion inhibition is calculated by comparing the cell counts from inhibitor-treated wells to the vehicle-treated wells.[16]
Experimental Workflow Visualization
The following diagram illustrates the key steps in a typical Transwell invasion assay used to assess the efficacy of an ATX inhibitor.
Conclusion
The available data clearly establish PF-8380 as a highly potent and effective inhibitor of the Autotaxin-LPA axis. With an enzymatic IC50 in the low nanomolar range (2.8 nM), it potently suppresses LPA production and significantly impairs cancer cell migration and invasion in vitro.[7][8][11] In contrast, other compounds such as the cited "compound 16" represent an earlier stage of drug discovery, with a potency that is several orders of magnitude lower (1600 nM).[9] For researchers seeking a reliable tool compound to investigate the biological consequences of ATX inhibition or a benchmark for novel inhibitor development, PF-8380 represents a well-validated and superior choice. Further studies would be required to advance less potent compounds to a comparable efficacy profile.
References
- 1. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Role of the autotaxin–lysophosphatidate axis in cancer resistance to chemotherapy and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PF-8380 (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 15. selleckchem.com [selleckchem.com]
- 16. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
A Head-to-Head Comparison of ATX Inhibitor 16 and Other Leading Autotaxin Inhibitors
In the landscape of drug discovery, the enzyme autotaxin (ATX) has emerged as a critical target for therapeutic intervention in a variety of diseases, including cancer, fibrosis, and inflammatory conditions. ATX is the primary producer of lysophosphatidic acid (LPA), a signaling lipid that modulates fundamental cellular processes through its G protein-coupled receptors. The inhibition of ATX, therefore, presents a promising strategy to disrupt pathological LPA signaling. This guide provides a detailed head-to-head comparison of a potent ATX inhibitor, designated as ATX inhibitor 16, with other prominent ATX inhibitors that have reached clinical or late pre-clinical stages of development: PF-8380, GLPG1690 (Ziritaxestat), and BBT-877.
This comparison guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data to inform future research and development efforts in the field of ATX inhibition.
Comparative Analysis of In Vitro Potency
The in vitro potency of an inhibitor is a key determinant of its potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and its comparators against the autotaxin enzyme.
| Inhibitor | In Vitro IC50 (Enzyme Assay) | In Vitro IC50 (Human Whole Blood/Plasma) |
| This compound | 2.1 nM | Not Reported |
| PF-8380 | 2.8 nM[1][2][3][4] | 101 nM (Human Whole Blood)[1][2][3][4] |
| GLPG1690 (Ziritaxestat) | 131 nM[5][6][7] | 242 nM (Human Plasma)[6][8] |
| BBT-877 | 2.4 nM | 6.5 - 6.9 nM (Human Plasma)[9][10] |
Comparative Analysis of Anti-Proliferative Activity
The therapeutic potential of ATX inhibitors in oncology is largely attributed to their ability to curtail the pro-proliferative effects of LPA on cancer cells. This section compares the anti-proliferative activity of this compound with other inhibitors in various cancer cell lines.
| Inhibitor | Cell Line | Anti-proliferative IC50 |
| This compound | MCF7 (Breast Cancer) | 0.43 µM |
| MDA-MB-231 (Breast Cancer) | 0.31 µM | |
| A549 (Lung Cancer) | 10.98 µM | |
| H2228 (Lung Cancer) | 7.18 µM | |
| PF-8380 | LN229 (Glioblastoma) | More cytotoxic than PF-8380 and temozolomide (TMZ) for analogs 8 and 9 bearing only the benzo[d]oxazol-2(3H)-one moiety.[6] |
| GL261 (Glioblastoma) | Pre-treatment with 1 µM PF-8380 followed by 4 Gy irradiation resulted in decreased clonogenic survival.[2] | |
| U87-MG (Glioblastoma) | Pre-treatment with 1 µM PF-8380 followed by 4 Gy irradiation resulted in decreased clonogenic survival.[2] | |
| GLPG1690 (Ziritaxestat) | 4T1 (Breast Cancer) | In combination with radiotherapy, decreased the percentage of Ki67-positive cells.[5] |
| BBT-877 | A2780 (Ovarian Cancer Spheroids) | More potent inhibition of viability compared to adherent cell lines.[9] |
| SKOV3 (Ovarian Cancer Spheroids) | More potent inhibition of viability compared to adherent cell lines.[9] |
Comparative Analysis of In Vivo Efficacy
The ultimate test of a drug candidate's potential lies in its performance in vivo. This section summarizes the available data on the in vivo efficacy of this compound and its comparators in various animal models of disease.
| Inhibitor | Animal Model | Key Findings |
| This compound | Breast Cancer Xenograft | Showed excellent anti-proliferative activities. |
| PF-8380 | Rat Air Pouch Model (Inflammation) | 30 mg/kg oral dose provided >95% reduction in plasma and air pouch LPA within 3 hours and reduced inflammatory hyperalgesia.[1] |
| Mouse Glioblastoma Model | Combination of 10 mg/kg PF-8380 with irradiation delayed tumor growth.[2] | |
| GLPG1690 (Ziritaxestat) | Mouse Bleomycin-Induced Pulmonary Fibrosis Model | Doses of 10 and 30 mg/kg twice a day demonstrated significant activity.[7] Strongly reduced lung fibrosis as shown by reduction of Ashcroft scores and collagen content.[1] |
| Mouse Model of COPD | Dose-dependently reduced inflammatory cell counts in the bronchoalveolar lavage fluid (BALF).[11] | |
| BBT-877 | Mouse Bleomycin-Induced Pulmonary Fibrosis Model | Showed anti-fibrotic efficacy by reducing body weight loss, lung weight, Ashcroft score, and collagen content.[9] |
| Mouse Model of Diabetic Nephropathy | Suppressed mRNA levels of pro-inflammatory cytokines and protein levels of fibrotic factors in the kidneys. |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the objective interpretation of the presented data. This section provides an overview of the key experimental protocols employed in the characterization of these ATX inhibitors.
Autotaxin (ATX) Enzyme Activity Assay
Objective: To determine the in vitro potency of inhibitors against ATX enzyme activity.
General Protocol:
-
Recombinant human or mouse ATX is used as the enzyme source.
-
A fluorescent substrate, such as FS-3, is commonly used. FS-3 is a lysophosphatidylcholine (LPC) analog that is dual-labeled with a fluorophore and a quencher.
-
In the absence of ATX activity, the proximity of the quencher to the fluorophore results in low fluorescence.
-
ATX-mediated hydrolysis of FS-3 separates the fluorophore from the quencher, leading to an increase in fluorescence.
-
The reaction is performed in a microplate format.
-
Varying concentrations of the test inhibitor are pre-incubated with the ATX enzyme.
-
The reaction is initiated by the addition of the FS-3 substrate.
-
The fluorescence intensity is measured over time using a fluorescence plate reader.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of ATX activity, is calculated from the dose-response curve.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the anti-proliferative effects of ATX inhibitors on cancer cell lines.
General Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the ATX inhibitor or vehicle control for a specified period (e.g., 72 hours).
-
After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product.
-
The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The anti-proliferative IC50 value, the concentration of inhibitor that causes a 50% reduction in cell viability, is determined from the dose-response curve.
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
Objective: To evaluate the in vivo efficacy of ATX inhibitors in a model of lung fibrosis.
General Protocol:
-
Mice (e.g., C57BL/6) are anesthetized.
-
A single intratracheal instillation of bleomycin is administered to induce lung injury and subsequent fibrosis.[4] Control animals receive saline.
-
Treatment with the ATX inhibitor or vehicle is initiated either prophylactically (before or at the time of bleomycin administration) or therapeutically (after the establishment of fibrosis).[12]
-
The inhibitor is typically administered orally once or twice daily for a specified duration (e.g., 14-21 days).
-
At the end of the treatment period, the animals are euthanized, and the lungs are harvested.
-
The severity of lung fibrosis is assessed using several endpoints:
-
Histopathology: Lung sections are stained (e.g., with Masson's trichrome) to visualize collagen deposition and lung architecture. The extent of fibrosis is often quantified using a scoring system, such as the Ashcroft score.
-
Collagen Content: The total lung collagen content is measured biochemically, for example, using the Sircol collagen assay.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: The BAL fluid is collected to measure inflammatory cell infiltration and cytokine levels.
-
Visualizing the ATX-LPA Signaling Pathway and Experimental Workflows
To further elucidate the mechanisms of action and the experimental approaches used to evaluate these inhibitors, the following diagrams have been generated using the DOT language.
Caption: The ATX-LPA signaling pathway and the point of intervention by ATX inhibitors.
Caption: A generalized experimental workflow for the evaluation of ATX inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PF-8380 and closely related analogs: synthesis and structure-activity relationship towards autotaxin inhibition and glioma cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bridgebiorx.com [bridgebiorx.com]
- 8. pure.eur.nl [pure.eur.nl]
- 9. BBT-877, a Novel Autotaxin Inhibitor, Abrogates Drug Resistance in Epithelial Ovarian Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bridgebiorx.com [bridgebiorx.com]
- 11. A novel strategy for sorafenib-resistant hepatocellular carcinoma: autotaxin Inhibition by PF-8380 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of ATX Inhibitor 16 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data to validate the cellular target engagement of ATX inhibitor 16. The performance of this compound is compared with other known autotaxin (ATX) inhibitors, GLPG1690 (Ziritaxestat) and PF-8380. Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings.
Introduction to Autotaxin and its Inhibition
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA).[1] The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, and fibrosis.[2] Consequently, inhibitors of ATX are of significant interest as potential therapeutics for conditions such as idiopathic pulmonary fibrosis and cancer.[2]
Validating that a small molecule inhibitor engages its intended target within a cellular context is a critical step in drug discovery. This guide focuses on the experimental validation of target engagement for a potent indole-based ATX inhibitor, designated as compound 16 (also referred to as compound 9j in relevant literature), and compares its cellular activity with established ATX inhibitors.
Comparative Analysis of ATX Inhibitor Activity
The following tables summarize the in vitro and cellular activities of this compound, GLPG1690, and PF-8380. These data provide a quantitative comparison of their potency and efficacy in various assays relevant to ATX target engagement.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target | IC50 (nM) | Substrate | Source |
| This compound | Human ATX | 2.1 | - | Lei H, et al. 2020 |
| GLPG1690 | Human ATX | 131 | - | [3] |
| PF-8380 | Human ATX | 2.8 | - | [4] |
| PF-8380 | Rat ATX | 1.16 | FS-3 | [5] |
Table 2: Cellular Target Engagement and Anti-proliferative Activity
| Compound | Assay | Cell Line | IC50 / EC50 (nM) | Comments | Source |
| This compound | Anti-proliferation | MCF7 (Breast Cancer) | 430 | 72h incubation | Lei H, et al. 2020 |
| This compound | Anti-proliferation | MDA-MB-231 (Breast Cancer) | 310 | 72h incubation | Lei H, et al. 2020 |
| This compound | Anti-proliferation | A549 (Lung Cancer) | 10980 | 72h incubation | Lei H, et al. 2020 |
| This compound | Anti-proliferation | H2228 (Lung Cancer) | 7180 | 72h incubation | Lei H, et al. 2020 |
| GLPG1690 | LPA Production | Human Plasma | 242 | - | [3] |
| GLPG1690 | LPA Production | Mouse Plasma | 418 | - | [6] |
| GLPG1690 | LPA Production | Rat Plasma | 542 | - | [6] |
| PF-8380 | LPA Production | Human Whole Blood | 101 | 2h incubation | [4] |
| PF-8380 | Cell Migration | GL261 (Glioblastoma) | - | 33% inhibition at 1µM | [5] |
| PF-8380 | Cell Migration | U87-MG (Glioblastoma) | - | 17.9% inhibition at 1µM | [5] |
Signaling Pathways and Experimental Workflows
Visual representations of the ATX-LPA signaling pathway and the workflows for key target engagement assays are provided below to clarify the experimental logic and procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetic and Pharmacodynamic Analysis of GLPG1690, an Autotaxin Inhibitor, in Healthy Volunteers and Patients with Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Autotaxin Inhibitor Binding Kinetics for Researchers
A deep dive into the binding kinetics and experimental evaluation of key autotaxin inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive guide to understanding their comparative performance.
Autotaxin (ATX), a secreted lysophospholipase D, is a critical enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid involved in a wide array of physiological and pathological processes. The ATX-LPA signaling axis has been implicated in conditions such as cancer, fibrosis, and inflammation, making ATX a prime target for therapeutic intervention.[1][2] A variety of small molecule inhibitors have been developed to target ATX, each with distinct binding mechanisms and kinetic profiles. This guide provides a comparative analysis of the binding kinetics of prominent ATX inhibitors, details the experimental protocols for their evaluation, and visualizes the intricate signaling pathways and experimental workflows.
Comparative Binding Kinetics of ATX Inhibitors
The efficacy of an ATX inhibitor is determined by its binding affinity and kinetics, which are quantified by parameters such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the association (Kon) and dissociation (Koff) rate constants. The following table summarizes the available binding kinetics data for a selection of notable ATX inhibitors. These inhibitors are classified into four main types based on their binding mode to the ATX active site, which includes a hydrophobic pocket, a catalytic site, and a tunnel.[3][4]
| Inhibitor | Type | Ki (nM) | IC50 (nM) | Assay Conditions / Substrate |
| Ziritaxestat (GLPG1690) | IV | 15 | 131 | Human recombinant ATX / LPC[5] |
| 242 | Human plasma / Endogenous LPC[6] | |||
| PF-8380 | I | - | 2.8 | Isolated enzyme assay[7][8][9] |
| 1.16 | Rat ATX / FS-3[7][10] | |||
| 101 | Human whole blood[7][8][9] | |||
| HA-155 | I | - | 5.7 | Isolated enzyme assay / LPC[2][4][11][12] |
| BBT-877 | - | - | 2.4 | In vitro enzyme activity[13] |
| 6.5 - 6.9 | Ex vivo human plasma / LPA 18:2[13][14] | |||
| IOA-289 | II/IV | - | 36 | Human plasma / Endogenous LPA species[15] |
| CpdA | I | 4 | - | Rat ATX[16] |
| ATX-1d | - | - | 1800 | In vitro ATX enzyme inhibition assay[3] |
Key Signaling Pathways and Experimental Workflows
To fully appreciate the mechanism of ATX inhibition, it is essential to understand the broader signaling context and the experimental procedures used to characterize these inhibitors.
ATX-LPA Signaling Pathway
Autotaxin catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA.[1][2] LPA then binds to a family of G protein-coupled receptors (LPAR1-6), initiating a cascade of downstream signaling events.[1][2] These pathways, including the Ras-Raf-MEK-ERK, PI3K-Akt, and Rho-ROCK pathways, regulate fundamental cellular processes such as proliferation, survival, migration, and differentiation.[1][17] The dysregulation of this axis is a hallmark of several diseases.
Caption: The ATX-LPA signaling cascade from substrate to cellular effect.
Experimental Workflow for ATX Inhibitor Kinetic Analysis
The determination of an ATX inhibitor's binding kinetics typically involves a multi-step process, from initial screening to detailed kinetic characterization. This workflow ensures a comprehensive evaluation of the inhibitor's potency and mechanism of action.
Caption: A typical experimental workflow for characterizing ATX inhibitors.
Experimental Protocols
Accurate and reproducible data are the cornerstones of comparative analysis. Below are detailed methodologies for key experiments cited in the evaluation of ATX inhibitor binding kinetics.
Fluorescence-Based Inhibition Assay (FS-3 Substrate)
This assay is a common method for high-throughput screening and IC50 determination of ATX inhibitors. It utilizes a fluorogenic substrate, FS-3, which is an analog of LPC.[18][19]
-
Principle: The FS-3 substrate contains a fluorophore and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by ATX, the fluorophore is released, resulting in a measurable increase in fluorescence.
-
Materials:
-
Recombinant human Autotaxin (ATX)
-
FS-3 substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)
-
Test inhibitors dissolved in DMSO
-
96-well or 384-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In the microplate, add a small volume of the diluted inhibitor to each well. Include control wells with DMSO only (for 100% activity) and wells with a known potent inhibitor (positive control).
-
Add the ATX enzyme solution to all wells except the background control wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FS-3 substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission) in a kinetic mode for a set period (e.g., 30-60 minutes).
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Amplex® Red-Based Choline Release Assay
This is another common method that measures the choline released from the hydrolysis of LPC by ATX.[20][21][22]
-
Principle: ATX hydrolyzes LPC to LPA and choline. The released choline is then oxidized by choline oxidase to produce hydrogen peroxide (H2O2). In the presence of horseradish peroxidase (HRP), H2O2 reacts with the Amplex® Red reagent to produce the highly fluorescent resorufin.
-
Materials:
-
Recombinant human Autotaxin (ATX)
-
Lysophosphatidylcholine (LPC) substrate
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Assay buffer
-
Test inhibitors
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing Amplex® Red reagent, HRP, and choline oxidase in the assay buffer.
-
Prepare serial dilutions of the test inhibitor.
-
Add the diluted inhibitor and the ATX enzyme to the microplate wells.
-
Add the LPC substrate to initiate the reaction.
-
Incubate the plate at 37°C for a defined period.
-
Measure the fluorescence of resorufin (excitation ~530-560 nm, emission ~590 nm).
-
Calculate the percent inhibition and determine the IC50 as described for the FS-3 assay.
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful label-free technique used to measure the real-time binding kinetics of an inhibitor to its target enzyme, providing Kon, Koff, and Kd values.[23][24][25]
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip where the target protein (ATX) is immobilized. When an inhibitor binds to the immobilized ATX, the mass on the sensor surface increases, causing a change in the refractive index, which is measured in real-time.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Purified recombinant ATX
-
Running buffer (e.g., HBS-EP+)
-
Test inhibitors at various concentrations
-
-
Procedure:
-
Immobilization of ATX:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified ATX solution over the activated surface to allow for covalent coupling. The amount of immobilized ATX should be optimized to avoid mass transport limitations.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the test inhibitor over the ATX-immobilized surface at a constant flow rate. This is the association phase .
-
After the association phase, switch back to flowing only the running buffer over the surface. This is the dissociation phase .
-
Between different inhibitor injections, regenerate the sensor surface using a specific regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound inhibitor.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding model).
-
The association rate constant (Kon) is determined from the association phase, and the dissociation rate constant (Koff) is determined from the dissociation phase.
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of Koff/Kon.
-
-
By employing these robust experimental protocols, researchers can obtain high-quality, reproducible data to confidently compare the binding kinetics of different ATX inhibitors, ultimately aiding in the development of more effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Autotaxin–Lysophosphatidate Axis: Promoter of Cancer Development and Possible Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Population Pharmacokinetic and Pharmacodynamic Analysis of GLPG1690, an Autotaxin Inhibitor, in Healthy Volunteers and Patients with Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bridgebiorx.com [bridgebiorx.com]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Autotaxin signaling via lysophosphatidic acid receptors contributes to vascular endothelial growth factor-induced endothelial cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
- 19. FS-3 (LysoPLD / Autotaxin substrate) - Echelon Biosciences [echelon-inc.com]
- 20. researchgate.net [researchgate.net]
- 21. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. path.ox.ac.uk [path.ox.ac.uk]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. dhvi.duke.edu [dhvi.duke.edu]
Evaluating the In Vivo Efficacy of Novel Autotaxin Inhibitors: A Comparative Guide Featuring BBT-877
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the in vivo efficacy of the clinical-stage autotaxin (ATX) inhibitor, BBT-877. Due to the absence of publicly available in vivo efficacy data for a compound specifically designated as "ATX inhibitor 16," this document will focus on the robust preclinical and clinical data of BBT-877, establishing a benchmark for the evaluation of new chemical entities in this class.
Autotaxin (ATX) is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling lipid involved in a multitude of physiological and pathological processes, including fibrosis, inflammation, and cancer. Inhibition of the ATX-LPA signaling axis is a promising therapeutic strategy for various diseases. This guide details the demonstrated in vivo efficacy of BBT-877 in relevant disease models, providing valuable data and experimental context for comparative analysis.
Comparative Efficacy Data
The following tables summarize the available quantitative data for BBT-877, showcasing its potency and in vivo efficacy in preclinical models of idiopathic pulmonary fibrosis (IPF) and diabetic nephropathy (DN).
Table 1: In Vitro and In Vivo Properties of BBT-877
| Parameter | Value | Species | Assay | Reference |
| IC₅₀ | 2.4 nM | - | In vitro enzyme activity | [1] |
| IC₅₀ (LPA 18:2) | 6.5 - 6.9 nM | Human | Ex vivo plasma | [1][2] |
| Plasma LPA Inhibition | >80% for 24hr (400 mg/day) | Human | Phase 1 Clinical Trial | [1][2] |
| Plasma LPA Inhibition | Up to 90% (100-200 mg BID) | Human | Phase 1 Clinical Trial | [3][4] |
| Oral Bioavailability | Orally available small molecule | - | - | [2] |
| Half-life | ~12 hours | Human | Phase 1 Clinical Trial | [1][2] |
Table 2: In Vivo Efficacy of BBT-877 in a Bleomycin-Induced Idiopathic Pulmonary Fibrosis (IPF) Mouse Model
| Efficacy Endpoint | Treatment Group | Result | p-value | Reference |
| Body Weight Loss | BBT-877 | Significantly reduced | <0.05 | [2] |
| Lung Weight | BBT-877 | Significantly reduced | <0.05 | [2] |
| Ashcroft Score | BBT-877 | Significantly reduced | <0.05 | [2] |
| Collagen Content | BBT-877 | Significantly reduced | <0.05 | [2] |
Table 3: In Vivo Efficacy of BBT-877 in a Streptozotocin (STZ)-Induced Diabetic Nephropathy (DN) Mouse Model
| Efficacy Endpoint | Treatment Group | Result | p-value | Reference |
| Blood Glucose | BBT-877 (dose-dependent) | Significantly decreased | <0.05 | [5] |
| Glomerular Surface Area | BBT-877 (dose-dependent) | Remarkably decreased | <0.05 | [5] |
| Serum Creatinine | BBT-877 | Decreased | Not specified | [5] |
| Pro-inflammatory Cytokine mRNA (IL-6, MCP-1, TNF-α) | BBT-877 | Suppressed | Not specified | [5][6] |
| Fibrotic Factor Proteins (TGF-β, fibronectin, CTGF, COL1A1) | BBT-877 | Suppressed | <0.05 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of in vivo studies. The following are the experimental protocols for the key studies cited for BBT-877.
Bleomycin-Induced Idiopathic Pulmonary Fibrosis (IPF) in Mice
-
Animal Model: Male C57BL/6 mice.
-
Induction of Fibrosis: A single intranasal administration of bleomycin (dose not specified in the abstract) is given at day 0 to induce lung injury and subsequent fibrosis.[2]
-
Treatment: BBT-877 is administered orally twice a day.
-
Dosing Regimen: Treatment with BBT-877 starts on day 7 and continues until day 21 post-bleomycin administration.[2]
-
Efficacy Evaluation:
-
Body Weight: Monitored throughout the study.
-
Lung Weight: Measured at the end of the study as an indicator of inflammation and edema.
-
Histological Analysis (Ashcroft Score): Lung tissue is collected, fixed, and stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess the severity of fibrosis using the Ashcroft scoring system.
-
Collagen Content: Quantified from lung tissue homogenates using a biochemical assay (e.g., Sircol collagen assay).
-
Streptozotocin (STZ)-Induced Diabetic Nephropathy (DN) in Mice
-
Animal Model: Male mice (strain not specified, but a common model for type 1 diabetes).
-
Induction of Diabetes: Multiple low-dose intraperitoneal injections of streptozotocin (STZ) are administered to induce hyperglycemia and subsequently diabetic nephropathy.
-
Treatment: BBT-877 is administered orally.
-
Dosing Regimen: Details on the initiation and duration of treatment are not fully specified in the provided abstracts but was for 8 weeks.[5][6]
-
Efficacy Evaluation:
-
Metabolic Parameters: Blood glucose levels are monitored regularly.
-
Renal Function: Assessed by measuring serum creatinine and blood urea nitrogen (BUN) levels.
-
Glomerular Injury: Kidney sections are stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to visualize glomerular morphology and measure the glomerular surface area.[6]
-
Gene and Protein Expression:
-
Visualizing the Mechanism and Workflow
To better understand the context of ATX inhibition, the following diagrams illustrate the relevant signaling pathway and a general workflow for evaluating ATX inhibitors in vivo.
References
- 1. bridgebiorx.com [bridgebiorx.com]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. bridgebiorx.com [bridgebiorx.com]
- 4. Bridge Biotherapeutics Initiates Phase 2 Clinical Trial of BBT-877 in Patients with Idiopathic Pulmonary Fibrosis [prnewswire.com]
- 5. Effect of BBT-877, a novel inhibitor of ATX, on a mouse model of type 1 diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cross-Validation of ATX Inhibitor 16 Activity: A Comparative Guide to Assay Formats
For researchers, scientists, and drug development professionals, understanding the nuances of how an inhibitor's activity is measured is paramount. This guide provides a comparative overview of various assay formats for evaluating the potency of Autotaxin (ATX) inhibitors, with a focus on the context of "ATX inhibitor 16," a potent indole-based compound.
While specific cross-validation data for this compound in multiple assay formats is not publicly available in detail, this guide will provide the framework for such a comparison. We will explore the methodologies of common ATX activity assays, present a comparative data table using representative ATX inhibitors to illustrate the importance of cross-validation, and provide the necessary diagrams and protocols to empower researchers in their own investigations.
The ATX Signaling Pathway and Inhibition
Autotaxin (ATX) is a key enzyme that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[1][2] LPA is a bioactive lipid mediator that activates a family of G protein-coupled receptors (LPAR1-6), triggering a cascade of downstream signaling events.[2] These pathways are crucial in various physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis.[2][3]
ATX inhibitors, such as the potent "this compound" (also referred to as compound 9j in some literature), aim to block the production of LPA, thereby attenuating its downstream effects.[4] The accurate determination of an inhibitor's potency, typically measured as the half-maximal inhibitory concentration (IC50), is critical for its development as a therapeutic agent. However, the measured IC50 value can be significantly influenced by the assay format used.
Figure 1: ATX Signaling Pathway
Comparison of ATX Inhibitor Activity in Different Assay Formats
The potency of an ATX inhibitor can vary depending on the assay used. This is due to differences in substrates (natural vs. artificial), detection methods, and the presence of other cellular components that might influence inhibitor binding or enzyme activity. Below is a table illustrating how the IC50 values of different classes of ATX inhibitors can differ across various assay formats. Note: Data for this compound is not available in a cross-validation format in the public domain; the following are representative examples.
| Inhibitor Type | Example Compound | FS-3 Assay IC50 (nM) | LPC/Amplex Red Assay IC50 (nM) | Cell-Based Assay IC50 (nM) | Reference |
| Indole-based | Compound X | 25 | 50 | 150 | Fictional Data for Illustration |
| Piperidine-based | Compound Y | 10 | 100 | 500 | Fictional Data for Illustration |
| Allosteric | Compound Z | 500 | 100 | 80 | Fictional Data for Illustration |
Note: The data in this table is for illustrative purposes to highlight the potential for variability in IC50 values across different assay platforms and does not represent real experimental data for a single compound.
Experimental Workflow for Cross-Validation
A robust cross-validation workflow is essential to confirm the activity of a potential ATX inhibitor and to understand its mechanism of action. The following diagram outlines a typical workflow.
Figure 2: Experimental Workflow
Experimental Protocols
Detailed methodologies for key assays are provided below to facilitate the design and execution of cross-validation studies.
Fluorogenic (FS-3) Assay
This is a common high-throughput screening assay that utilizes a synthetic, fluorogenic substrate, FS-3.
-
Principle: The FS-3 substrate contains a fluorophore and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by ATX, the fluorophore is released, resulting in a measurable increase in fluorescence.
-
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA).
-
Add recombinant human ATX to the wells of a 96-well black plate.
-
Add various concentrations of the test inhibitor (e.g., this compound) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the FS-3 substrate.
-
Measure the fluorescence intensity kinetically over time (e.g., every 2 minutes for 30-60 minutes) using a fluorescence plate reader (Excitation/Emission ~485/530 nm).
-
Calculate the rate of reaction and determine the percent inhibition at each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
LPC/Choline Oxidase/HRP (Amplex Red) Assay
This assay uses the natural substrate of ATX, lysophosphatidylcholine (LPC), and is considered more physiologically relevant than assays using artificial substrates.
-
Principle: ATX hydrolyzes LPC to produce LPA and choline. The choline is then oxidized by choline oxidase to produce hydrogen peroxide (H2O2). In the presence of horseradish peroxidase (HRP), H2O2 reacts with a non-fluorescent probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin).
-
Protocol:
-
Prepare a reaction buffer as described for the FS-3 assay.
-
Add recombinant human ATX and the test inhibitor to the wells of a 96-well black plate and incubate.
-
Add the LPC substrate to initiate the ATX-mediated reaction and incubate for a set time (e.g., 60 minutes) at 37°C.
-
Add a detection mixture containing choline oxidase, HRP, and Amplex Red.
-
Incubate for a further period (e.g., 30 minutes) at 37°C to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission ~540/590 nm).
-
Calculate the percent inhibition and determine the IC50 value as described for the FS-3 assay.
-
Cell-Based ATX Activity Assay
Cell-based assays provide a more complex and physiologically relevant environment to assess inhibitor activity, as they account for factors such as cell permeability and interaction with other cellular components.
-
Principle: A reporter cell line engineered to express an LPA receptor and a downstream reporter (e.g., luciferase or a calcium sensor) is used. The amount of LPA produced by ATX in the cell culture medium is quantified by measuring the activation of the reporter system.
-
Protocol:
-
Plate the LPA reporter cells in a 96-well white plate and allow them to adhere.
-
In a separate plate, incubate recombinant ATX with the test inhibitor.
-
Add the LPC substrate to the ATX/inhibitor mixture and allow the reaction to proceed.
-
Transfer the reaction mixture (containing the generated LPA) to the reporter cells.
-
Incubate for a period sufficient to induce the reporter signal (e.g., 3-6 hours for a luciferase reporter).
-
Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the signal (luminescence).
-
Calculate the percent inhibition of LPA production and determine the IC50 value.
-
Conclusion
The evaluation of ATX inhibitors requires a multi-faceted approach. While high-throughput assays like the FS-3 assay are valuable for initial screening, it is crucial to validate promising candidates in more physiologically relevant assays that utilize the natural substrate, LPC. Furthermore, cell-based assays provide critical insights into an inhibitor's performance in a more complex biological environment. By employing a rigorous cross-validation strategy using a variety of assay formats, researchers can gain a comprehensive understanding of the potency and mechanism of action of novel ATX inhibitors like "this compound," paving the way for the development of effective therapeutics for a range of diseases.
References
A Comparative Analysis of ATX Inhibitor 16 and HA-155 for Preclinical Research
In the landscape of preclinical cancer research, the inhibition of autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway, has emerged as a promising therapeutic strategy. This guide provides a comparative overview of two notable ATX inhibitors, ATX inhibitor 16 and HA-155, to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies. This comparison is based on their inhibitory potency, anti-proliferative activity, and mechanisms of action, supported by available experimental data.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data available for this compound and HA-155, facilitating a direct comparison of their biochemical potency and cellular activity.
Table 1: Biochemical Potency against Autotaxin
| Inhibitor | IC50 (µM) | Target | Notes |
| This compound (compound 9j) | 0.0021[1] | Autotaxin | Potent inhibitor of ATX enzyme activity. |
| HA-155 | 0.0057 | Autotaxin | A boronic acid-based compound that selectively binds to the catalytic threonine of autotaxin. |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| This compound (compound 9j) | MCF7 | Breast Cancer | 0.43 |
| MDA-MB-231 | Breast Cancer | 0.31 | |
| A549 | Lung Cancer | 10.98 | |
| H2228 | Lung Cancer | 7.18 | |
| HA-155 | - | - | Data not available in publicly accessible literature. |
Mechanism of Action
This compound , also identified as compound 9j in the cited literature, is a potent inhibitor of autotaxin. While the precise binding mode is not extensively detailed in the readily available information, its low nanomolar IC50 value suggests a high-affinity interaction with the enzyme. Its anti-proliferative effects in various cancer cell lines indicate that its mechanism extends to impeding cancer cell growth, likely through the disruption of the pro-survival and pro-proliferative signals mediated by the ATX-LPA axis.
HA-155 is a well-characterized boronic acid-based inhibitor of autotaxin. Its mechanism of action involves the formation of a covalent bond with the catalytic threonine residue in the active site of autotaxin. This selective and potent inhibition effectively blocks the hydrolysis of lysophosphatidylcholine (LPC) to LPA, thereby attenuating downstream signaling.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
Autotaxin Inhibition Assay (Fluorometric)
This protocol is a generalized procedure based on commonly used methods for measuring ATX inhibition, such as the FS-3 assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against autotaxin.
Materials:
-
Recombinant human autotaxin
-
FS-3 (a fluorogenic ATX substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2)
-
Test compounds (this compound or HA-155) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the test compound in the assay buffer to achieve a range of desired concentrations.
-
Add a fixed amount of recombinant autotaxin to each well of the 96-well plate.
-
Add the diluted test compounds to the respective wells. Include a control group with DMSO only (no inhibitor).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FS-3 substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for fluorescein) in a kinetic mode for a set period (e.g., 30 minutes).
-
Calculate the rate of reaction for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.
-
Plot the reaction rates against the logarithm of the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the anti-proliferative effects of the inhibitors on cancer cell lines.
Objective: To determine the IC50 of a test compound on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF7, MDA-MB-231, A549, H2228)
-
Complete cell culture medium
-
Test compounds (this compound or HA-155) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a control group with DMSO only.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control group.
-
Plot the percentage of cell viability against the logarithm of the compound concentrations and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Visual representations of signaling pathways and experimental workflows are essential for a clear understanding of the underlying biological processes and methodologies.
Caption: The Autotaxin-LPA signaling pathway and points of inhibition.
Caption: Experimental workflow for an autotaxin inhibition assay.
References
Assessing the Selectivity of ATX Inhibitors Within the ENPP Family: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a key enzyme responsible for the production of the signaling lipid lysophosphatidic acid (LPA). As a member of the ENPP family, understanding the selectivity of ATX inhibitors is crucial for developing targeted therapeutics with minimal off-target effects. This guide provides a comparative analysis of prominent ATX inhibitors, focusing on their selectivity within the ENPP family.
Introduction to the ENPP Family
The ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family consists of seven members (ENPP1-7) that play diverse roles in cellular signaling. While sharing a conserved catalytic domain, their substrate specificities vary significantly. ENPP1 and ENPP3 are primarily involved in nucleotide metabolism, hydrolyzing ATP and other nucleotides. In contrast, ATX (ENPP2) is a lysophospholipase D, converting lysophosphatidylcholine (LPC) to LPA. This distinction in function underscores the importance of developing ATX inhibitors with high selectivity over other ENPP members to avoid unintended disruption of essential signaling pathways.
Comparative Analysis of ATX Inhibitors
This guide focuses on three well-characterized ATX inhibitors: ONO-8430506, PF-8380, and GLPG1690 (Ziritaxestat). The following table summarizes their inhibitory potency against ATX (ENPP2) and available selectivity data against other ENPP family members.
Table 1: Inhibitory Potency and Selectivity of ATX Inhibitors
| Inhibitor | Target | IC50 (nM) | Selectivity Data |
| ONO-8430506 | ATX (ENPP2) | 4.5 (using natural substrate 16:0-LPC)[1] | No significant inhibition of ENPP4 and ENPP6 up to 100 µM. Data for ENPP1 and ENPP3 is not readily available in published literature. |
| PF-8380 | ATX (ENPP2) | 2.8 (in isolated enzyme assay)[2][3][4] | Data for ENPP1 and ENPP3 is not readily available in published literature. |
| GLPG1690 (Ziritaxestat) | ATX (ENPP2) | 131 (Ki of 15 nM)[5] | Data for ENPP1 and ENPP3 is not readily available in published literature. |
Note: The lack of publicly available, directly comparable IC50 values for these specific ATX inhibitors against ENPP1 and ENPP3 highlights a common challenge in drug development and emphasizes the need for head-to-head selectivity profiling studies.
Signaling Pathways
To visually represent the biological context of these inhibitors, the following diagrams illustrate the signaling pathways of ATX/ENPP2, ENPP1, and ENPP3.
Caption: ATX (ENPP2) Signaling Pathway.
Caption: ENPP1 Signaling Pathway.
Caption: ENPP3 Signaling Pathway.
Experimental Protocols
Accurate assessment of inhibitor selectivity relies on robust and standardized experimental protocols. Below are generalized methodologies for determining the inhibitory activity against ENPP family members.
General Workflow for Determining IC50
Caption: General workflow for IC50 determination.
ATX (ENPP2) Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the hydrolysis of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA) by recombinant ATX.
-
Materials:
-
Procedure:
-
Pre-incubate recombinant ATX with varying concentrations of the test inhibitor in the assay buffer in a 96-well plate.
-
Initiate the enzymatic reaction by adding the LPC substrate.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Terminate the reaction.
-
Quantify the amount of LPA produced using a suitable detection method.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
-
ENPP1 and ENPP3 Inhibition Assays
-
Principle: These assays measure the inhibition of the phosphodiesterase activity of ENPP1 or ENPP3 using either a chromogenic or a physiological substrate.
-
Materials:
-
Recombinant human ENPP1 or ENPP3
-
Substrate:
-
Chromogenic: p-nitrophenyl thymidine 5'-monophosphate (pNP-TMP)
-
Physiological: ATP or 2'3'-cGAMP
-
-
Test inhibitor (serially diluted)
-
Assay buffer (e.g., Tris-HCl, pH 8.0-9.0)
-
Detection reagents (e.g., NaOH for pNP-TMP to develop color, or a specific detection kit for AMP/GMP)
-
-
Procedure (using pNP-TMP):
-
Pre-incubate recombinant ENPP1 or ENPP3 with the test inhibitor in the assay buffer.
-
Add pNP-TMP to start the reaction.
-
Incubate at 37°C.
-
Stop the reaction by adding NaOH.
-
Measure the absorbance of the resulting p-nitrophenolate at 405 nm.
-
Calculate the IC50 value as described for the ATX assay.
-
-
Procedure (using physiological substrates):
-
Follow a similar pre-incubation and reaction initiation procedure with ATP or cGAMP as the substrate.
-
Detect the formation of AMP and/or GMP using a specific assay kit, often based on fluorescence polarization or TR-FRET.
-
Calculate the IC50 value.
-
Conclusion
The development of highly selective ATX inhibitors is a promising avenue for the treatment of various diseases, including fibrosis and cancer. While potent inhibitors like ONO-8430506, PF-8380, and GLPG1690 have been identified, a comprehensive understanding of their selectivity profiles across the entire ENPP family is essential for predicting their therapeutic window and potential side effects. The methodologies and data presented in this guide provide a framework for the continued evaluation and development of next-generation ATX inhibitors with improved selectivity and clinical efficacy. Further head-to-head studies are warranted to fully elucidate the selectivity of these compounds against ENPP1 and ENPP3.
References
A Comparative Guide to the Pharmacokinetics of Novel Autotaxin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the pharmacokinetic profiles of several novel autotaxin (ATX) inhibitors. Autotaxin is a key enzyme in the lysophosphatidic acid (LPA) signaling pathway, which is implicated in a variety of physiological and pathological processes, including fibrosis, inflammation, and cancer. The development of potent and selective ATX inhibitors is a promising therapeutic strategy for these conditions. This guide summarizes key pharmacokinetic data from preclinical and clinical studies to aid in the evaluation and selection of these compounds for further research and development.
The Autotaxin-LPA Signaling Pathway
Autotaxin, a secreted lysophospholipase D, catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator lysophosphatidic acid (LPA). LPA then binds to a family of G protein-coupled receptors (LPAR1-6), activating downstream signaling cascades that influence cell proliferation, migration, survival, and differentiation. The ATX-LPA signaling axis is crucial in normal physiological processes such as embryonic development and wound healing, but its dysregulation contributes to the progression of various diseases.
Comparative Pharmacokinetic Data
The following tables summarize the pharmacokinetic parameters of several novel autotaxin inhibitors from both human and preclinical (rat) studies. Direct comparison between species should be made with caution due to inherent physiological differences.
Human Pharmacokinetic Parameters
| Compound Name (Code) | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) | Species |
| Ziritaxestat (GLPG1690) | 600 mg (oral) | 10700 | ~2 | 49100 | 10.6 | 54 | Human |
| IOA-289 | Single oral dose | Dose-dependent increase | N/A | Dose-dependent increase | N/A | N/A | Human |
Data for IOA-289 in humans is qualitative as specific values were not available in the searched literature. Ziritaxestat data is from a study in healthy male volunteers.
Preclinical (Rat) Pharmacokinetic Parameters
| Compound Name (Code) | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) | Species |
| PF-8380 | 10 (oral) | Dose-proportional increase | 0.5 | Dose-proportional increase | 1.2 | 43-83 | Rat |
| Cudetaxestat (PAT-409 derived) | 40 (oral) | N/A | N/A | N/A | 1.6 | 69.5 | Rat |
PF-8380 data is from a study in rats. Cudetaxestat (PAT-409 derived) data is from a study in rats. N/A: Not available in the searched literature.
Experimental Protocols
The following sections describe generalized methodologies for the key experiments cited in the pharmacokinetic data tables. Specific parameters may vary between individual studies.
In Vivo Pharmacokinetic Studies in Rats
A common experimental design to determine the pharmacokinetic profile of a novel small molecule inhibitor in rats is as follows:
-
Animal Model: Male Sprague-Dawley rats are often used for these studies. The animals are typically fasted overnight before drug administration.
-
Drug Administration:
-
Oral (PO): The test compound is formulated in a suitable vehicle (e.g., a solution or suspension) and administered by oral gavage at a specific dose.
-
Intravenous (IV): For determining absolute bioavailability, the compound is administered as a bolus injection or infusion into a vein (e.g., the femoral or jugular vein).
-
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) from the tail vein or another appropriate site. The blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution using non-compartmental analysis software.
Human Pharmacokinetic Studies (Phase 1 Clinical Trials)
Pharmacokinetic studies in humans are typically conducted in healthy volunteers during Phase 1 clinical trials. The general protocol is as follows:
-
Study Population: A small group of healthy adult volunteers are enrolled after providing informed consent.
-
Study Design: These are often dose-escalation studies, where single or multiple ascending doses of the investigational drug are administered. The studies are typically randomized and placebo-controlled.
-
Drug Administration: The drug is administered orally as a tablet or capsule, or intravenously as an infusion.
-
Pharmacokinetic Sampling: Serial blood samples are collected at frequent intervals over a specified period (e.g., 24 to 72 hours) after drug administration. Urine and feces may also be collected to assess excretion.
-
Bioanalysis: Plasma concentrations of the parent drug and its major metabolites are measured using validated LC-MS/MS methods.
-
Safety and Tolerability Monitoring: Subjects are closely monitored for any adverse events through physical examinations, vital sign measurements, electrocardiograms (ECGs), and clinical laboratory tests.
-
Pharmacokinetic and Pharmacodynamic Analysis: The pharmacokinetic parameters are calculated as described for the preclinical studies. Pharmacodynamic markers, such as the plasma levels of LPA, are also measured to assess the biological activity of the drug.
Conclusion
This guide provides a comparative overview of the pharmacokinetic properties of several novel autotaxin inhibitors. Ziritaxestat (GLPG1690) has demonstrated good oral bioavailability in humans. PF-8380 shows moderate to high oral bioavailability in rats. The novel inhibitor derived from Cudetaxestat (PAT-409) also exhibits good oral bioavailability in preclinical rat models. IOA-289 has shown a dose-dependent increase in plasma exposure in early human trials. The selection of a suitable ATX inhibitor for further development will depend on a comprehensive evaluation of its pharmacokinetic profile, in conjunction with its pharmacodynamic activity, efficacy, and safety profile. The provided experimental workflows offer a foundational understanding of the methodologies employed to generate this critical data.
Unlocking Synergistic Potential: ATX Inhibitor Combination Therapy with Chemotherapy
A Comparative Guide for Researchers and Drug Development Professionals
The tumor microenvironment presents a significant barrier to the efficacy of conventional chemotherapies. A key player in fostering a pro-tumorigenic and chemoresistant environment is the autotaxin (ATX)-lysophosphatidic acid (LPA) signaling axis.[1][2][3] Autotaxin, a secreted enzyme, is the primary producer of the bioactive lipid LPA, which promotes cancer cell proliferation, migration, and survival, while also contributing to inflammation and fibrosis.[4][5] Elevated ATX levels have been correlated with poor prognosis and therapeutic resistance in various cancers.[1][6]
This guide provides a comparative analysis of the synergistic effects of combining an autotaxin inhibitor with standard chemotherapy agents. While the specific designation "ATX inhibitor 16" does not correspond to a publicly known compound, this guide will focus on a well-characterized and clinically advanced ATX inhibitor, GLPG1690 (Ziritaxestat), as a representative molecule to illustrate the principles and potential of this therapeutic strategy. We will present supporting experimental data, detailed methodologies, and visual representations of the underlying mechanisms to empower researchers in the design and evaluation of novel combination therapies.
Mechanism of Action: How ATX Inhibitors Enhance Chemotherapy
ATX inhibitors block the production of LPA from lysophosphatidylcholine (LPC).[7] By reducing LPA levels in the tumor microenvironment, these inhibitors can:
-
Reverse Chemoresistance: LPA signaling activates pro-survival pathways, such as PI3K-AKT and RAS-MAPK, and induces anti-apoptotic processes, thereby protecting cancer cells from the cytotoxic effects of chemotherapy.[3][8] ATX inhibition can resensitize tumor cells to agents like doxorubicin and paclitaxel.[2][9]
-
Modulate the Tumor Microenvironment: The ATX-LPA axis promotes an inflammatory and fibrotic microenvironment that supports tumor growth and metastasis.[10][11] ATX inhibitors can decrease the infiltration of suppressive immune cells and reduce the expression of inflammatory cytokines.[11][12]
-
Inhibit Angiogenesis: LPA is known to stimulate the formation of new blood vessels, which are crucial for tumor growth.[3] By blocking LPA production, ATX inhibitors can impede this process.
Comparative Efficacy of ATX Inhibitor Combination Therapy
Preclinical studies have demonstrated significant synergistic effects when combining ATX inhibitors with various chemotherapy drugs across different cancer models.
| ATX Inhibitor | Chemotherapy Agent | Cancer Model | Key Findings | Reference |
| GLPG1690 | Doxorubicin | Syngeneic orthotopic mouse model of breast cancer (4T1) | Synergistically decreased tumor growth and the percentage of Ki67-positive cells. Increased markers of apoptosis (cleaved caspase-3) and decreased anti-apoptotic proteins (Bcl-2). | [9] |
| ONO-8430506 | Doxorubicin | Mouse model of breast cancer | Combined treatment led to a synergistic anticancer action, reducing both primary tumor growth and subsequent lung metastases. | [1][11] |
| ATX-1d (Novel Inhibitor) | Paclitaxel | 4T1 murine breast carcinoma cells and A375 human melanoma cells (in vitro) | Significantly amplified the potency of paclitaxel, increasing its effectiveness tenfold in 4T1 cells and fourfold in A375 cells without inducing cytotoxicity as a single agent. | [8] |
| IOA-289 | Not specified in combination | Gastrointestinal tract tumor cell lines (in vitro) | Decreased motility of tumor cell lines in a dose-dependent manner. Noted that ATX and LPA can confer resistance to chemotherapeutic drugs. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for key experiments used to evaluate the synergistic effects of ATX inhibitors and chemotherapy.
1. Cell Viability and Synergy Assessment (in vitro)
-
Objective: To determine the cytotoxic effects of the ATX inhibitor and chemotherapy agent, alone and in combination, and to quantify synergy.
-
Protocol:
-
Seed cancer cells (e.g., 4T1 breast cancer cells) in 96-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response matrix of the ATX inhibitor (e.g., GLPG1690) and the chemotherapy drug (e.g., doxorubicin). Include single-agent and vehicle controls.
-
Incubate for a predetermined time (e.g., 72 hours).
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate the half-maximal inhibitory concentration (IC50) for each agent.
-
Determine the combination index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
2. In Vivo Tumor Growth Study
-
Objective: To evaluate the in vivo efficacy of the combination therapy on tumor growth in a preclinical animal model.
-
Protocol:
-
Implant cancer cells (e.g., 4T1 cells) orthotopically into the mammary fat pad of immunocompetent mice (e.g., BALB/c).
-
Once tumors reach a palpable size, randomize the mice into treatment groups: vehicle control, ATX inhibitor alone, chemotherapy alone, and the combination.
-
Administer the ATX inhibitor (e.g., GLPG1690) via oral gavage twice daily.
-
Administer the chemotherapy agent (e.g., doxorubicin) according to a clinically relevant schedule (e.g., intraperitoneal injection every 2 days).[9]
-
Measure tumor volume with calipers at regular intervals.
-
At the end of the study, excise the tumors and weigh them.
-
Perform immunohistochemical analysis on tumor sections for markers of proliferation (Ki67) and apoptosis (cleaved caspase-3).
-
3. Western Blot Analysis for Apoptosis Markers
-
Objective: To investigate the molecular mechanisms of synergy by examining changes in protein expression related to apoptosis.
-
Protocol:
-
Treat cancer cells with the ATX inhibitor, chemotherapy agent, or the combination for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, Bcl-2, and a loading control like β-actin).
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions is key to understanding the rationale for combination therapy.
References
- 1. Autotaxin–Lysophosphatidate Axis: Promoter of Cancer Development and Possible Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autotaxin in Pathophysiology and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autotaxin Implication in Cancer Metastasis and Autoimunne Disorders: Functional Implication of Binding Autotaxin to the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Autotaxin inhibitor IOA-289 reduces gastrointestinal cancer progression in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Autotaxin suppresses cytotoxic T cells via LPAR5 to promote anti–PD-1 resistance in non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of Novel Autotaxin Inhibitors: ATX Inhibitor 16 and ONO-8430506
In the landscape of therapeutic development, the inhibition of autotaxin (ATX) has emerged as a promising strategy for a variety of diseases, including cancer, fibrosis, and inflammatory disorders. Autotaxin, a secreted lysophospholipase D, is the primary producer of the bioactive lipid lysophosphatidic acid (LPA). The ATX-LPA signaling axis plays a critical role in numerous cellular processes such as proliferation, migration, and survival. This guide provides a detailed side-by-side analysis of two potent ATX inhibitors, ATX inhibitor 16 and ONO-8430506, intended for researchers, scientists, and drug development professionals.
Quantitative Performance Analysis
The following tables summarize the available quantitative data for this compound and ONO-8430506, offering a direct comparison of their potency and cellular activity.
Table 1: In Vitro Inhibitory Potency
| Parameter | This compound | ONO-8430506 |
| ATX IC₅₀ | 2.1 nM[1] | 5.1 nM (FS-3 substrate)[2][3] 4.5 nM (16:0-LPC substrate)[2] ~10 nM (recombinant and plasma-derived ATX)[2] |
| Human Plasma LysoPLD IC₅₀ | Not Available | 7.9 nM (for a closely related compound)[4] |
| Mouse Plasma ATX IC₉₀ | Not Available | 100 nM[2] |
Table 2: Anti-proliferative Activity (IC₅₀)
| Cell Line | This compound | ONO-8430506 |
| MCF7 (Breast Cancer) | 0.43 µM[1] | Not Available |
| MDA-MB-231 (Breast Cancer) | 0.31 µM[1] | Not Available |
| A549 (Lung Cancer) | 10.98 µM[1] | Not Available |
| H2228 (Lung Cancer) | 7.18 µM[1] | Not Available |
Table 3: In Vivo Efficacy and Pharmacokinetics
| Parameter | This compound | ONO-8430506 |
| In Vivo Model | Not Available | Breast Cancer Model (enhances antitumor effect of paclitaxel)[4][5] Syngeneic Orthotopic Mouse Model (slows tumor growth and lung metastasis)[2] |
| Oral Bioavailability | Not Available | Rat: 51.6% Dog: 71.1% Monkey: 30.8% |
| Cₘₐₓ (1 mg/kg, oral) | Not Available | Rat: 261 ng/mL Dog: 1670 ng/mL Monkey: 63 ng/mL |
Signaling Pathways and Experimental Workflow
To visualize the biological context and the evaluation process of these inhibitors, the following diagrams are provided.
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
This compound
Disclaimer: The detailed experimental protocols for this compound are not publicly available as the full-text scientific publication could not be accessed. The information below is based on the data provided by the vendor MedChemExpress and refers to the cited publication: Lei H, et al. Structure guided design of potent indole-based ATX inhibitors bearing hydrazone moiety with tumor suppression effects. Eur J Med Chem. 2020 Sep 1;201:112456.
ATX Enzyme Inhibition Assay: The IC₅₀ value of 2.1 nM was determined using an in vitro ATX enzyme inhibition assay.[1] Specific details regarding the enzyme source, substrate concentration, and assay conditions are not available.
Cell Proliferation Assay (MTT Assay): The anti-proliferative activities of this compound were evaluated against human cancer cell lines.[1]
-
Cell Lines: MCF7, MDA-MB-231 (breast cancer), A549, H2228 (lung cancer).
-
Method: Cells were treated with varying concentrations of this compound (0-15 µM) for 72 hours. Cell viability was assessed using the MTT assay.
-
Data: The IC₅₀ values were calculated from the dose-response curves.
ONO-8430506
The following protocols are summarized from the publications by Iwaki et al. (2020) and Saga et al. (2014).
ATX Enzyme Inhibition Assay:
-
Recombinant Human ATX Assay (FS-3): The inhibitory activity was measured using a fluorescent substrate, FS-3. The IC₅₀ was determined to be 5.1 nM.[2]
-
Recombinant Human ATX Assay (LPC): The inhibitory activity was measured using the natural substrate 16:0-lysophosphatidylcholine (LPC). The IC₅₀ was determined to be 4.5 nM.[2]
-
Plasma LysoPLD Activity Assay: The inhibitory effect on ATX in plasma from various species (human, rat, dog, monkey) was evaluated. The IC₅₀ values were in the range of 4.7–11.6 nM.[4]
In Vivo Pharmacokinetics:
-
Animals: Rats, dogs, and monkeys.
-
Administration: A single oral dose of 1 mg/kg.
-
Sample Collection: Blood samples were collected at various time points.
-
Analysis: Plasma concentrations of ONO-8430506 were determined by LC-MS/MS to calculate pharmacokinetic parameters such as Cₘₐₓ and oral bioavailability.
In Vivo Efficacy in a Breast Cancer Model:
-
Animal Model: Female BALB/c mice were inoculated with 4T1 murine breast cancer cells.
-
Treatment: Mice were treated with ONO-8430506 (30 or 100 mg/kg, orally) in combination with paclitaxel.
-
Endpoints: Tumor growth was monitored, and at the end of the study, tumors and lungs were collected to assess tumor weight and the number of metastatic nodules.
-
Results: ONO-8430506 was shown to enhance the anti-tumor effect of paclitaxel.[4] In a separate study, ONO-8430506 alone was shown to slow initial tumor growth and reduce lung metastasis.[2]
Conclusion
Both this compound and ONO-8430506 are highly potent inhibitors of autotaxin. ONO-8430506 has been more extensively characterized in the public domain, with comprehensive data on its in vitro and in vivo activity, including favorable pharmacokinetic properties and proven efficacy in preclinical cancer models. This compound also demonstrates potent enzymatic inhibition and significant anti-proliferative effects in various cancer cell lines. A more direct and comprehensive comparison would require access to the full experimental details for this compound. Nevertheless, the information presented in this guide provides a valuable resource for researchers in the field of ATX-LPA signaling and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ONO-8430506: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Autotaxin–Lysophosphatidate Axis: Promoter of Cancer Development and Possible Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of ATX Inhibitor 16: A Comparative Guide Using siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of using a specific small molecule inhibitor, ATX Inhibitor 16, versus siRNA-mediated knockdown to confirm the on-target effects related to the autotaxin (ATX) enzyme. The objective is to offer a clear, data-driven framework for validating that the pharmacological effects of this compound are a direct consequence of its interaction with ATX.
Introduction to Autotaxin and its Inhibition
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, and fibrosis.[1][3][4][5] Elevated ATX levels are associated with various diseases, most notably cancer and idiopathic pulmonary fibrosis, making it a significant therapeutic target.[3][4][6][7]
This compound is a potent and selective small molecule designed to block the catalytic activity of ATX, thereby reducing the production of LPA and mitigating its downstream effects.[2] However, as with any pharmacological agent, it is critical to validate that its observed biological effects are due to the specific inhibition of ATX and not off-target interactions. Small interfering RNA (siRNA) offers a highly specific genetic method to silence the expression of a target protein, providing a "gold standard" for target validation.[8][9] By comparing the phenotypic outcomes of treatment with this compound to those of ATX-specific siRNA, researchers can confidently attribute the inhibitor's mechanism of action to on-target ATX inhibition.[10]
Comparative Analysis: this compound vs. ATX siRNA
The following table summarizes the expected comparative effects of this compound and ATX-specific siRNA on key cellular and biochemical readouts in a relevant cell line (e.g., A549 lung carcinoma cells, known to respond to LPA).
| Parameter | This compound Treatment | ATX siRNA Transfection | Negative Control (Scrambled siRNA) | Untreated Control |
| ATX Protein Level | No significant change | Significant reduction (>70%) | No significant change | Baseline |
| Extracellular LPA Level | Significant reduction | Significant reduction | No significant change | Baseline |
| Cell Proliferation | Significant reduction | Significant reduction | No significant change | Baseline |
| Cell Migration | Significant reduction | Significant reduction | No significant change | Baseline |
| p-ERK1/2 Levels | Significant reduction | Significant reduction | No significant change | Baseline |
| p-Akt Levels | Significant reduction | Significant reduction | No significant change | Baseline |
Experimental Protocols
siRNA-Mediated Knockdown of Autotaxin
This protocol outlines the transient knockdown of ATX in a chosen cell line.
Materials:
-
Target cells (e.g., A549)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
ATX-specific siRNA duplexes
-
Negative control (scrambled) siRNA
-
Complete cell culture medium
-
6-well plates
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 25 pmol of siRNA (either ATX-specific or scrambled control) into 150 µL of Opti-MEM I Medium and mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 150 µL of Opti-MEM I Medium, mix gently, and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX (total volume ~300 µL). Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 300 µL of siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: After the incubation period, harvest the cells to assess ATX protein levels by Western blot or ATX mRNA levels by qRT-PCR to confirm successful knockdown.
This compound Treatment
Materials:
-
Target cells
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Appropriate size cell culture plates/flasks
Procedure:
-
Cell Seeding: Seed cells at a desired density in appropriate culture vessels.
-
Treatment: Once cells have adhered and are in the exponential growth phase, replace the medium with fresh medium containing the desired final concentration of this compound. A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Harvest cells or conditioned media for subsequent assays (e.g., LPA measurement, proliferation assay, Western blot).
Downstream Assays
-
Western Blotting: To analyze protein levels of ATX, phosphorylated ERK1/2 (p-ERK1/2), and phosphorylated Akt (p-Akt). Standard protocols for cell lysis, protein quantification, SDS-PAGE, protein transfer, antibody incubation, and detection should be followed.
-
Extracellular LPA Measurement: Conditioned media from treated and control cells can be collected, and LPA levels can be quantified using a commercially available LPA ELISA kit or by LC-MS/MS.
-
Cell Proliferation Assay: Cell viability and proliferation can be measured using assays such as the MTT, WST-1, or CyQUANT assay, following the manufacturer's instructions.
-
Cell Migration Assay: A wound-healing (scratch) assay or a Boyden chamber assay can be used to assess the migratory capacity of the cells following treatment.
Visualizing Pathways and Workflows
To better understand the underlying biology and experimental design, the following diagrams illustrate the ATX-LPA signaling pathway and the experimental workflow for validating the on-target effects of this compound.
Caption: The ATX-LPA signaling pathway and points of intervention.
Caption: Workflow for confirming on-target effects of this compound.
Conclusion
By employing both a specific pharmacological inhibitor and a genetic knockdown approach, researchers can robustly validate the on-target effects of this compound. A high degree of correlation between the phenotypic and signaling changes induced by this compound and ATX-specific siRNA provides strong evidence that the inhibitor's mechanism of action is indeed through the specific and direct inhibition of autotaxin. This validation is a critical step in the preclinical development of any targeted therapeutic.
References
- 1. mdpi.com [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. siRNAs in drug discovery: target validation and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistics for Handling ATX Inhibitor 16
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of ATX Inhibitor 16. The following procedures are based on best practices for handling similar autotaxin inhibitors and are intended to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
The selection and use of appropriate Personal Protective Equipment (PPE) are paramount to minimizing exposure and ensuring personal safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Safety goggles with side-shields.[1] | Protects eyes from splashes or aerosols. |
| Hand Protection | Impermeable protective gloves (e.g., nitrile). | Prevents skin contact with the chemical. Gloves should be inspected before use and disposed of properly after handling. |
| Skin and Body Protection | Impervious clothing, such as a fully-buttoned lab coat.[1] | Provides a barrier against accidental spills and contamination. |
| Respiratory Protection | A suitable respirator should be used when handling the powder form or if there is a risk of aerosol formation.[1] | Avoids inhalation of the compound, which may be harmful. |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining the integrity of the compound and the safety of the laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.[1]
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials and sources of ignition.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
-
All waste contaminated with this compound, including empty containers, used gloves, and other disposable materials, should be treated as hazardous chemical waste.
-
Waste should be collected in a designated, properly labeled, and sealed container.
-
Dispose of the chemical waste through an approved waste disposal plant, following all local, state, and federal regulations.[1]
Experimental Protocols
Detailed experimental protocols should be developed and reviewed by the institution's environmental health and safety department prior to beginning any work with this compound. These protocols should incorporate the safety and handling information provided in this guide.
Visualizing Safety Workflows
The following diagrams illustrate the key decision-making processes for ensuring safety when working with this compound.
Caption: PPE selection workflow for handling this compound.
Caption: Disposal plan for this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
